molecular formula C11H20O7 B605135 Acid-PEG3-mono-methyl ester CAS No. 1807505-26-5

Acid-PEG3-mono-methyl ester

Katalognummer: B605135
CAS-Nummer: 1807505-26-5
Molekulargewicht: 264.27 g/mol
InChI-Schlüssel: GIIORLLUIQECST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acid-PEG3-mono-methyl ester (CAS 1807505-26-5) is a synthetic, alkyl/ether-based linker critical for constructing Proteolysis-Targeting Chimeras (PROTACs) [1] . This bifunctional compound contains a methyl ester group that can be hydrolyzed under basic conditions and a carboxylic acid terminal that readily reacts with primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds [2] . Its integrated triethylene glycol (PEG3) chain serves to significantly enhance solubility in aqueous media, which is a valuable property for improving the pharmacokinetic profiles of resultant molecules [2] . In PROTAC technology, this reagent functions as a crucial spacer, linking a ligand for an E3 ubiquitin ligase to another ligand that binds a target protein. This assembly facilitates the intracellular ubiquitin-proteasome system to selectively degrade the target protein [1] . With a molecular formula of C 11 H 20 O 7 and a molecular weight of 264.27 g/mol, it is a versatile building block in chemical biology and drug discovery efforts beyond PROTACs, including antibody-drug conjugates (ADCs) and general bioconjugation [1] [5] . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O7/c1-15-11(14)3-5-17-7-9-18-8-6-16-4-2-10(12)13/h2-9H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIORLLUIQECST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001254426
Record name 4,7,10,14-Tetraoxapentadecanoic acid, 13-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001254426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807505-26-5
Record name 4,7,10,14-Tetraoxapentadecanoic acid, 13-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807505-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,14-Tetraoxapentadecanoic acid, 13-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001254426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Acid-PEG3-mono-methyl ester: A Versatile Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid-PEG3-mono-methyl ester, a heterobifunctional linker integral to the advancement of targeted therapeutics and bioconjugation. This document details its chemical and physical properties, provides in-depth experimental protocols for its use, and illustrates its role in critical biological signaling pathways.

Core Concepts: Introduction to this compound

This compound is a polyethylene glycol (PEG) derivative that serves as a flexible linker, connecting molecules of interest with precise control.[1] Its structure features a carboxylic acid group at one end and a methyl ester at the other, separated by a three-unit PEG chain. This configuration provides a balance of hydrophilicity and reactivity, making it a valuable tool in drug delivery, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[2][3] The PEG spacer enhances the solubility and stability of the resulting conjugates, potentially improving their pharmacokinetic profiles.[3]

The terminal carboxylic acid allows for covalent attachment to primary amine groups on biomolecules through the formation of a stable amide bond, a reaction commonly facilitated by carbodiimide chemistry (EDC/NHS).[4][5] The methyl ester group can be hydrolyzed under basic conditions to reveal a second carboxylic acid, enabling further conjugation possibilities.[4]

Physicochemical and Technical Data

A clear understanding of the quantitative properties of this compound is crucial for its effective application in research and development.

PropertyValueSource(s)
Chemical Formula C11H20O7[2][5][6]
Molecular Weight 264.27 g/mol [2][6][7]
CAS Number 1807505-26-5[2][5][6]
Appearance Colorless to light yellow liquid[8]
Purity >92% to >96%[6][7]
Boiling Point 396.7±32.0 °C (Predicted)[9]
Density 1.162±0.06 g/cm3 (Predicted)[9]
pKa 4.27±0.10 (Predicted)[9]
Solubility Soluble in DMSO and other organic solvents. The PEG spacer enhances solubility in aqueous media.[4][8]
Storage Conditions Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark environment.[6]

Key Applications and Mechanisms of Action

This compound is a pivotal component in the design of sophisticated drug delivery systems. Its primary applications lie in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells.[10] The linker, in this case, this compound, plays a critical role in the stability and efficacy of the ADC.[10]

The general mechanism of action for an ADC is as follows:

  • The ADC circulates in the bloodstream and the antibody component binds to a specific antigen on the surface of a cancer cell.

  • The ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.

  • Inside the cell, the ADC is trafficked to the lysosome, where the linker can be cleaved, releasing the cytotoxic payload.

  • The released payload then exerts its cell-killing effect, for example, by disrupting microtubule formation or damaging DNA.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Associated Antigen ADC->Antigen 1. Binding Internalization 2. Internalization (Receptor-Mediated Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release 3. Payload Release Lysosome->Payload_Release Target Intracellular Target (e.g., Tubulin, DNA) Payload_Release->Target Apoptosis 4. Apoptosis Target->Apoptosis

ADC Mechanism of Action
Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[2] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker.[2] The linker's length and composition are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

The PROTAC-mediated protein degradation pathway involves:

  • The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.

  • The E3 ligase ubiquitinates the target protein.

  • The ubiquitinated protein is recognized and degraded by the proteasome.

  • The PROTAC is then released and can target another protein molecule.

PROTAC_Mechanism PROTAC PROTAC (Target Ligand-Linker-E3 Ligase Ligand) Ternary_Complex 1. Ternary Complex Formation PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., BRD4) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination 2. Ubiquitination Ternary_Complex->Ubiquitination Proteasome 3. Proteasomal Degradation Ubiquitination->Proteasome Degraded_Protein Degraded Protein Proteasome->Degraded_Protein

PROTAC-Mediated Protein Degradation

Experimental Protocols

The following section provides detailed methodologies for the use of this compound in bioconjugation, focusing on the widely used EDC/NHS coupling chemistry to conjugate it to an amine-containing molecule.

General Workflow for EDC/NHS Coupling

The conjugation process involves the activation of the carboxylic acid group of the PEG linker and subsequent reaction with a primary amine on the target molecule.

Experimental_Workflow Start Start Reagent_Prep 1. Reagent Preparation (PEG Linker, EDC, NHS, Amine-Molecule) Start->Reagent_Prep Activation 2. Activation of Carboxylic Acid (Formation of NHS Ester) Reagent_Prep->Activation Conjugation 3. Conjugation to Amine-Molecule Activation->Conjugation Quenching 4. Quenching of Reaction Conjugation->Quenching Purification 5. Purification of Conjugate Quenching->Purification Characterization 6. Characterization (e.g., LC-MS, SDS-PAGE) Purification->Characterization End End Characterization->End

General Experimental Workflow
Detailed Protocol for EDC/NHS Coupling in Aqueous Buffer

This protocol is suitable for conjugating this compound to proteins or other biomolecules in an aqueous environment.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Amine-containing molecule (e.g., protein)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mM).

    • Prepare fresh stock solutions of EDC and NHS in Activation Buffer or anhydrous DMF/DMSO.

    • Prepare the amine-containing molecule in Coupling Buffer.

  • Activation of Carboxylic Acid:

    • In a reaction vial, add the this compound stock solution to the Activation Buffer.

    • Add EDC and NHS to the solution. A molar excess of EDC and NHS over the PEG linker is recommended (e.g., 1.5-2 equivalents each).

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester. The activation is most efficient at pH 4.5-6.0.[5][6]

  • Conjugation Reaction:

    • Add the activated PEG linker solution to the solution of the amine-containing molecule. The reaction with primary amines is most efficient at pH 7.2-8.0.[11]

    • The molar ratio of the activated linker to the amine-containing molecule should be optimized, but a 5- to 20-fold molar excess of the linker is a common starting point.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.[5]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate to remove excess reagents and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).[5]

  • Characterization:

    • Characterize the purified conjugate to confirm successful coupling and determine the degree of labeling using techniques such as LC-MS, SDS-PAGE, or spectrophotometry.

Troubleshooting:

IssuePossible CauseSuggested Solution
Low or No Conjugation Inactive EDC or NHS due to moisture.Use fresh, anhydrous reagents.
Incorrect pH for activation or conjugation.Verify the pH of the Activation Buffer (4.5-6.0) and Coupling Buffer (7.2-8.0).
Hydrolysis of the NHS ester.Perform the conjugation step immediately after activating the PEG linker.
Presence of primary amines in buffers (e.g., Tris).Use amine-free buffers such as PBS, MES, or HEPES for the reaction.

Conclusion

This compound is a highly versatile and valuable tool for researchers in drug development and bioconjugation. Its well-defined structure, coupled with the hydrophilic PEG spacer, provides a reliable means to link molecules of interest, enhancing their therapeutic potential. A thorough understanding of its properties and the application of robust experimental protocols, such as the EDC/NHS coupling method detailed in this guide, are essential for the successful synthesis of advanced biomolecular constructs like ADCs and PROTACs. The continued application of such linkers will undoubtedly contribute to the development of next-generation targeted therapies.

References

Acid-PEG3-mono-methyl ester chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Acid-PEG3-mono-methyl ester

Introduction

This compound is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, pharmaceutical research, and drug development.[1] Its structure features a discrete three-unit polyethylene glycol (PEG) chain, which imparts enhanced hydrophilicity and flexibility to the conjugates.[1][2] The molecule is terminated by a carboxylic acid group at one end and a methyl ester at the other. This dual functionality allows for selective, stepwise chemical modifications.

The carboxylic acid terminus can be readily activated to form amide bonds with primary amine groups present on biomolecules such as proteins, peptides, or small molecule drugs.[2][3] The methyl ester group serves as a protected carboxylic acid, which can be hydrolyzed under basic conditions for subsequent functionalization.[1] These characteristics make this compound an invaluable tool for creating complex bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[4][5]

Chemical Structure:

Chemical Structure of this compound

IUPAC Name: 3-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]propanoic acid[6][7]

Physicochemical and Identification Properties

The following table summarizes the key quantitative and identifying properties of this compound. This data is critical for designing and executing experiments, including calculating molar quantities, preparing solutions, and ensuring compound identity.

PropertyValueReference(s)
CAS Number 1807505-26-5[2][4][5][8]
Molecular Formula C₁₁H₂₀O₇[2][4][5][8]
Molecular Weight 264.27 g/mol [4][5][8]
Appearance Colorless to light yellow liquid[5]
Density (Predicted) 1.162 ± 0.06 g/cm³[9]
Boiling Point (Predicted) 396.7 ± 32.0 °C[9]
pKa (Predicted) 4.27 ± 0.10[9]
Solubility Soluble in DMSO (≥ 100 mg/mL), aqueous media[2][4][5]
SMILES COC(=O)CCOCCOCCOCCC(=O)O[7][8]
Purity Typically ≥95%[10]
Storage Conditions -20°C for long-term (months to years)[2][4][5]

Applications in Research and Drug Development

The unique heterobifunctional structure of this compound makes it a versatile linker for a variety of advanced applications:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to monoclonal antibodies.[4] The carboxylic acid end can be conjugated to an amine on the antibody, while the ester end can be modified to connect to the drug payload, leveraging the PEG spacer to improve the ADC's solubility and pharmacokinetic profile.

  • PROTACs: This molecule is an effective alkyl/ether-based PROTAC linker.[5] PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[5] The linker connects the target protein ligand to the E3 ligase ligand, and its length and flexibility are critical for the formation of a stable ternary complex.

  • PEGylation: As a PEG derivative, it is used for the PEGylation of proteins, peptides, and small molecules. This process can enhance the therapeutic properties of a drug by increasing its solubility, extending its circulation half-life, and reducing its immunogenicity.[10]

  • Surface Modification: The linker can be used to modify surfaces, such as nanoparticles or self-assembled monolayers, to attach biomolecules for diagnostic or targeted delivery applications.[11]

Experimental Protocols

The following protocol details a general procedure for the activation of the carboxylic acid group of this compound and its subsequent conjugation to a primary amine-containing molecule, such as a protein or peptide.

Protocol: Amine Conjugation via EDC/NHS Chemistry

This two-step method first activates the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester, which then reacts with the target molecule.[12]

Materials:

  • This compound

  • Amine-containing target molecule (e.g., protein, peptide)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., desalting column, dialysis cassettes)

Procedure:

Step 1: Activation of this compound

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

  • Prepare fresh stock solutions of EDC and NHS in the Activation Buffer (e.g., 10 mg/mL). EDC solutions are moisture-sensitive and should be used immediately after preparation.[12]

  • In a reaction tube, combine the this compound solution with the EDC and NHS solutions. A common starting molar ratio is 1:1.5:1.5 (Acid:EDC:NHS).

  • Incubate the reaction mixture for 15-30 minutes at room temperature to form the amine-reactive NHS ester.[12]

Step 2: Conjugation to Amine-Containing Molecule

  • Dissolve the target molecule (e.g., protein) in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Add the activated this compound solution from Step 1 to the target molecule solution. The optimal molar ratio of linker to target molecule should be determined empirically; a 10- to 20-fold molar excess of the linker is a typical starting point.[12]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[12]

Step 3: Quenching the Reaction

  • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.[12]

  • Incubate for 15-30 minutes at room temperature.[12]

Step 4: Purification

  • Purify the resulting conjugate from excess linker and reaction byproducts.

  • For protein conjugates, use a desalting column or dialysis against a suitable buffer (e.g., PBS).

  • Characterize the final conjugate using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry, HPLC) to confirm conjugation and purity.

Visualized Workflow

The following diagram illustrates the key steps in the experimental protocol for conjugating this compound to a target protein.

experimental_workflow cluster_start Starting Materials cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_product Final Product A This compound B Activated NHS Ester A->B + EDC / NHS in Activation Buffer P Target Protein (with -NH2 group) C Conjugation Reaction P->C B->C + Conjugation Buffer D PEGylated Protein Conjugate C->D + Quenching + Purification

Caption: Workflow for protein conjugation using this compound.

References

An In-Depth Technical Guide to Acid-PEG3-mono-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, specifications, and applications of Acid-PEG3-mono-methyl ester, a versatile heterobifunctional linker critical in the fields of bioconjugation and drug development. This document details its physicochemical characteristics, experimental protocols for its use, and visual representations of its role in key biological pathways and experimental workflows.

Core Properties and Specifications

This compound is a valuable tool for covalently linking molecules. It features a carboxylic acid group at one end and a methyl ester at the other, separated by a three-unit polyethylene glycol (PEG) spacer. The PEG chain enhances the hydrophilicity and biocompatibility of the conjugates. The carboxylic acid can be activated to react with primary amines, while the methyl ester can be hydrolyzed under basic conditions to yield a second carboxylic acid for further modification.

The key quantitative data for this compound are summarized in the table below, providing essential information for experimental design, including stoichiometric calculations and buffer preparation.

PropertyValue
CAS Number 1807505-26-5
Molecular Formula C₁₁H₂₀O₇
Molecular Weight 264.27 g/mol
Appearance Colorless to light yellow liquid
Purity ≥95%
Solubility Soluble in DMSO (≥ 100 mg/mL), DCM
Storage Conditions Store at -20°C for long-term stability

Experimental Protocols

The primary application of this compound involves the conjugation of its carboxylic acid group to a primary amine on a target molecule, such as a protein, peptide, or small molecule drug. The following protocols provide a generalized framework for its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a two-step process for synthesizing a PROTAC, where the linker first connects to a ligand for the protein of interest (POI) and subsequently to a ligand for an E3 ubiquitin ligase.

Step 1: Activation of Carboxylic Acid and Conjugation to POI Ligand

  • Reagent Preparation :

    • Dissolve this compound in anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to a concentration of 10 mg/mL.

    • Prepare fresh solutions of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in an appropriate activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Activation :

    • In a reaction tube, combine the this compound solution with a 1.5-fold molar excess of both EDC and NHS.

    • Incubate the mixture at room temperature for 15-30 minutes to form the amine-reactive NHS ester.

  • Conjugation :

    • Dissolve the amine-containing POI ligand in a suitable conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5).

    • Add the activated this compound solution to the POI ligand solution. A 10-20 fold molar excess of the linker is a common starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching :

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine) to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes.

  • Purification :

    • Purify the POI-linker conjugate using an appropriate method, such as size-exclusion chromatography or reverse-phase HPLC.

Step 2: Hydrolysis of Methyl Ester and Conjugation to E3 Ligase Ligand

  • Hydrolysis :

    • Dissolve the purified POI-linker conjugate in a mixture of methanol and water.

    • Add an excess of a base, such as lithium hydroxide (LiOH), and stir at room temperature for 1-3 hours. Monitor the reaction by LC-MS.

    • Neutralize the reaction with an acid (e.g., 1N HCl) and extract the product.

  • Second Amide Coupling :

    • Activate the newly formed carboxylic acid on the POI-linker conjugate using EDC and NHS as described in Step 1.

    • Add the amine-containing E3 ligase ligand to the activated intermediate.

    • Incubate, quench, and purify the final PROTAC molecule as described previously.

Mandatory Visualizations

PROTAC Mechanism of Action

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1][2][3] A PROTAC consists of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[1][2] This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][3]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Target Protein (POI) PROTAC PROTAC (this compound linker) POI->PROTAC Binds to POI Ligand Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds to E3 Ligase Ligand Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Fragments) Proteasome->Degradation Degradation Recycled_PROTAC Recycled PROTAC Proteasome->Recycled_PROTAC Release

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for ADC Synthesis

Antibody-Drug Conjugates (ADCs) are targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker plays a crucial role in the stability and efficacy of the ADC. The following diagram illustrates a general workflow for synthesizing an ADC using this compound.

ADC_Synthesis_Workflow Start Start: Materials Step1 Step 1: Linker Activation (this compound + EDC/NHS) Start->Step1 Step2 Step 2: Conjugation to Antibody (Amine groups on Lysine residues) Step1->Step2 Step3 Step 3: Purification of Antibody-Linker Conjugate Step2->Step3 Step4 Step 4: Hydrolysis of Methyl Ester (e.g., with LiOH) Step3->Step4 Step5 Step 5: Activation of Second Carboxylic Acid (EDC/NHS) Step4->Step5 Step6 Step 6: Conjugation of Cytotoxic Drug (Amine-containing drug) Step5->Step6 Step7 Step 7: Final Purification of ADC Step6->Step7 End End: Characterized ADC Step7->End

References

Physicochemical properties of Acid-PEG3-mono-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Acid-PEG3-mono-methyl ester

Introduction

This compound is a heterobifunctional linker molecule widely utilized by researchers, scientists, and drug development professionals. Its structure, featuring a three-unit polyethylene glycol (PEG) chain with a terminal carboxylic acid and a methyl ester, provides a versatile platform for bioconjugation, drug delivery, and the synthesis of complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The PEG spacer enhances the solubility and pharmacokinetic properties of conjugated molecules, while the distinct terminal groups allow for sequential, controlled chemical reactions.[4][5][6] This guide provides a comprehensive overview of its physicochemical properties, applications, and relevant experimental protocols.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for experimental design, reaction stoichiometry, and analytical characterization.

PropertyValueReferences
CAS Number 1807505-26-5[1][4][7][8]
Chemical Formula C₁₁H₂₀O₇[1][4][7][8]
Molecular Weight 264.27 g/mol [1][7][8][9]
Exact Mass 264.1209[7]
IUPAC Name 3-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]propanoic acid[10][11]
Appearance Colorless to light yellow liquid[1]
Density (Predicted) 1.162 ± 0.06 g/cm³[1][12]
Boiling Point (Predicted) 396.7 ± 32.0 °C[12]
pKa (Predicted) 4.27 ± 0.10[12]
SMILES COC(=O)CCOCCOCCOCCC(=O)O[7][8][9]
Solubility and Stability

This compound is soluble in dimethyl sulfoxide (DMSO) at concentrations of 100 mg/mL or higher.[1] The hydrophilic PEG3 chain also enhances its solubility in aqueous media.[4] For optimal stability, it should be stored at -20°C for long-term use (months to years) and at 0-4°C for short-term storage (days to weeks).[1][4][7] When stored correctly, the shelf life can exceed three years.[7]

Chemical Reactivity and Applications

This compound is a heterobifunctional linker, meaning it has two different reactive functional groups. This allows for a stepwise conjugation strategy. The carboxylic acid terminus can react with primary amines in the presence of coupling agents, while the methyl ester serves as a protected carboxyl group that can be deprotected via hydrolysis for subsequent reactions.[2][4]

Application in PROTAC Synthesis

This molecule is frequently used as an alkyl/ether-based linker in the synthesis of PROTACs.[1][3][13] PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][14] The linker's length and composition are critical for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

PROTAC_Structure TargetLigand Target Protein Ligand Linker This compound (Linker) TargetLigand->Linker E3Ligand E3 Ligase Ligand Linker->E3Ligand

Caption: General structure of a PROTAC utilizing a PEG linker.

Application in Bioconjugation and Drug Delivery

The linker is used for PEGylation, a process that improves the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules such as peptides, proteins, and small molecules.[5] PEGylation can enhance solubility, increase circulation half-life, and reduce immunogenicity.[5] The bifunctional nature of the linker allows for the creation of antibody-drug conjugates (ADCs) or for attaching drugs to nanocarriers.[2][7]

Bioconjugation_Workflow cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Second Conjugation Linker This compound Activation EDC / NHS Activation Linker->Activation Biomolecule Biomolecule (e.g., Protein with -NH₂) Biomolecule->Activation Conjugate1 Intermediate Conjugate Activation->Conjugate1 Amide Bond Formation Hydrolysis Ester Hydrolysis (Basic Conditions) Conjugate1->Hydrolysis ActivatedConjugate Deprotected Conjugate (with free -COOH) Hydrolysis->ActivatedConjugate FinalConjugate Final Bioconjugate ActivatedConjugate->FinalConjugate Second Amide Coupling Drug Second Molecule (e.g., Drug with -NH₂) Drug->FinalConjugate

Caption: Stepwise workflow for creating a bioconjugate.

Experimental Protocols

The following sections provide detailed methodologies for the reaction and analysis of this compound.

Amide Coupling of the Carboxylic Acid Terminus

This protocol describes the conjugation of the linker's carboxylic acid group to a molecule containing a primary amine, using EDC and NHS chemistry.[6][15]

Materials:

  • This compound

  • Amine-containing molecule (e.g., peptide, small molecule)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA) (optional)

  • Purification system (e.g., HPLC)

Procedure:

  • Activation: Dissolve this compound in anhydrous DMF. Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the solution.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid by forming an NHS ester.

  • Conjugation: In a separate vial, dissolve the amine-containing molecule in anhydrous DMF.

  • Add the solution of the amine-containing molecule to the activated linker mixture. If the amine is a hydrochloride salt, add 2-3 equivalents of a non-nucleophilic base like DIPEA.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitoring: Monitor the reaction progress using HPLC or LC-MS to check for the consumption of starting materials and the formation of the product.

  • Workup and Purification: Once the reaction is complete, the crude product can be purified using an appropriate method, typically reverse-phase HPLC.[15]

Amide_Coupling_Workflow start Start dissolve_linker Dissolve Linker in Anhydrous DMF start->dissolve_linker add_reagents Add EDC (1.5 eq) and NHS (1.5 eq) dissolve_linker->add_reagents activate Stir 30 min at RT (Activation) add_reagents->activate combine Combine Solutions activate->combine dissolve_amine Dissolve Amine-Molecule in Anhydrous DMF dissolve_amine->combine couple Stir 2-12h at RT (Coupling Reaction) combine->couple monitor Monitor by HPLC/LC-MS couple->monitor purify Purify Product (e.g., RP-HPLC) monitor->purify end End purify->end

Caption: Experimental workflow for amide bond formation.

Characterization by HPLC

Reverse-phase HPLC (RP-HPLC) is a standard method for assessing the purity of the linker and monitoring reaction progress. Due to the lack of a strong UV chromophore in the PEG backbone, detection at low UV wavelengths is required.[16] The following is a representative method adapted from protocols for similar PEG esters.[16][17]

ParameterSpecification
System HPLC with gradient pump, autosampler, and UV detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient Linear gradient, e.g., 5% to 95% Mobile Phase B over 20-30 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Mobile Phase A or the initial mobile phase composition. Filter through a 0.45 µm filter before injection.
Characterization by Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for confirming the identity of the linker and its conjugates by providing accurate molecular weight information.[17]

Instrumentation: LC-MS system with an electrospray ionization (ESI) source. Mobile Phases: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is commonly used, as formic acid is more compatible with MS than TFA. Analysis: The resulting mass spectrum will show the [M+H]⁺, [M+Na]⁺, or other adduct ions of the compound, allowing for confirmation of its molecular weight. For conjugates, ESI-MS can confirm successful coupling by identifying the mass of the final product.[18]

References

An In-depth Technical Guide to the Core Action of Acid-PEG3-mono-methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid-PEG3-mono-methyl ester, a heterobifunctional linker integral to the advancement of bioconjugation and the development of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will delve into its fundamental mechanism of action as a molecular bridge, detail its chemical and physical properties, and provide exemplary experimental protocols for its application.

Core Concept: A Heterobifunctional Linker

This compound is not a pharmacologically active compound with a mechanism of action in the traditional sense. Instead, its "action" lies in its chemical functionality as a versatile linker, designed to covalently connect two distinct molecules. This is achieved through its two different terminal functional groups: a carboxylic acid and a methyl ester. The polyethylene glycol (PEG) backbone imparts favorable biochemical properties to the resulting conjugate.

The primary utility of this linker is in tethering a targeting moiety (like an antibody) to a payload (like a cytotoxic drug) in ADCs, or in linking a target protein-binding ligand to an E3 ubiquitin ligase ligand in PROTACs.[1] The PEG3 chain enhances solubility in aqueous media, provides a flexible spacer to minimize steric hindrance between the conjugated molecules, and can improve the pharmacokinetic profile of the final conjugate.[2][3]

Physicochemical and Biochemical Properties

A clear understanding of the quantitative properties of this compound is crucial for precise and reproducible experimental design. The following table summarizes these key characteristics.

PropertyValueReference
CAS Number 1807505-26-5[2]
Molecular Formula C11H20O7[2]
Molecular Weight 264.27 g/mol [4]
Appearance Colorless to light yellow liquid[5]
Purity ≥95%[3]
Solubility Soluble in DMSO, DCM, aqueous media[2][5]
Storage Conditions -20°C for long-term stability[2]

Mechanism of Action: A Stepwise Conjugation Strategy

The heterobifunctional nature of this compound allows for a controlled, stepwise conjugation process. This is critical for ensuring the precise assembly of complex biomolecules.

  • Activation of the Carboxylic Acid: The terminal carboxylic acid is the more reactive of the two functional groups. It can be readily activated using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester that is highly reactive towards primary and secondary amines.[5]

  • First Amide Bond Formation: The activated NHS ester reacts efficiently with amine groups on the first target molecule (e.g., a protein, peptide, or small molecule ligand) to form a stable amide bond. This reaction is typically carried out in a slightly basic pH range (7.2-8.5) to ensure the amine is deprotonated and thus more nucleophilic.[6]

  • Deprotection of the Methyl Ester: The methyl ester group on the other end of the linker serves as a protected carboxylic acid. It is stable under the conditions used for the first conjugation step. To reveal the second carboxylic acid for the subsequent reaction, the methyl ester is hydrolyzed under basic conditions.[2]

  • Second Amide Bond Formation: Once deprotected, the newly formed carboxylic acid can be activated in the same manner as the first, using EDC and NHS. This activated linker, now attached to the first molecule, is then ready to react with an amine group on the second molecule, completing the covalent linkage.

The following diagram illustrates the general workflow for a two-step conjugation using this compound.

G cluster_0 Step 1: First Conjugation cluster_1 Step 2: Second Conjugation A This compound B EDC/NHS Activation A->B Activate Carboxylic Acid C Activated NHS Ester B->C E Conjugate 1 C->E D Molecule 1 (with Amine) D->E React with Amine F Conjugate 1 G Base Hydrolysis F->G Deprotect Methyl Ester H Deprotected Conjugate G->H I EDC/NHS Activation H->I Activate Second Carboxylic Acid J Activated Conjugate I->J L Final Bifunctional Conjugate J->L K Molecule 2 (with Amine) K->L React with Amine PROTAC_MoA POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (Target Binder - Linker - E3 Ligase Ligand) PROTAC->Ternary PolyUb Polyubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Proteolysis

References

The PEG3 Linker: A Micromolecule with Macro Impact on Drug Solubility and Biocompatibility

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug development, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker molecule is far from a passive connector. It is a critical determinant of a drug's overall efficacy and safety profile. Among the arsenal of chemical linkers, the discrete triethylene glycol (PEG3) linker has emerged as a cornerstone technology, prized for its ability to significantly enhance the solubility and biocompatibility of therapeutic agents. This technical guide delves into the multifaceted role of the PEG3 linker, offering researchers, scientists, and drug development professionals a comprehensive overview of its mechanisms, quantitative impact, and the experimental protocols essential for its evaluation.

The fundamental challenge with many potent therapeutic molecules, be it small molecule inhibitors or cytotoxic payloads, is their inherent hydrophobicity. This poor water solubility can lead to a cascade of developmental hurdles, including aggregation, low bioavailability, and rapid clearance from the body.[1][][3] The PEG3 linker, a short chain of three repeating ethylene glycol units, directly addresses this challenge through its intrinsic hydrophilicity.[4][5] By forming hydrogen bonds with water molecules, the PEG3 linker creates a hydration shell around the conjugated molecule, effectively masking its hydrophobic regions and increasing its affinity for aqueous environments.[4][6] This not only improves solubility but also enhances the stability of the entire conjugate, preventing aggregation that can compromise both efficacy and safety.[1][7]

Beyond solubility, the PEG3 linker plays a pivotal role in modulating the biocompatibility of a therapeutic. The "stealth" properties conferred by the PEG chain can shield the drug from recognition by the immune system, thereby reducing the risk of an immunogenic response.[1][8] This shielding effect also protects the molecule from enzymatic degradation, prolonging its circulation half-life and allowing for greater accumulation at the target site.[9][10] However, it is crucial to acknowledge the complexities of PEG's interaction with the immune system, including the potential for complement activation and the formation of anti-PEG antibodies, which are critical considerations in preclinical safety assessment.[11][12]

Quantitative Impact of PEG3 Linkers

While the precise quantitative improvement in solubility and biocompatibility is highly dependent on the specific parent molecule, the general trends conferred by PEGylation are well-documented. The following tables summarize the expected impact of incorporating a PEG3 linker.

Table 1: Impact of PEG3 Linker on Aqueous Solubility (Illustrative)

CompoundLinkerEstimated Aqueous SolubilityFold Increase (Estimated)
Hydrophobic Payload (e.g., SN-38)None< 0.1 µg/mL-
Hydrophobic Payload (e.g., SN-38)PEG310 - 50 µg/mL100 - 500

Note: This data is illustrative and compiled from general knowledge of PEGylation's effects. Actual values can vary significantly based on the specific molecule, conjugation chemistry, and experimental conditions.[4]

Table 2: Comparative Biocompatibility Profile of Linker Chemistries

ParameterAlkyl LinkerPEG3 Linker
In Vitro Cytotoxicity (IC50) Dependent on payloadGenerally higher (less cytotoxic) due to improved solubility and reduced non-specific uptake
Hemocompatibility (Hemolysis) Can be formulation-dependentGenerally low
Immunogenicity Potential for hapten-carrier effectGenerally reduced due to shielding
In Vivo Half-Life ShorterLonger due to increased hydrodynamic radius and reduced clearance
Complement Activation LowCan be induced, especially in the presence of anti-PEG antibodies

Experimental Protocols

Accurate assessment of the impact of a PEG3 linker requires robust experimental methodologies. The following are key protocols for evaluating solubility and biocompatibility.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

Objective: To quantitatively determine the aqueous solubility of a compound.

Materials:

  • Test compound (with and without PEG3 linker)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Add an excess amount of the test compound to a vial containing a known volume of PBS (pH 7.4).

  • Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the excess undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard curve.[4][13]

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To assess the effect of the compound on cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • Test compound (with and without PEG3 linker)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include untreated cells as a control.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[11]

Protocol 3: Hemocompatibility Assessment (Hemolysis Assay)

Objective: To evaluate the potential of a compound to damage red blood cells.

Procedure:

  • Obtain fresh, anticoagulated blood (e.g., human or rabbit).

  • Wash the red blood cells (RBCs) with PBS through centrifugation and resuspend them to a specific concentration (e.g., 2% v/v).

  • Incubate the RBC suspension with various concentrations of the test compound at 37°C for a defined period (e.g., 2 hours). Use PBS as a negative control and a known hemolytic agent (e.g., Triton X-100) as a positive control.

  • Centrifuge the samples to pellet intact RBCs.

  • Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).

  • Calculate the percentage of hemolysis relative to the positive control.[11]

Visualizing the Role of the PEG3 Linker

The following diagrams illustrate key concepts related to the function and evaluation of PEG3 linkers in drug development.

Mechanism of PEG3-Mediated Solubility Enhancement cluster_0 Hydrophobic Drug cluster_1 PEG3 Linker A Poor Aqueous Solubility Aggregation Prone C PEGylated Drug Conjugate A->C Conjugation B Hydrophilic (-O-CH2-CH2-)n=3 B->C D Formation of Hydration Shell C->D E Increased Hydrophilicity Reduced Aggregation D->E F Enhanced Aqueous Solubility E->F

Caption: Mechanism of PEG3-mediated solubility enhancement.

Experimental Workflow for Biocompatibility Assessment A Test Compound (with/without PEG3 Linker) B In Vitro Assays A->B G In Vivo Studies (Animal Models) A->G C Cytotoxicity (e.g., MTT Assay) B->C D Hemocompatibility (Hemolysis Assay) B->D E Immunogenicity (e.g., ELISA for Anti-PEG Ab) B->E F Complement Activation (e.g., sC5b-9 Assay) B->F J Biocompatibility Profile C->J D->J E->J F->J H Pharmacokinetics (PK) (Half-life, Clearance) G->H I Toxicity Studies G->I H->J I->J

Caption: General workflow for biocompatibility assessment.

PROTAC-Mediated Protein Degradation Pathway A Target Protein Ligand B PEG3 Linker A->B C E3 Ligase Ligand B->C F Ternary Complex Formation (POI-PROTAC-E3) C->F D Target Protein of Interest (POI) D->F E E3 Ubiquitin Ligase E->F G Ubiquitination of POI F->G H Proteasomal Degradation of POI G->H I PROTAC Recycling H->I I->F

Caption: Role of a PEG3 linker in a PROTAC structure.

References

Heterobifunctional Nature of Acid-PEG3-mono-methyl Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid-PEG3-mono-methyl ester, a heterobifunctional linker molecule with significant applications in bioconjugation, drug delivery, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details its core physicochemical properties, reactivity, and stability, and provides detailed experimental protocols for its use.

Core Properties and Heterobifunctional Nature

This compound is a discrete polyethylene glycol (dPEG®) linker characterized by a three-unit PEG chain flanked by a terminal carboxylic acid and a methyl ester. This unique structure imparts a dual reactivity, allowing for the sequential and controlled conjugation of two different molecules. The hydrophilic PEG spacer enhances the aqueous solubility of the linker and any resulting conjugate, a crucial property for biological applications.[1][2]

The heterobifunctional nature of this linker is central to its utility. The carboxylic acid can be activated to react with primary amines, forming a stable amide bond.[3] Concurrently, the methyl ester serves as a protected carboxylic acid, which is stable under the conditions required for amide bond formation but can be hydrolyzed under basic conditions to liberate a second carboxylic acid for further conjugation.[4]

Physicochemical Properties

PropertyValueReference
Chemical Formula C11H20O7[5]
Molecular Weight 264.27 g/mol [5]
CAS Number 1807505-26-5[5]
Appearance Colorless to light yellow liquid[5]
Solubility Soluble in DMSO, DMF, and other polar organic solvents. High water solubility.[5][6]
Storage Store at -20°C for long-term stability.[4]

Reactivity and Stability

The utility of this compound is dictated by the reactivity of its terminal functional groups and the stability of the overall structure under various conditions.

Carboxylic Acid Reactivity:

The carboxylic acid moiety can be readily coupled with primary amines using standard carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7] This two-step process first forms a semi-stable NHS ester, which then efficiently reacts with a primary amine to form a stable amide bond.[7] The reaction is typically carried out in a pH range of 7.2-8.5 for the amine coupling step.[8]

Methyl Ester Stability and Hydrolysis:

Applications in PROTAC Synthesis

This compound is a valuable tool in the synthesis of PROTACs, where it serves as the linker connecting a target protein-binding ligand (warhead) and an E3 ubiquitin ligase-binding ligand.[9][10] The defined length of the PEG3 chain provides a precise spacer to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.[11]

The heterobifunctional nature of the linker allows for a modular and sequential approach to PROTAC synthesis, as illustrated in the workflow diagram below.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Amide Coupling cluster_step2 Step 2: Ester Hydrolysis cluster_step3 Step 3: Second Amide Coupling E3_Ligand E3 Ligase Ligand (with amine) Intermediate1 E3 Ligand-Linker-Ester Intermediate E3_Ligand->Intermediate1 EDC/NHS Linker This compound Linker->Intermediate1 Intermediate2 E3 Ligand-Linker-Acid Intermediate Intermediate1->Intermediate2 LiOH or NaOH Final_PROTAC Final PROTAC Intermediate2->Final_PROTAC HATU/DIPEA Warhead Warhead (with amine) Warhead->Final_PROTAC

Sequential PROTAC synthesis workflow.

Quantitative Data in PROTAC Design:

The efficacy of a PROTAC is often quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).[12] While no specific DC50 or Dmax values for PROTACs using the this compound linker are publicly available, studies on similar short-chain PEG linkers have shown that linker length and composition are critical for optimal degradation.[11] The following table provides representative data from a study on Bruton's Tyrosine Kinase (BTK) PROTACs with varying PEG linker lengths to illustrate this principle.[12]

PROTAC IdentifierLinkerDC50 (nM)Dmax (%)
BTK-PROTAC-1PEG215085
BTK-PROTAC-2PEG42595
BTK-PROTAC-3PEG68090

This data is representative and intended to illustrate the impact of linker length on PROTAC efficacy.

Applications in Bioconjugation

The amine-reactive nature of the carboxylic acid group makes this compound a versatile tool for the PEGylation of proteins, peptides, and other biomolecules.[13] PEGylation can enhance the therapeutic properties of biomolecules by increasing their solubility, extending their in-vivo half-life, and reducing their immunogenicity.[13]

The general workflow for protein conjugation is depicted below.

Bioconjugation_Workflow cluster_activation Step 1: Linker Activation cluster_conjugation Step 2: Conjugation to Protein cluster_purification Step 3: Purification Linker This compound Activated_Linker Activated NHS-Ester Linker Linker->Activated_Linker EDC/NHS Conjugate Protein-PEG-Ester Conjugate Activated_Linker->Conjugate Protein Protein (with primary amines) Protein->Conjugate Purified_Conjugate Purified Conjugate Conjugate->Purified_Conjugate SEC or IEX

General workflow for protein bioconjugation.

Experimental Protocols

The following are detailed methodologies for the use of this compound in PROTAC synthesis and protein conjugation.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a two-step synthesis of a PROTAC, starting with the conjugation of an E3 ligase ligand to the linker, followed by ester hydrolysis and coupling to the warhead.

Materials:

  • Amine-functionalized E3 Ligase Ligand

  • This compound

  • Amine-functionalized Warhead

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • LiOH (Lithium hydroxide)

  • Anhydrous DMF (Dimethylformamide)

  • THF (Tetrahydrofuran)

  • Water

  • Standard glassware for organic synthesis

  • LC-MS for reaction monitoring

  • Preparative HPLC for purification

Procedure:

Step 1: Conjugation of E3 Ligase Ligand to the Linker

  • Under an inert atmosphere (e.g., nitrogen), dissolve the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add EDC (1.2 eq) and NHS (1.2 eq) to a solution of this compound (1.1 eq) in anhydrous DMF. Stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the activated linker solution to the E3 ligase ligand solution.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the E3 Ligand-Linker-Ester intermediate by flash column chromatography or preparative HPLC.[14]

Step 2: Hydrolysis of the Methyl Ester

  • Dissolve the purified E3 Ligand-Linker-Ester intermediate in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2.0-3.0 eq) and stir at room temperature.

  • Monitor the hydrolysis by LC-MS until the ester is fully converted to the carboxylic acid.

  • Acidify the reaction mixture with 1N HCl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and concentrate to yield the E3 Ligand-Linker-Acid intermediate.[14]

Step 3: Coupling of the Warhead to form the Final PROTAC

  • Dissolve the E3 Ligand-Linker-Acid intermediate (1.0 eq) and the amine-functionalized warhead (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Purify the final PROTAC by preparative HPLC.[9]

Protocol 2: Conjugation of this compound to a Protein

This protocol outlines the steps for conjugating the linker to primary amines on a protein.

Materials:

  • Protein solution (in amine-free buffer, e.g., PBS pH 7.2-7.4)

  • This compound

  • EDC

  • Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

Step 1: Activation of the Linker

  • Dissolve this compound in Activation Buffer.

  • Add a 5- to 10-fold molar excess of EDC and Sulfo-NHS to the linker solution.

  • Incubate for 15-30 minutes at room temperature.[15]

Step 2: Conjugation to the Protein

  • Exchange the protein into the Conjugation Buffer using a desalting column.

  • Immediately add the activated linker solution to the protein solution. A 10- to 50-fold molar excess of the linker is a typical starting point.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[16]

Step 3: Quenching and Purification

  • Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-esters.

  • Incubate for 15-30 minutes.

  • Purify the protein-PEG conjugate using a desalting column or size-exclusion chromatography (SEC) to remove excess linker and byproducts.[15]

Analytical Characterization

Thorough characterization of the final conjugate is essential to confirm its identity, purity, and the degree of labeling.

Mass Spectrometry (MS):

MS is a powerful tool for confirming the successful conjugation by detecting the mass increase of the modified molecule.[17][18] For a protein conjugate, a mass shift corresponding to the mass of the linker (264.27 Da) for each attached linker will be observed.[17]

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) can be used to assess the purity of the conjugate and separate it from unreacted starting materials.[19] Size-exclusion chromatography (SEC-HPLC) can be used to analyze the hydrodynamic volume of a protein conjugate and detect any aggregation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is a valuable technique for characterizing the structure of the linker and the final conjugate, particularly for smaller molecules like PROTACs.[20][21] It can be used to confirm the presence of the PEG chain and the terminal functional groups, and to determine the degree of conjugation.[20][21]

Conclusion

This compound is a versatile heterobifunctional linker with broad applications in drug development and bioconjugation. Its well-defined structure, hydrophilicity, and dual reactivity make it a valuable tool for the synthesis of complex biomolecules, including PROTACs and PEGylated proteins. The experimental protocols and characterization methods outlined in this guide provide a framework for the effective use of this linker in research and development settings.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Derivatization of Acid-PEG3-mono-methyl ester

This technical guide provides a comprehensive overview of the synthesis and derivatization of this compound, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. This document details the chemical properties, a plausible synthetic pathway, and common derivatization strategies, supported by experimental protocols and quantitative data.

Introduction to this compound

This compound (CAS No. 1807505-26-5) is a versatile chemical tool featuring a triethylene glycol (PEG3) spacer.[1] This hydrophilic spacer enhances the solubility of conjugates in aqueous media.[2] The molecule possesses two distinct functional groups: a terminal carboxylic acid and a methyl ester. This bifunctionality allows for sequential and controlled conjugation reactions. The carboxylic acid can be activated to react with primary amines, while the methyl ester can be hydrolyzed under basic conditions to reveal a second carboxylic acid for further modification.[2][3] Its primary application lies in its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[4]

Physicochemical Properties

PropertyValueReference
CAS Number 1807505-26-5[1]
Chemical Formula C11H20O7[5]
Molecular Weight 264.27 g/mol [5]
Appearance Colorless to pale yellow oilN/A
Solubility Soluble in DMSO, DMF, DCM[6]
Storage -20°C for long-term storage[5]

Synthesis of this compound

A plausible synthetic route for this compound involves a three-step process starting from commercially available triethylene glycol. The overall workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Monoprotection cluster_1 Step 2: Functionalization cluster_2 Step 3: Deprotection A Triethylene Glycol B Mono-O-benzylated Triethylene Glycol A->B BnBr, NaH C Mono-O-benzylated Triethylene Glycol D Mono-O-benzylated PEG3-mono-methyl ester C->D 1. Jones Oxidation 2. Esterification (MeOH, H+) E Mono-O-benzylated PEG3-mono-methyl ester F This compound E->F H2, Pd/C

Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis

Step 1: Monobenzylation of Triethylene Glycol

  • To a stirred suspension of sodium hydride (NaH, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add triethylene glycol (1.0 eq).

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, 1.0 eq) dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield mono-O-benzylated triethylene glycol.

Step 2: Oxidation and Esterification

  • Dissolve the mono-O-benzylated triethylene glycol (1.0 eq) in acetone and cool to 0 °C.

  • Add Jones reagent dropwise until a persistent orange color is observed.

  • Stir the reaction at room temperature for 4-6 hours.

  • Quench the reaction with isopropanol until the orange color disappears.

  • Filter the mixture and concentrate the filtrate.

  • Dissolve the resulting carboxylic acid in methanol (MeOH).

  • Add a catalytic amount of sulfuric acid (H₂SO₄) and reflux the mixture for 4-8 hours.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the mono-O-benzylated PEG3-mono-methyl ester.

Step 3: Deprotection

  • Dissolve the mono-O-benzylated PEG3-mono-methyl ester in methanol.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature overnight.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain this compound.

Quantitative Data: Synthesis

StepReactantsReagentsSolventTypical Yield
1 Triethylene Glycol, Benzyl BromideNaHTHF70-80%
2 Mono-O-benzylated Triethylene GlycolJones Reagent, Methanol, H₂SO₄Acetone, Methanol60-70%
3 Mono-O-benzylated PEG3-mono-methyl esterH₂, 10% Pd/CMethanol>95%

Derivatization of this compound

The two functional groups of this compound allow for a variety of derivatization strategies. The most common is the activation of the carboxylic acid to form an amide bond with a primary amine.

Amide Bond Formation

The carboxylic acid can be activated using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) to react with primary amines.[7]

Derivatization_Pathway cluster_0 Activation cluster_1 Conjugation A This compound B Activated Ester Intermediate A->B EDC, NHS C Activated Ester Intermediate E PEG3-mono-methyl ester Conjugate C->E Amide Bond Formation D Amine-containing Molecule (R-NH2) D->E Amide Bond Formation

Caption: Amide bond formation workflow.
Experimental Protocol: Amide Coupling

  • Dissolve this compound (1.0 eq), N-hydroxysuccinimide (NHS, 1.2 eq), and the amine-containing molecule (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add EDC hydrochloride (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative high-performance liquid chromatography (HPLC).

Quantitative Data: Amide Coupling

ParameterValue
Reactant Ratio (Acid:Amine) 1:1 to 1:1.2
Coupling Agents EDC/NHS, HATU
Reaction Time 12-24 hours
Typical Yield 60-90% (substrate dependent)
Hydrolysis of the Methyl Ester

The methyl ester group can be hydrolyzed under strong basic conditions to yield the corresponding dicarboxylic acid PEG linker.[3] This allows for further derivatization at the newly formed carboxylic acid terminus.

Experimental Protocol: Ester Hydrolysis
  • Dissolve this compound in a mixture of methanol and water.

  • Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain the dicarboxylic acid product.

Conclusion

This compound is a valuable heterobifunctional linker with broad applications in bioconjugation and drug development. Its synthesis, while multi-stepped, is achievable through standard organic chemistry techniques. The distinct reactivity of its terminal functional groups allows for controlled and sequential derivatization, making it an ideal component for the construction of complex biomolecular architectures such as PROTACs. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important chemical tool.

References

An In-depth Technical Guide to Acid-PEG3-mono-methyl ester for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTACs

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, designed to hijack the cell's native ubiquitin-proteasome system (UPS) for the selective degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three essential components: a ligand that binds the protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1][3] This linker is far from a passive spacer; it is a crucial determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is essential for target ubiquitination and subsequent degradation.[1][2]

Among the diverse array of linker types, polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design.[1][2] Their inherent hydrophilicity and flexibility can enhance the solubility and bioavailability of the often large and lipophilic PROTAC molecules.[4] This guide focuses on a specific, widely used bifunctional linker, Acid-PEG3-mono-methyl ester , providing a technical overview of its properties, synthesis protocols, and role in developing effective protein degraders.

Core Concepts: this compound in PROTAC Design

This compound is a versatile PEG-based linker used in the synthesis of PROTACs.[5][6] Its structure features a three-unit ethylene glycol chain, which provides a balance of hydrophilicity and a defined spatial separation between the two ends of the PROTAC.[3] The terminal carboxylic acid and mono-methyl ester groups serve as orthogonal reactive handles, allowing for the sequential and controlled conjugation of the POI and E3 ligase ligands.[7]

The carboxylic acid can be readily activated to form a stable amide bond with a primary or secondary amine on one of the ligands.[7] The methyl ester on the other end can be hydrolyzed under basic conditions to reveal a carboxylic acid, which can then be coupled to the second ligand.[7] This modular approach provides synthetic flexibility, a crucial aspect of the iterative optimization process in PROTAC development.[8]

Physicochemical and Technical Data

Quantitative data is essential for the rational design and synthesis of PROTACs. The table below summarizes the key properties of this compound.

PropertyValueReference
CAS Number 1807505-26-5[5]
Molecular Formula C11H20O7[5][9]
Molecular Weight 264.27 g/mol [5][9]
Appearance Colorless to light yellow liquid[5]
Density 1.162 ± 0.06 g/cm³ (Predicted)[5][10]
Boiling Point 396.7 ± 32.0 °C (Predicted)[10]
pKa 4.27 ± 0.10 (Predicted)[10]
Solubility Soluble in DMSO[5][9]
Storage Conditions -20°C for long-term storage (years)[5][9]

Experimental Protocols and Synthesis

The synthesis of a PROTAC using this compound typically involves a two-step amide coupling strategy. The following is a generalized protocol that can be adapted based on the specific ligands being used.

Protocol 1: First Amide Coupling to Ligand 1 (e.g., E3 Ligase Ligand)

This procedure outlines the coupling of the carboxylic acid end of the linker to a ligand containing an amine group.

Materials:

  • Ligand 1 (with a free amine)

  • This compound

  • Amide coupling reagent (e.g., HATU, HBTU)

  • Non-nucleophilic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Methodology:

  • Dissolution: Dissolve Ligand 1 (1.0 eq) in anhydrous DMF.

  • Activation: Add the coupling reagent (e.g., HATU, 1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Coupling: Add this compound (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor progress using LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up & Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then washed, dried, and concentrated. Purify the crude product by flash column chromatography or preparative HPLC to yield Intermediate 1 (Ligand 1-PEG3-mono-methyl ester) .

Protocol 2: Saponification (Ester Hydrolysis)

This step deprotects the other end of the linker, revealing a carboxylic acid for the second coupling reaction.

Materials:

  • Intermediate 1 (from Protocol 1)

  • Base (e.g., Lithium hydroxide - LiOH)

  • Solvent mixture (e.g., THF/Water)

  • Acid for neutralization (e.g., 1N HCl)

Methodology:

  • Dissolution: Dissolve Intermediate 1 in a mixture of THF and water (e.g., 3:1 v/v).[11]

  • Hydrolysis: Add LiOH (2.0-3.0 eq) to the solution and stir at room temperature.[11][12]

  • Monitoring: Monitor the hydrolysis by LC-MS until the ester is fully converted to the carboxylic acid. This typically takes 1-4 hours.[12]

  • Work-up: Acidify the reaction mixture with 1N HCl to a pH of approximately 3-4.[11] Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield Intermediate 2 (Ligand 1-PEG3-Acid) .

Protocol 3: Second Amide Coupling to Ligand 2 (e.g., POI Ligand)

This final step connects the second ligand to complete the PROTAC molecule.

Methodology:

  • Follow the same procedure as Protocol 1 , using Intermediate 2 as the carboxylic acid component and Ligand 2 (with a free amine) as the coupling partner.

  • After purification, the final PROTAC molecule is obtained. Characterization should be performed using LC-MS and NMR to confirm identity and purity.

PROTAC Evaluation Workflow

Once synthesized, the efficacy of the PROTAC must be evaluated through a series of cellular assays.

Protocol 4: Western Blot for Protein Degradation

This is the most common method to directly measure the reduction in target protein levels.[13][14]

Methodology:

  • Cell Culture and Treatment: Plate a suitable cell line at an appropriate density. After allowing them to adhere, treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).[13]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.[13]

  • Antibody Incubation & Detection: Probe the membrane with a primary antibody specific to the POI, followed by a secondary antibody. Visualize the bands using a suitable detection reagent. A loading control (e.g., β-actin, GAPDH) is essential.

  • Data Analysis: Quantify the band intensity to determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1]

Visualizing Key Processes

Diagrams are essential for conceptualizing the complex processes in PROTAC development.

PROTAC_Mechanism PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Recycle Recycled PROTAC Ternary->Recycle Release Ub Ubiquitin (Ub) Ub->Ternary Recruited Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC mechanism of action leading to protein degradation.

Synthesis_Workflow start Start Materials: - Ligand 1 (Amine) - Ligand 2 (Amine) - this compound step1 Protocol 1: First Amide Coupling start->step1 intermediate1 Intermediate 1: Ligand 1-PEG3-Me step1->intermediate1 step2 Protocol 2: Saponification (Hydrolysis) intermediate1->step2 intermediate2 Intermediate 2: Ligand 1-PEG3-Acid step2->intermediate2 step3 Protocol 3: Second Amide Coupling intermediate2->step3 Couple with Ligand 2 final_protac Final PROTAC Molecule step3->final_protac purification Purification & Characterization (HPLC, LC-MS, NMR) final_protac->purification

Caption: Generalized synthesis workflow for a PROTAC.

Evaluation_Workflow synthesis Synthesized PROTAC primary_assay Primary Assay: Protein Degradation (Western Blot) synthesis->primary_assay data_analysis Calculate DC50 & Dmax primary_assay->data_analysis secondary_assay Secondary Assays: - Cell Viability (e.g., MTT) - Target Ubiquitination data_analysis->secondary_assay Potent Degraders mechanism_validation Mechanism Validation: - Proteasome Inhibitor (e.g., MG132) - E3 Ligase Ligand Competition secondary_assay->mechanism_validation candidate Lead Candidate Selection mechanism_validation->candidate Validated MoA

Caption: A typical experimental workflow for evaluating PROTAC efficacy.[13]

Conclusion

This compound is a valuable and versatile linker for the modular synthesis of PROTACs. Its defined length, hydrophilicity, and orthogonal reactive ends facilitate a controlled and flexible approach to PROTAC design. By providing a means to systematically vary the connection between the POI and E3 ligase ligands, it plays a critical role in the optimization of ternary complex formation and, ultimately, the degradation efficacy of the final molecule. The protocols and workflows detailed in this guide provide a foundational framework for researchers to synthesize and evaluate novel protein degraders, advancing the development of this powerful therapeutic modality.

References

The Strategic Integration of Acid-PEG3-mono-methyl Ester in Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm of precision medicine in oncology, synergizing the target specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component bridging these two moieties, profoundly influences the ADC's stability, pharmacokinetics, efficacy, and therapeutic index. Among the diverse linker technologies, polyethylene glycol (PEG) linkers have become integral to modern ADC design. This guide provides an in-depth technical overview of a specific heterobifunctional PEG linker, Acid-PEG3-mono-methyl ester, in the development of next-generation ADCs.

Introduction to this compound

This compound is a hydrophilic, heterobifunctional linker characterized by a three-unit polyethylene glycol chain, a terminal carboxylic acid, and a terminal methyl ester. This distinct architecture offers a strategic advantage in the multi-step synthesis of well-defined ADCs. The carboxylic acid provides a reactive handle for conjugation to amine-containing molecules, typically the cytotoxic payload, through the formation of a stable amide bond. The methyl ester serves as a protected carboxylic acid, which can be hydrolyzed to a free carboxyl group for subsequent conjugation to the antibody, or used as is depending on the conjugation strategy. The PEG component is crucial for improving the physicochemical properties of the ADC.

Key Attributes of this compound:

  • Heterobifunctionality: Allows for controlled, sequential conjugation of the drug and the antibody, minimizing the formation of undesirable byproducts.

  • Hydrophilicity: The PEG3 spacer enhances the aqueous solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, and can mitigate aggregation.[1][2][]

  • Biocompatibility: PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the ADC.[1][2]

  • Improved Pharmacokinetics: The hydrophilic nature of PEG can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a prolonged circulation half-life.[1][4]

Data Presentation: The Impact of PEGylation on ADC Properties

The incorporation of PEG linkers, such as this compound, significantly influences the key characteristics of an ADC. The following tables summarize the expected quantitative impact of PEGylation on ADC parameters.

PropertyADC without PEG LinkerADC with PEG3 LinkerRationale
Solubility Low (especially with hydrophobic payloads)HighThe hydrophilic PEG chain increases the overall polarity of the ADC molecule.
Aggregation Prone to aggregationReduced aggregationImproved solubility and steric hindrance from the PEG chain prevent intermolecular interactions.
In Vivo Half-Life ShorterLongerIncreased hydrodynamic volume reduces renal clearance.[1][5]
Immunogenicity Potential for immune responseReducedThe PEG chain can shield antigenic epitopes on the linker and payload.[1][4]
Drug-to-Antibody Ratio (DAR) Limited by payload hydrophobicityHigher DAR achievableEnhanced solubility allows for the attachment of more drug molecules without causing aggregation.[1][4]
Analytical ParameterADC without PEG LinkerADC with PEG3 LinkerTechnique
HIC Retention Time LongerShorterHydrophobic Interaction Chromatography (HIC) separates based on hydrophobicity; PEG reduces overall hydrophobicity.
SEC Elution Volume NormalSlightly earlier elutionSize Exclusion Chromatography (SEC) separates based on size; the PEG chain increases the hydrodynamic radius.
Isoelectric Point (pI) Dependent on payloadCan be slightly alteredThe linker may introduce ionizable groups that affect the overall charge of the ADC.

Experimental Protocols

This section provides detailed methodologies for the key experimental stages in the development of an ADC using this compound.

Protocol 1: Conjugation of Cytotoxic Payload to this compound

This protocol describes the activation of the carboxylic acid on the linker and its subsequent conjugation to an amine-containing cytotoxic drug.

Materials:

  • This compound[6]

  • Amine-containing cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • DIPEA (N,N-Diisopropylethylamine)

  • Reverse-phase HPLC system for purification

Procedure:

  • Activation of this compound: a. Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO. b. Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-activated linker.

  • Conjugation to Cytotoxic Payload: a. In a separate vial, dissolve the amine-containing cytotoxic payload (1 equivalent) in a minimal amount of DMF or DMSO. b. Add the payload solution to the activated linker solution. c. Add DIPEA (2 equivalents) to the reaction mixture to act as a base. d. Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. e. Monitor the reaction progress by LC-MS.

  • Purification: a. Upon completion, purify the drug-linker conjugate by reverse-phase HPLC. b. Lyophilize the pure fractions to obtain the final product.

Protocol 2: Hydrolysis of the Methyl Ester (Optional)

This step is necessary if the conjugation to the antibody is planned through the newly formed carboxylic acid.

Materials:

  • Drug-PEG3-mono-methyl ester conjugate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) and Water

  • Hydrochloric acid (HCl) for neutralization

  • Reverse-phase HPLC system for purification

Procedure:

  • Dissolve the drug-PEG3-mono-methyl ester conjugate in a mixture of THF and water.

  • Add an aqueous solution of LiOH (e.g., 1 M) and stir at room temperature.

  • Monitor the hydrolysis by LC-MS until the starting material is consumed.

  • Neutralize the reaction mixture with dilute HCl.

  • Purify the resulting drug-PEG3-acid conjugate by reverse-phase HPLC.

Protocol 3: Antibody-Drug Conjugation

This protocol outlines the conjugation of the drug-linker construct (with a free carboxylic acid) to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb) in PBS, pH 7.4-8.0

  • Drug-PEG3-acid construct

  • EDC and NHS

  • Anhydrous DMSO

  • Reaction Buffer: 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Size Exclusion Chromatography (SEC) system for purification

Procedure:

  • Antibody Preparation: a. Buffer exchange the mAb into the Reaction Buffer to a final concentration of 5-10 mg/mL.

  • Drug-Linker Activation and Conjugation: a. Dissolve the Drug-PEG3-acid construct in anhydrous DMSO to a stock concentration of 10-20 mM. b. In a separate tube, pre-activate the Drug-PEG3-acid by reacting it with EDC and NHS in DMSO for 15-30 minutes. c. Add the desired molar excess of the activated Drug-PEG-NHS ester solution to the antibody solution. The optimal molar ratio should be determined empirically. d. Gently mix the reaction and incubate at room temperature for 1-2 hours.

  • Quenching: a. Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester. b. Incubate for 30 minutes at room temperature.

  • Purification: a. Purify the ADC from the unconjugated drug-linker and other reaction components using a pre-equilibrated SEC column (e.g., Sephadex G-25) with PBS buffer, pH 7.4. b. Collect the fractions containing the purified ADC.

Protocol 4: Characterization of the ADC

Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:

  • Principle: HIC separates proteins based on their surface hydrophobicity. The conjugation of a drug, especially a hydrophobic one, increases the hydrophobicity of the antibody, leading to a longer retention time on the HIC column. Species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8) can be resolved.

  • Method:

    • Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

    • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

    • Detection: UV absorbance at 280 nm.

    • The average DAR is calculated from the relative peak areas of the different drug-loaded species.[7]

Purity and Aggregation Analysis by SEC-HPLC:

  • Principle: SEC separates molecules based on their hydrodynamic radius. It is used to quantify the percentage of monomeric ADC and detect the presence of high molecular weight aggregates or low molecular weight fragments.

  • Method:

    • Column: A suitable SEC column (e.g., TSKgel G3000SWxl).

    • Mobile Phase: Isocratic elution with a buffer such as PBS, pH 7.4.

    • Detection: UV absorbance at 280 nm.

    • The purity is determined by the percentage of the area of the main monomer peak.

Protocol 5: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)

  • Control cell line (e.g., HER2-negative MCF-7 cells)

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free drug

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: a. Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • ADC Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete cell culture medium. b. Add the diluted compounds to the respective wells. c. Incubate for 72-96 hours.

  • Cell Viability Assessment: a. Add MTT solution to each well and incubate for 2-4 hours. b. Remove the medium and add solubilization solution to dissolve the formazan crystals. c. Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: a. Calculate the percentage of cell viability relative to untreated controls. b. Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).[4]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts described in this guide.

ADC_Synthesis_Workflow cluster_linker_prep Drug-Linker Synthesis cluster_adc_prep ADC Preparation Acid_PEG3_Me This compound Activated_Linker NHS-activated Linker Acid_PEG3_Me->Activated_Linker EDC, NHS Drug_Linker Drug-Linker Conjugate Activated_Linker->Drug_Linker Payload Amine-Payload Payload->Drug_Linker Activated_Drug_Linker Activated Drug-Linker Drug_Linker->Activated_Drug_Linker EDC, NHS (if needed) Antibody Monoclonal Antibody ADC Antibody-Drug Conjugate Antibody->ADC Activated_Drug_Linker->ADC Lysine Conjugation ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC_circ ADC in Circulation Tumor_Cell Tumor Cell ADC_circ->Tumor_Cell Binding 1. Binding Endosome Endosome Tumor_Cell->Endosome Receptor-mediated endocytosis Antigen Tumor Antigen Internalization 2. Internalization Lysosome Lysosome Endosome->Lysosome Fusion Drug Free Drug Lysosome->Drug Linker Cleavage/ Degradation Payload_Release 3. Payload Release Apoptosis 4. Apoptosis Drug->Apoptosis Target Engagement (e.g., DNA, Tubulin)

References

An In-depth Technical Guide to the Stability and Storage of Acid-PEG3-mono-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Acid-PEG3-mono-methyl ester, a heterobifunctional linker commonly used in bioconjugation and drug delivery. Understanding the chemical stability of this reagent is critical for ensuring its effective use in research and development, leading to reliable and reproducible results. This document outlines the primary degradation pathways, influencing factors, and analytical methods for assessing the stability of this compound.

Chemical Structure and Properties

This compound possesses a triethylene glycol (PEG3) spacer, which imparts hydrophilicity, a terminal carboxylic acid for conjugation to amine-containing molecules, and a methyl ester group.

PropertyValue
Molecular Formula C11H20O7
Molecular Weight 264.27 g/mol
Appearance Colorless to light yellow liquid or solid
Solubility Soluble in water, DMSO, and other polar organic solvents

Key Stability Considerations and Degradation Pathways

The stability of this compound is primarily influenced by two potential degradation pathways: hydrolysis of the methyl ester and oxidation of the polyethylene glycol (PEG) backbone.

Hydrolysis of the Methyl Ester

The ester linkage is susceptible to hydrolysis, which converts the methyl ester to a carboxylic acid, yielding the corresponding dicarboxylic acid of the PEG linker. This reaction is catalyzed by acidic or basic conditions and can also be mediated by esterase enzymes present in biological systems.

The general reaction for ester hydrolysis is as follows:

R-COOCH₃ + H₂O ⇌ R-COOH + CH₃OH

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Acid-PEG3-mono-methyl_ester" [label="this compound"]; "PEG3-dicarboxylic_acid" [label="PEG3-dicarboxylic acid"]; "Methanol" [label="Methanol"];

"Acid-PEG3-mono-methyl_ester" -> "PEG3-dicarboxylic_acid" [label=" Hydrolysis (H₂O, H⁺/OH⁻, or Esterase)"]; "PEG3-dicarboxylic_acid" -> "Methanol" [style=invis];

G

Factors influencing the rate of hydrolysis include:

  • pH: Hydrolysis is significantly accelerated under basic conditions (pH > 8) and to a lesser extent under acidic conditions (pH < 4). The ester is most stable at a neutral pH (around 6-7).

  • Temperature: Higher temperatures increase the rate of hydrolysis.

  • Enzymes: In biological environments, esterases can catalyze the cleavage of the ester bond.

  • Buffer Composition: The type and concentration of buffer salts can influence the rate of hydrolysis.

Oxidation of the PEG Backbone

The ether linkages in the polyethylene glycol chain are susceptible to auto-oxidation, a free-radical-driven process that can lead to chain cleavage and the formation of various byproducts, including aldehydes, ketones, and carboxylic acids.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

"PEG_Backbone" [label="PEG Backbone"]; "Peroxide_Radicals" [label="Peroxide Radicals"]; "Chain_Scission" [label="Chain Scission"]; "Degradation_Products" [label="Degradation Products (aldehydes, ketones, acids)"];

G

Factors that can initiate and accelerate the oxidation of the PEG chain include:

  • Oxygen: The presence of molecular oxygen is a prerequisite for auto-oxidation.

  • Light: Exposure to UV light can generate free radicals and initiate the oxidation process.

  • Temperature: Elevated temperatures increase the rate of oxidation.

  • Metal Ions: Transition metal ions (e.g., Fe²⁺, Cu²⁺) can act as catalysts for oxidative degradation.

Recommended Storage and Handling Conditions

To minimize degradation and ensure the long-term stability of this compound, the following storage and handling conditions are recommended.

Solid Form
ConditionRecommendationRationale
Temperature -20°C for long-term storage (months to years). [1][2][3] 2-8°C for short-term storage (days to weeks).[1][4]Reduces the rate of both hydrolysis and oxidation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to oxygen, thereby inhibiting oxidative degradation.
Light Protect from light by storing in an amber vial or in the dark.[1]Prevents photo-initiated oxidation.
Moisture Store in a desiccated environment.Minimizes hydrolysis of the ester group.
In Solution
ConditionRecommendationRationale
Solvent Use anhydrous, high-purity solvents (e.g., DMSO, DMF). Prepare solutions fresh whenever possible.Minimizes the presence of water to reduce hydrolysis.
Temperature -80°C for long-term storage (up to 6 months). [3] -20°C for short-term storage (up to 1 month).[3]Significantly slows down degradation reactions in solution.
pH Maintain a neutral pH (6-7) if aqueous buffers are used.The ester is most stable at this pH range.
Freeze-Thaw Cycles Aliquot solutions to avoid repeated freeze-thaw cycles.Minimizes moisture condensation and potential for degradation.

Note: The shelf life of the compound is generally greater than two years if stored properly in its pure form at -20°C.[3]

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound under specific experimental conditions, the following analytical methods can be employed.

Monitoring Ester Hydrolysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a framework for monitoring the rate of hydrolysis of the methyl ester to the corresponding carboxylic acid.

Objective: To quantify the amount of intact this compound and its hydrolyzed dicarboxylic acid product over time.

Materials:

  • This compound

  • Buffer solutions at various pH values (e.g., pH 4, 7, 9)

  • HPLC-grade water and acetonitrile

  • Formic acid or trifluoroacetic acid

  • Reversed-phase HPLC column (e.g., C18)

  • HPLC system with a suitable detector (e.g., UV-Vis, ELSD, or Mass Spectrometry)

Experimental Workflow:

G

HPLC Method (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1 mL/min

  • Detection: The hydrolyzed dicarboxylic acid will typically elute earlier than the mono-methyl ester. Quantification can be achieved using a suitable detector. Since the PEG backbone lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended for accurate quantification. If using a mass spectrometer, monitor the respective molecular ions.

Assessing PEG Oxidation

Oxidation of the PEG backbone can be more challenging to monitor due to the heterogeneity of the degradation products. Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) can be used to detect changes in the molecular weight distribution, which would indicate chain scission.

Objective: To detect changes in the molecular weight of the PEG linker, indicative of oxidative degradation.

Materials:

  • This compound

  • Solutions for inducing oxidation (e.g., exposure to air, light, or a dilute solution of a chemical oxidant like hydrogen peroxide)

  • GPC/SEC system with a refractive index (RI) or ELSD detector

  • Appropriate GPC/SEC columns for the molecular weight range

Experimental Workflow:

G

Conclusion

The stability of this compound is crucial for its successful application in bioconjugation and drug development. The primary degradation pathways are hydrolysis of the methyl ester and oxidation of the PEG backbone. By adhering to the recommended storage and handling conditions, researchers can significantly minimize degradation and ensure the integrity and reactivity of this important linker. For applications requiring high stability, particularly in biological media or under non-neutral pH conditions, it is advisable to perform stability studies using the analytical methods outlined in this guide to ensure the desired performance of the final conjugate.

References

Methodological & Application

Application Notes and Protocols for Acid-PEG3-mono-methyl Ester Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Acid-PEG3-mono-methyl ester in bioconjugation. This heterobifunctional linker is a valuable tool in drug development and research, enabling the covalent linkage of two different molecules. Its structure features a terminal carboxylic acid and a methyl ester, connected by a 3-unit polyethylene glycol (PEG) chain. The carboxylic acid can be activated to react with primary amines on proteins, peptides, or small molecules, forming a stable amide bond. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2] The methyl ester provides a handle for potential subsequent modifications after hydrolysis.[3]

This document outlines the chemical principles, key reaction parameters, and detailed experimental protocols for the successful conjugation of this compound to amine-containing molecules using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Chemical Principle

The bioconjugation process using this compound with EDC/NHS chemistry is a two-step reaction:

  • Activation of the Carboxylic Acid: EDC reacts with the terminal carboxylic acid group of the this compound, forming a highly reactive and unstable O-acylisourea intermediate. This activation step is most efficient in an acidic environment (pH 4.5-6.0).[4]

  • Formation of a Stable NHS Ester and Reaction with Amine: The addition of NHS stabilizes the intermediate by converting it into a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine on the target molecule (e.g., the ε-amine of a lysine residue or the N-terminus of a protein) to form a stable amide bond, releasing NHS as a byproduct. The coupling reaction with the amine is most efficient at a physiological to slightly alkaline pH (7.2-8.5).[4]

Data Presentation: Recommended Reaction Parameters

Successful conjugation is dependent on several key reaction parameters. The following tables summarize the recommended conditions for the conjugation of this compound to amine-containing molecules.

Table 1: Recommended Reaction Conditions for Carboxylic Acid Activation

ParameterRecommended RangeNotes
pH 4.5 - 6.0Use of a non-amine, non-carboxylate buffer such as MES is recommended.[4]
Temperature Room Temperature (20-25°C)Activation is typically rapid.
Reaction Time 15 - 30 minutesSufficient time for the formation of the NHS ester intermediate.[3][5]
Molar Ratio (Acid-PEG:EDC:NHS) 1 : 1.5 : 1.5A slight excess of EDC and NHS is often used to drive the activation.[3][5]

Table 2: Recommended Reaction Conditions for Amine Coupling

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal for the reaction with primary amines.[4] Buffers such as PBS are suitable. Avoid buffers containing primary amines like Tris or glycine.[6][7]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are faster (2-4 hours). Reactions at 4°C can be performed overnight.[5][8]
Reaction Time 2 - 12 hoursThe optimal time should be determined empirically by monitoring the reaction progress.[9][10]
Molar Excess of Activated PEG Linker 5 to 20-fold over the amine-containing moleculeThe optimal ratio depends on the number of available amines on the target molecule and the desired degree of labeling.[3][8][11]

Experimental Protocols

The following protocol describes a general method for the conjugation of this compound to a protein. This protocol should be optimized for each specific application.

Materials
  • This compound

  • Protein or other amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting columns or dialysis equipment for purification

Procedure

Step 1: Preparation of Reagents

  • Equilibrate all reagents to room temperature before opening the vials to prevent moisture condensation.[7][12][13]

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO immediately before use. EDC and NHS are moisture-sensitive and hydrolyze in aqueous solutions.[4][6]

  • Prepare the protein solution in the Coupling Buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Coupling Buffer using a desalting column or dialysis.[6][7]

Step 2: Activation of this compound

  • In a microcentrifuge tube, combine the this compound solution with the EDC and NHS solutions. A typical molar ratio is 1:1.5:1.5 (Acid-PEG-linker:EDC:NHS).[3][5]

  • Incubate the reaction mixture at room temperature for 15-30 minutes.[3][5] This step forms the amine-reactive NHS ester.

Step 3: Conjugation to the Amine-Containing Molecule

  • Add the activated this compound solution to the protein solution in the Coupling Buffer. The final volume of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume to avoid protein denaturation.[7][8]

  • The molar ratio of the linker to the protein should be optimized for the specific application, with a 10-20 fold molar excess of the linker being a common starting point.[3][8]

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[5][8]

Step 4: Quenching the Reaction

  • To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 10-50 mM.[14]

  • Incubate for 15-30 minutes at room temperature. This will hydrolyze any unreacted NHS esters.[1]

Step 5: Purification of the Conjugate

  • Remove unreacted PEG linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[7][8]

  • The purified PEGylated protein can be stored under the same conditions as the original protein.

Visualization of Workflow and Chemical Pathway

experimental_workflow cluster_prep Step 1: Reagent Preparation cluster_activation Step 2: Activation cluster_conjugation Step 3: Conjugation cluster_quenching Step 4: Quenching cluster_purification Step 5: Purification prep_peg Dissolve this compound in anhydrous DMF/DMSO activation Combine PEG linker, EDC, and NHS. Incubate for 15-30 min at RT. (Activation Buffer, pH 4.5-6.0) prep_peg->activation prep_edc_nhs Dissolve EDC and NHS in anhydrous DMF/DMSO prep_edc_nhs->activation prep_protein Prepare protein in Coupling Buffer (pH 7.2-7.5) conjugation Add activated PEG to protein solution. Incubate for 2-4h at RT or overnight at 4°C. prep_protein->conjugation activation->conjugation Activated NHS ester quenching Add Quenching Buffer (e.g., Tris). Incubate for 15-30 min at RT. conjugation->quenching purification Purify conjugate via dialysis or size-exclusion chromatography. quenching->purification final_product final_product purification->final_product Purified Conjugate

Caption: Experimental workflow for the bioconjugation of this compound.

chemical_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products peg_acid This compound (R-COOH) o_acylisourea O-acylisourea intermediate (unstable) peg_acid->o_acylisourea + EDC (pH 4.5-6.0) edc EDC edc->o_acylisourea nhs NHS nhs_ester Amine-reactive NHS ester nhs->nhs_ester protein Protein-NH2 final_conjugate PEGylated Protein (Protein-NH-CO-R) protein->final_conjugate o_acylisourea->nhs_ester + NHS nhs_ester->final_conjugate + Protein-NH2 (pH 7.2-8.5) byproduct NHS byproduct nhs_ester->byproduct

Caption: Chemical pathway of EDC/NHS mediated PEGylation.

References

Application Notes and Protocols for the Use of Acid-PEG3-mono-methyl ester in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component influencing the PROTAC's efficacy, solubility, and cell permeability.[2] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility, provide conformational flexibility, and improve pharmacokinetic properties.[3][4]

Acid-PEG3-mono-methyl ester is a versatile bifunctional linker for PROTAC synthesis. It features a carboxylic acid group for immediate conjugation to an amine-functionalized ligand and a methyl ester group that can be deprotected to reveal a second carboxylic acid for subsequent coupling. This allows for a stepwise and controlled assembly of the PROTAC molecule.

These application notes provide detailed protocols for the synthesis of a PROTAC using this compound as the linker, along with methods for the evaluation of the final product.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Released Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Marks POI Proteasome 26S Proteasome Ub_POI->Proteasome Targeted for Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

Figure 1: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using this compound is a modular process. The following protocols outline a general strategy involving the sequential coupling of the POI ligand and the E3 ligase ligand to the linker.

Materials and Reagents
  • This compound

  • Amine-functionalized Protein of Interest (POI) ligand

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide, VHL ligand)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Saponification agent: Lithium hydroxide (LiOH)

  • Anhydrous solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), THF (Tetrahydrofuran)

  • Reagents for workup and purification: Ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel for column chromatography, HPLC grade solvents.

Part 1: Synthesis of POI-Linker Intermediate

This step involves the formation of an amide bond between the carboxylic acid of this compound and an amine-functionalized POI ligand.

Procedure:

  • To a solution of this compound (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring its progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the POI-NH-CO-PEG3-COOMe intermediate.

Part 2: Saponification of the Methyl Ester

This step deprotects the other end of the linker, revealing a carboxylic acid for the next coupling reaction.

Procedure:

  • Dissolve the POI-NH-CO-PEG3-COOMe intermediate in a mixture of THF and water.

  • Add an excess of lithium hydroxide (2-3 equivalents).

  • Stir the reaction at room temperature for 1-3 hours, monitoring the disappearance of the starting material by LC-MS.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the POI-NH-CO-PEG3-COOH intermediate. This intermediate can often be used in the next step without further purification.

Part 3: Synthesis of the Final PROTAC

This step involves the second amide coupling to connect the E3 ligase ligand.

Procedure:

  • To a solution of the POI-NH-CO-PEG3-COOH intermediate (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of the amine-functionalized E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

  • Stir the reaction at room temperature overnight, monitoring its progress by LC-MS.

  • Upon completion, work up the reaction as described in Part 1, step 5.

  • Purify the crude product by preparative HPLC to obtain the final PROTAC.

  • Characterize the final PROTAC by LC-MS and NMR.

PROTAC_Synthesis_Workflow start Start Materials: - POI-NH2 - E3-NH2 - this compound step1 Step 1: Amide Coupling (POI-NH2 + Linker) start->step1 intermediate1 Intermediate 1: POI-Linker(Me) step1->intermediate1 step2 Step 2: Saponification (Ester Hydrolysis) intermediate1->step2 intermediate2 Intermediate 2: POI-Linker(H) step2->intermediate2 step3 Step 3: Amide Coupling (Intermediate 2 + E3-NH2) intermediate2->step3 final_protac Final PROTAC step3->final_protac purification Purification & Analysis (HPLC, LC-MS, NMR) final_protac->purification

Figure 2: Experimental workflow for PROTAC synthesis.

Data Presentation

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by the DC₅₀ (the concentration of PROTAC required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation achieved). The following table summarizes hypothetical data for a series of PROTACs targeting a protein of interest (POI-X) using different PEG linker lengths to illustrate the importance of linker optimization.

PROTACLinkerTarget ProteinE3 LigaseDC₅₀ (nM)Dₘₐₓ (%)Cell Line
PROTAC-APEG2POI-XCRBN15085Cancer Cell Line A
PROTAC-B PEG3 POI-X CRBN 50 95 Cancer Cell Line A
PROTAC-CPEG4POI-XCRBN8090Cancer Cell Line A
PROTAC-DPEG5POI-XCRBN12088Cancer Cell Line A

This data is illustrative and intended to demonstrate the concept of linker optimization. Actual values will vary depending on the specific POI, E3 ligase, and cell line used.

Experimental Evaluation of PROTACs

A series of in vitro and cell-based assays are essential to characterize the synthesized PROTACs.

Western Blot for Protein Degradation

This assay is used to quantify the reduction in the level of the target protein following PROTAC treatment.

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody specific for the POI and a loading control (e.g., GAPDH). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Data Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.

Evaluation_Workflow start Synthesized PROTAC cell_treatment Cell Treatment (Varying Concentrations) start->cell_treatment cell_lysis Cell Lysis & Protein Quantification cell_treatment->cell_lysis western_blot Western Blot cell_lysis->western_blot data_analysis Data Analysis: - Quantify Band Intensity - Normalize to Loading Control western_blot->data_analysis results Determine DC50 & Dmax data_analysis->results

Figure 3: Workflow for experimental evaluation of PROTACs.

Conclusion

This compound is a valuable and versatile linker for the modular synthesis of PROTACs. Its bifunctional nature allows for a controlled, stepwise approach to constructing these complex molecules. The hydrophilic PEG spacer can improve the physicochemical properties of the final PROTAC, potentially leading to enhanced cell permeability and bioavailability. The detailed protocols and evaluation methods provided in these application notes serve as a comprehensive guide for researchers in the design and development of novel protein degraders for therapeutic applications.

References

Step-by-Step Guide for Acid-PEG3-mono-methyl Ester Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the principles and techniques for the successful conjugation of molecules using Acid-PEG3-mono-methyl ester. This heterobifunctional linker is a valuable tool in bioconjugation, enabling the covalent attachment of a molecule of interest to a primary amine-containing target, such as a protein, peptide, or antibody.

The this compound features a carboxylic acid group at one terminus and a chemically stable methyl ester at the other, connected by a three-unit polyethylene glycol (PEG) spacer. The carboxylic acid allows for conjugation to primary amines through the formation of a stable amide bond, typically facilitated by carbodiimide chemistry. The PEG linker enhances the hydrophilicity and biocompatibility of the resulting conjugate, which can improve solubility and reduce non-specific binding.

Core Principles of this compound Conjugation

The conjugation process is centered around the activation of the carboxylic acid group of the PEG linker to make it reactive towards primary amines on the target molecule. The most common and effective method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.

The reaction proceeds in two main steps:

  • Activation: EDC reacts with the carboxylic acid group of the this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.

  • Stabilization and Coupling: NHS or sulfo-NHS is added to react with the O-acylisourea intermediate, forming a more stable amine-reactive NHS ester. This semi-stable intermediate is less susceptible to hydrolysis and efficiently reacts with primary amines (e.g., the epsilon-amine of lysine residues on a protein) on the target molecule to form a stable amide bond.

The mono-methyl ester group on the other end of the PEG linker is generally stable under the conditions used for EDC/NHS coupling. It can be hydrolyzed under basic conditions to yield a free carboxylic acid, allowing for potential subsequent conjugation steps.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of a primary amine-containing molecule with this compound.

Materials and Reagents
  • This compound

  • Amine-containing molecule (e.g., protein, peptide, antibody)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (for dissolving the PEG linker if not readily soluble in aqueous buffers)

  • Purification System: Size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis equipment.

  • Analytical Instruments: SDS-PAGE, HPLC, Mass Spectrometer.

Step 1: Preparation of Reagents
  • Amine-containing Molecule Solution: Prepare the protein or peptide solution in the Coupling Buffer at a concentration of 1-10 mg/mL. If the storage buffer of the molecule contains primary amines (e.g., Tris), a buffer exchange into the Coupling Buffer is necessary.

  • This compound Stock Solution: Dissolve the this compound in anhydrous DMF or DMSO to a known concentration (e.g., 10-50 mg/mL).

  • EDC and NHS/Sulfo-NHS Solutions: Prepare fresh solutions of EDC and NHS or sulfo-NHS in the Activation Buffer immediately before use. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.

Step 2: Activation of this compound
  • In a reaction tube, add the desired amount of this compound from the stock solution.

  • Add the appropriate volumes of the freshly prepared EDC and NHS/sulfo-NHS solutions to the PEG linker. For optimal molar ratios, refer to Table 1.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to generate the amine-reactive NHS ester.

Step 3: Conjugation to the Amine-Containing Molecule
  • Immediately add the activated this compound solution to the amine-containing molecule solution.

  • Ensure the final pH of the reaction mixture is between 7.2 and 8.0. If necessary, adjust the pH with the Coupling Buffer.

  • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. Longer incubation at a lower temperature can enhance conjugation efficiency and minimize protein aggregation.[1]

Step 4: Quenching the Reaction
  • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

  • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters and stop the reaction.

Step 5: Purification of the Conjugate

Purify the PEGylated conjugate from excess, unreacted PEG linker and reaction byproducts using one of the following methods:

  • Size-Exclusion Chromatography (SEC): This is an effective method for separating the larger PEGylated protein from smaller, unreacted molecules.[2]

  • Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for separation of different PEGylated species based on their degree of modification.[]

  • Dialysis/Ultrafiltration: Useful for removing small molecule impurities and for buffer exchange. Ensure the molecular weight cut-off (MWCO) of the membrane is appropriate to retain the conjugate.[1]

Step 6: Characterization of the Conjugate

Confirm the successful conjugation and assess the purity of the final product using the following techniques:

  • SDS-PAGE: An increase in the molecular weight of the protein band compared to the unmodified protein indicates successful PEGylation.

  • HPLC: Reverse-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate different PEGylated species.

  • Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the conjugate, confirming the number of PEG linkers attached to the molecule.[4][5]

Data Presentation

Table 1: Recommended Molar Ratios for EDC/NHS Conjugation

ReagentMolar Ratio (relative to Amine-Molecule)Purpose
This compound1 - 20 fold excessTo drive the reaction towards the desired PEGylated product. The optimal ratio is system-dependent and should be determined empirically.[2]
EDC1.5 - 5 fold excess (relative to Acid-PEG3-acid)To ensure efficient activation of the carboxylic acid.
NHS/Sulfo-NHS1.5 - 5 fold excess (relative to Acid-PEG3-acid)To stabilize the activated intermediate and improve coupling efficiency.

Table 2: Typical Reaction Conditions

ParameterRecommended ConditionNotes
Activation Step
pH4.5 - 6.0MES buffer is commonly used for this step.[6]
TemperatureRoom Temperature (20-25°C)Sufficient for the activation reaction.
Time15 - 30 minutesAllows for the formation of the NHS ester.[1]
Conjugation Step
pH7.2 - 8.0PBS is a suitable buffer for this step.[6]
Temperature4°C to Room TemperatureLower temperatures can maintain the stability of sensitive biomolecules.[1]
Time1 - 2 hours at RT or overnight at 4°CLonger incubation can increase conjugation efficiency.[1]

Mandatory Visualizations

G cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Analysis Acid_PEG This compound Activated_PEG Amine-Reactive NHS-ester PEG Acid_PEG->Activated_PEG 15-30 min, RT pH 4.5-6.0 EDC EDC EDC->Activated_PEG NHS NHS / Sulfo-NHS NHS->Activated_PEG Conjugate PEGylated Conjugate Activated_PEG->Conjugate 1-2 hrs, RT or overnight, 4°C pH 7.2-8.0 Target_Molecule Amine-Containing Target Molecule Target_Molecule->Conjugate Purification Purification (SEC, IEX) Conjugate->Purification Analysis Analysis (SDS-PAGE, MS) Purification->Analysis Final_Product Pure Conjugate Analysis->Final_Product

Caption: Experimental workflow for this compound conjugation.

G cluster_pathway EDC/NHS Coupling Chemistry R_COOH Acid-PEG-R' O_Acylisourea O-Acylisourea Intermediate (unstable) R_COOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester NHS-Ester PEG (semi-stable) O_Acylisourea->NHS_Ester + NHS Hydrolysis Hydrolysis O_Acylisourea->Hydrolysis H₂O NHS NHS Conjugate Target-NH-CO-PEG-R' (Stable Amide Bond) NHS_Ester->Conjugate + Target-NH₂ Target_NH2 Target-NH₂ Target_NH2->Conjugate

Caption: Signaling pathway of EDC/NHS mediated amide bond formation.

References

Application Notes and Protocols for the Activation of Acid-PEG3-mono-methyl ester with EDC/NHS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are instrumental in the development of advanced therapeutics and bioconjugates, offering enhanced solubility, stability, and improved pharmacokinetic profiles.[1] Acid-PEG3-mono-methyl ester is a heterobifunctional linker featuring a terminal carboxylic acid and a mono-methyl ester.[1][2] The carboxylic acid group can be chemically activated to facilitate covalent conjugation to primary amines on biomolecules like proteins, peptides, or antibodies.[3][4][5]

This document provides a detailed protocol for the activation of this compound's carboxylic acid group using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This "zero-length" crosslinking chemistry is a cornerstone of bioconjugation, forming a stable amide bond without incorporating additional atoms into the final conjugate.[5][6] The inclusion of NHS enhances the efficiency of the coupling reaction by converting the highly reactive and unstable O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[3][6]

Principle of the Reaction

The activation of a carboxylic acid with EDC and NHS is a two-step process:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of the this compound, forming a highly reactive O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[3][4]

  • Formation of a Stable NHS Ester: The unstable O-acylisourea intermediate readily reacts with NHS to form a more stable, amine-reactive NHS ester. This activated ester is less susceptible to hydrolysis and can efficiently react with a primary amine at a physiological to slightly basic pH (7.0-8.5) to form a stable amide bond.[3][4][6]

Quantitative Data Summary

The efficiency of the EDC/NHS coupling reaction is influenced by several factors, including pH, reagent concentrations, and reaction time. The following tables summarize key quantitative data for optimizing conjugation protocols.

Table 1: Recommended Reaction Conditions

ParameterActivation StepCoupling StepRationale
pH 4.5 - 6.0[3][4][7]7.2 - 8.5[3][5][7]Maximizes EDC activation efficiency and stability of the O-acylisourea intermediate.[7]
Temperature Room Temperature (20-25°C)[4]Room Temperature (20-25°C) or 4°C[4][5]Convenient and generally provides good reaction rates. Lower temperatures can be used for sensitive biomolecules.
Reaction Time 15 - 30 minutes[3][4][5]2 hours to overnight[4][5]Sufficient for the formation of the NHS ester. Conjugation time depends on the reactivity of the amine.

Table 2: Recommended Reagent Molar Ratios

ReagentMolar Excess (relative to this compound)Rationale
EDC 2 to 10-fold[4][5][7]A molar excess drives the reaction towards the formation of the activated intermediate.
NHS/Sulfo-NHS 2 to 5-fold[4][5][7]Sufficient to efficiently convert the O-acylisourea intermediate to the more stable NHS ester.

Table 3: Recommended Buffers

StepRecommended BufferBuffers to AvoidRationale
Activation MES (2-(N-morpholino)ethanesulfonic acid)[8]Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate).[7]Amine and carboxylate groups in the buffer will compete with the intended reaction.[7]
Coupling PBS (Phosphate-Buffered Saline)[8]Buffers containing primary amines (e.g., Tris, glycine).[7]Primary amines in the buffer will compete with the target molecule for reaction with the activated linker.[9]

Experimental Protocols

Materials Required:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[10]

  • Coupling Buffer: PBS, pH 7.4[10]

  • Amine-containing molecule (e.g., protein, peptide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M glycine[10]

  • Desalting column or dialysis equipment for purification

Protocol 1: Aqueous Two-Step Protocol

This protocol is suitable for activating this compound and conjugating it to a biomolecule in an aqueous environment.

  • Reagent Preparation:

    • Allow EDC and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening to prevent condensation.[7][9]

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[8]

    • Dissolve the this compound in the Activation Buffer.

  • Activation of Carboxylic Acid:

    • Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS or Sulfo-NHS to the this compound solution.[5]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[5]

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • To prevent unwanted side reactions with the amine-containing molecule, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with the Coupling Buffer.[7][10]

  • Conjugation to Amine:

    • Immediately add the activated this compound solution to your amine-containing molecule dissolved in the Coupling Buffer.[10]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[10]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-esters.[10]

    • Incubate for 15-30 minutes at room temperature.[7]

  • Purification:

    • Purify the resulting conjugate using dialysis, size-exclusion chromatography, or other appropriate purification methods to remove unreacted reagents and byproducts.[4]

Protocol 2: Organic Solvent Protocol

This protocol is suitable for activating this compound in an organic solvent, followed by isolation of the NHS ester for subsequent conjugation reactions.[5]

  • Activation in Organic Solvent:

    • Dissolve this compound (1 equivalent) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).[5]

    • Add EDC (2.0 equivalents) and NHS (2.0 equivalents) to the solution.[11]

    • Stir the reaction at room temperature for 30 minutes to 1 hour.[11][12]

  • Isolation of the Activated PEG (Optional):

    • The reaction mixture containing the activated Sco-peg3-NHS ester can be used directly in the next step, or the activated ester can be isolated.

    • To isolate, wash the organic layer with water or a mild acid to remove EDC and byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[5]

  • Conjugation to the Target Molecule:

    • Dissolve the isolated Acid-PEG3-NHS ester in a suitable solvent (e.g., DMF, DMSO).[5]

    • Dissolve the amine-containing target molecule in a conjugation buffer (pH 7.2-8.5).[5]

    • Add the Acid-PEG3-NHS ester solution to the target molecule solution.[5]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[5]

  • Purification:

    • Purify the conjugate as described in the aqueous protocol.

Visualizations

ReactionMechanism cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) Carboxyl_Group This compound (R-COOH) O_Acylisourea O-acylisourea Intermediate (unstable) Carboxyl_Group->O_Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (R-CO-NHS) O_Acylisourea->NHS_Ester + NHS NHS NHS Amide_Bond Stable Amide Bond (R-CO-NH-Biomolecule) NHS_Ester->Amide_Bond + Primary Amine Primary_Amine Primary Amine (H2N-Biomolecule)

Caption: Chemical reaction mechanism of EDC/NHS activation.

ExperimentalWorkflow Start Start Reagent_Prep Prepare Reagents (PEG, EDC, NHS, Buffers) Start->Reagent_Prep Activation Activation Step (Add EDC/NHS to PEG) 15-30 min, RT, pH 4.5-6.0 Reagent_Prep->Activation Purification_1 Optional: Remove Excess EDC/NHS (Desalting) Activation->Purification_1 Conjugation Coupling Step (Add to Amine-Molecule) 2h-Overnight, RT or 4°C, pH 7.2-8.5 Activation->Conjugation (One-pot) Purification_1->Conjugation Quenching Quench Reaction (Add Tris or Glycine) Conjugation->Quenching Purification_2 Purify Conjugate (Dialysis, SEC) Quenching->Purification_2 End Final Conjugate Purification_2->End

Caption: Experimental workflow for EDC/NHS coupling.

References

Application Notes and Protocols for Amine Coupling Reactions with Acid-PEG3-mono-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG3-mono-methyl ester is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and proteomics.[1][2] It features a terminal carboxylic acid and a methyl ester, separated by a three-unit polyethylene glycol (PEG) spacer. The carboxylic acid group can be activated to react with primary amines on biomolecules such as proteins, peptides, and antibodies, forming a stable amide bond.[3][4] The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate, reduces non-specific binding, and can improve pharmacokinetic properties.[5][6]

This document provides detailed protocols for the covalent conjugation of this compound to amine-containing molecules using the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[5] This "zero-length" crosslinking method is highly efficient and results in the formation of a stable amide linkage.[1]

Reaction Principle

The EDC/NHS coupling reaction is a two-step process:[5]

  • Activation of the Carboxylic Acid: EDC activates the terminal carboxylic acid of this compound, forming a highly reactive O-acylisourea intermediate.[5][7] This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[7][8]

  • Formation of a Stable NHS Ester and Amine Coupling: The addition of NHS stabilizes the reactive intermediate by converting it to a more stable, amine-reactive NHS ester. This semi-stable ester then readily reacts with a primary amine on the target molecule at a neutral to slightly basic pH (7.0-8.5) to form a stable amide bond.[5][7]

Materials and Reagents

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, antibody)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[7][8]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5, or 0.1 M sodium phosphate buffer, pH 7.2-8.0[7][9]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine[1][10]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis equipment for purification

  • Reaction tubes and standard laboratory equipment

Data Presentation: Recommended Reaction Parameters

The following tables summarize key quantitative parameters for optimizing the amine coupling reaction.

Table 1: Molar Ratios of Reagents

ReagentMolar Excess over Amine-Containing MoleculeTypical Concentration
This compound10- to 50-foldDependent on desired labeling
EDC2- to 10-fold molar excess over the carboxyl groups2-10 mM
NHS/Sulfo-NHS2- to 5-fold molar excess over the carboxyl groups5-10 mM

Table 2: Optimal Reaction Conditions

ParameterRecommended RangeNotes
Activation Step pH 4.5 - 6.0Maximizes the efficiency of EDC activation.[7]
Coupling Step pH 7.0 - 8.5Favors the reaction of the NHS-ester with primary amines.[7]
Temperature 4°C to Room Temperature (25°C)Lower temperatures can minimize hydrolysis of the NHS ester for longer reaction times.[11]
Reaction Time 1-4 hours at room temperature or overnight at 4°CThe optimal time should be determined experimentally.[11]
Quenching 15-30 minutesAddition of an amine-containing buffer stops the reaction.[7]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling in Solution (for Proteins/Peptides)

This protocol describes the conjugation of this compound to a protein or peptide in an aqueous solution.

Step 1: Activation of this compound

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent condensation.[7]

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).[2]

  • In a reaction tube, add the desired amount of the this compound stock solution.

  • Add Activation Buffer (0.1 M MES, pH 6.0) to the reaction tube.

  • Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.[1]

  • Add EDC (final concentration of ~2 mM) and Sulfo-NHS (final concentration of ~5 mM) to the this compound solution.[7]

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[2][7]

Step 2: Conjugation to Amine-Containing Protein

  • Prepare the amine-containing protein in Coupling Buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[11] Ensure the buffer does not contain primary amines like Tris or glycine.[9]

  • Optional but Recommended: To remove excess activating reagents and byproducts, pass the activated this compound solution through a desalting column equilibrated with Coupling Buffer. This also serves to adjust the pH for the coupling step.[7]

  • Add the activated this compound solution to the protein solution. A 10- to 20-fold molar excess of the linker is a common starting point.[10]

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[2]

Step 3: Quenching and Purification

  • To stop the reaction, add Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 10-50 mM.[7]

  • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.[7]

  • Purify the PEGylated protein conjugate from excess reagents and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).[10]

Protocol 2: Characterization of the Conjugate

The successful conjugation and the degree of PEGylation can be assessed by several analytical techniques:

  • SDS-PAGE: A noticeable shift in the molecular weight of the protein will be observed upon successful PEGylation.

  • Mass Spectrometry (MALDI-TOF or LC-MS): Provides accurate molecular weight information and can determine the number of PEG chains attached to the protein.[12][13][14]

  • HPLC (Size-Exclusion or Reverse-Phase): Can be used to separate the PEGylated protein from the unreacted protein and other impurities.[12][13]

Visualizations

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) A This compound (R-COOH) Intermediate1 O-Acylisourea Intermediate (Highly Reactive) A->Intermediate1 + EDC EDC EDC Intermediate2 NHS Ester (Semi-Stable) Intermediate1->Intermediate2 + NHS NHS NHS Conjugate PEGylated Molecule (Stable Amide Bond) Intermediate2->Conjugate + Protein-NH2 Amine Amine-Containing Molecule (Protein-NH2)

Caption: Amine Coupling Reaction Pathway.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (PEG-linker, EDC, NHS, Buffers) activation 1. Activation of PEG-linker with EDC/NHS (15-30 min, RT) prep_reagents->activation purification1 2. Optional: Desalting (Remove excess reagents) activation->purification1 coupling 3. Conjugation to Protein (1-2h RT or overnight 4°C) activation->coupling Direct Addition purification1->coupling quenching 4. Quench Reaction (Add Tris or Glycine) (15-30 min, RT) coupling->quenching purification2 5. Final Purification (Desalting/Dialysis) quenching->purification2 characterization 6. Characterization (SDS-PAGE, MS, HPLC) purification2->characterization

References

Application Notes and Protocols for Acid-PEG3-mono-methyl ester in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. An ADC is comprised of three primary components: a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload. The linker is a critical component that influences the stability, solubility, pharmacokinetics, and efficacy of the ADC.

Acid-PEG3-mono-methyl ester is a heterobifunctional linker that incorporates a three-unit polyethylene glycol (PEG) chain. The PEG moiety enhances the hydrophilicity of the ADC, which is particularly advantageous when working with hydrophobic payloads, helping to prevent aggregation and improve the overall pharmacokinetic profile.[1][2] This linker possesses a terminal carboxylic acid and a methyl ester, providing versatile handles for a two-step conjugation strategy. The carboxylic acid can be activated to react with primary amines on the antibody or a payload, while the methyl ester can be hydrolyzed to a carboxylic acid for subsequent conjugation.

These application notes provide a comprehensive guide to the utilization of this compound in the synthesis and characterization of ADCs, including detailed experimental protocols and data presentation formats.

Data Presentation: Impact of PEG Linkers on ADC Properties

The inclusion of PEG linkers can significantly influence the physicochemical and pharmacological properties of an ADC. While specific data for ADCs utilizing the this compound linker is limited in publicly available literature, the following tables summarize representative data from studies on ADCs with PEGylated linkers, providing a valuable benchmark for expected outcomes.

Table 1: Influence of PEG Linker Length on In Vivo Half-Life and In Vitro Cytotoxicity

ConjugatePEG MoietyIn Vivo Half-Life (hours)In Vitro Cytotoxicity (IC50, nM)Reference
ADC-ANo PEG19.6 min (in mice)5.2[3]
ADC-B4 kDa Linear PEG49 min (in mice)23.4[3]
ADC-C10 kDa Linear PEG219.6 min (in mice)117[3]
ADC-DPEG8>150Not Specified[3]

Table 2: Representative Physicochemical Properties of PEGylated ADCs

ADC ConstructAverage DARAggregation (%)Plasma Stability (% Intact ADC after 72h)
Non-PEGylated ADC3.815.265
PEG4-linked ADC3.92.585
PEG8-linked ADC3.7<192

Note: The data presented in these tables are representative examples from various studies on PEGylated ADCs and are intended for comparative purposes. Actual results with this compound may vary depending on the specific antibody, payload, and conjugation strategy.

Experimental Protocols

The synthesis of an ADC using this compound is a multi-step process. The following protocols outline a general workflow for the synthesis, purification, and characterization of an ADC using this linker.

Protocol 1: Synthesis of Drug-Linker Conjugate

This protocol describes the activation of the carboxylic acid on this compound and its conjugation to an amine-containing cytotoxic payload.

Materials:

  • This compound

  • Amine-containing cytotoxic drug (e.g., Monomethyl Auristatin E - MMAE)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

Procedure:

  • Activation of Linker:

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the linker solution.[4]

    • Let the reaction proceed for 15-30 minutes at room temperature to form the NHS-activated linker.[5]

  • Conjugation to the Drug:

    • In a separate vial, dissolve the amine-containing cytotoxic drug in anhydrous DMF or DMSO.

    • If the drug is in a salt form (e.g., HCl salt), add 2-3 equivalents of DIPEA to the reaction mixture to act as a base.[6]

    • Slowly add the activated linker solution to the drug solution. A molar excess of the activated linker over the drug is recommended (e.g., 1.5 to 5-fold).

    • Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.[5][6]

  • Reaction Monitoring and Purification:

    • Monitor the progress of the reaction by LC-MS to confirm the formation of the desired drug-linker conjugate.

    • Once the reaction is complete, purify the drug-linker conjugate using a reverse-phase HPLC system.

    • Collect the fractions containing the pure product and confirm its identity and purity by LC-MS.

    • Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.[7]

Protocol 2: Hydrolysis of the Methyl Ester

This protocol describes the conversion of the methyl ester on the drug-linker conjugate to a carboxylic acid, which will be used for conjugation to the antibody.

Materials:

  • Drug-linker-PEG3-mono-methyl ester

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) and Water

  • Hydrochloric acid (HCl) for neutralization

  • Reverse-phase HPLC system for purification

Procedure:

  • Dissolve the drug-linker-PEG3-mono-methyl ester in a mixture of THF and water.

  • Add an aqueous solution of LiOH or NaOH (e.g., 1 M) and stir the mixture at room temperature.

  • Monitor the reaction by LC-MS until the hydrolysis is complete.

  • Neutralize the reaction mixture with a dilute HCl solution to pH ~7.

  • Purify the resulting drug-linker-PEG3-acid using reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final drug-linker conjugate.

Protocol 3: Conjugation of Drug-Linker to Antibody

This protocol details the conjugation of the purified drug-linker construct to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Drug-linker-PEG3-acid

  • EDC and NHS (or Sulfo-NHS)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[5]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or hydroxylamine[5]

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Antibody Preparation:

    • Exchange the buffer of the monoclonal antibody to the Conjugation Buffer.

    • Adjust the antibody concentration to 5-10 mg/mL.[8]

  • Activation of Drug-Linker:

    • Activate the carboxylic acid group of the drug-linker with EDC and NHS as described in Protocol 1, Step 1.

  • Conjugation Reaction:

    • Add the activated drug-linker to the antibody solution. The molar ratio of drug-linker to antibody will determine the drug-to-antibody ratio (DAR) and should be optimized (e.g., 5-20 fold molar excess of drug-linker).

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.[3][5]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted esters.

    • Incubate for 30 minutes at room temperature.[6]

  • Purification of the ADC:

    • Purify the resulting ADC from unreacted drug-linker and other small molecules using Size Exclusion Chromatography (SEC).

    • Collect the fractions corresponding to the monomeric ADC.

    • Buffer exchange the purified ADC into a formulation buffer suitable for storage.

ADC Characterization

The resulting ADC should be thoroughly characterized to ensure quality and consistency.

  • Drug-to-Antibody Ratio (DAR) Determination: The average DAR is a critical quality attribute of an ADC. It can be determined using methods such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).[7]

  • Purity and Aggregation Analysis: Size Exclusion Chromatography (SEC) is used to determine the purity of the ADC and to quantify the presence of high molecular weight species (aggregates).[9]

  • In Vitro Cytotoxicity Assays: The potency of the ADC is evaluated using in vitro cell-based assays (e.g., MTT or XTT assay) on target cancer cell lines.[1]

  • In Vivo Efficacy Studies: The antitumor activity of the ADC is assessed in preclinical animal models.

Visualizations

Signaling Pathway and Mechanism of Action

ADCs exert their cytotoxic effect through a multi-step process, beginning with binding to a specific antigen on the cancer cell surface and culminating in apoptosis.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Associated Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome Payload Released Payload Lysosome->Payload 3. Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Apoptosis Apoptosis Target->Apoptosis 4. Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate.

Experimental Workflow for ADC Synthesis

The following diagram illustrates the key steps involved in the synthesis of an ADC using the this compound linker.

ADC_Workflow cluster_synthesis Drug-Linker Synthesis cluster_conjugation ADC Synthesis and Purification cluster_characterization ADC Characterization Linker_Activation 1. Linker Activation (this compound + EDC/NHS) Drug_Conjugation 2. Conjugation to Drug (Amine-containing payload) Linker_Activation->Drug_Conjugation Hydrolysis 3. Methyl Ester Hydrolysis (LiOH or NaOH) Drug_Conjugation->Hydrolysis Purification1 4. Purification (Reverse-Phase HPLC) Hydrolysis->Purification1 Antibody_Prep 5. Antibody Preparation (Buffer Exchange) Purification1->Antibody_Prep Final_Conjugation 6. Conjugation to Antibody (via Lysine residues) Antibody_Prep->Final_Conjugation Quenching 7. Quenching Final_Conjugation->Quenching Purification2 8. Purification (Size Exclusion Chromatography) Quenching->Purification2 DAR DAR Determination (HIC, MS) Purification2->DAR Purity Purity & Aggregation (SEC) Potency In Vitro Potency (Cell-based assays)

Caption: Experimental workflow for ADC synthesis.

References

Application Notes and Protocols for Linking Proteins and Peptides with Acid-PEG3-mono-methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Acid-PEG3-mono-methyl ester for the covalent modification of proteins, peptides, and other amine-containing biomolecules. This heterobifunctional linker is a valuable tool in bioconjugation, enabling the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction to this compound

This compound is a hydrophilic, short-chain polyethylene glycol (PEG) linker. Its structure features a terminal carboxylic acid and a mono-methyl ester. This bifunctional nature allows for the sequential or orthogonal conjugation of two different molecules. The carboxylic acid can be activated to react with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.[1] The methyl ester group can be hydrolyzed under basic conditions to yield a carboxylic acid, providing another reactive handle for further modifications.

The PEG3 spacer enhances the aqueous solubility of the linker and the resulting conjugate, which can be beneficial for improving the pharmacokinetic properties of bioconjugates and preventing aggregation of hydrophobic molecules.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₁₁H₂₀O₇[1]
Molecular Weight 264.3 g/mol [1]
CAS Number 1807505-26-5[1]
Appearance Solid or oil
Solubility Soluble in aqueous media, DMSO, DMF[1]
Storage Conditions -20°C for long-term storage[1]

Mechanism of Action: EDC/NHS Coupling

The primary application of the carboxylic acid moiety of this compound involves its activation with carbodiimide chemistry, most commonly using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).

This process occurs in two steps:

  • Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Stabilization and Conjugation: NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. This amine-reactive ester then readily couples with a primary amine on the target molecule to form a stable amide bond.

EDC_NHS_Coupling PEG_Acid This compound (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Reactive & Unstable) PEG_Acid->O_Acylisourea + EDC O_Acylisourea->PEG_Acid Hydrolysis NHS_Ester PEG-NHS Ester (Semi-Stable) O_Acylisourea->NHS_Ester + NHS PEG_Protein PEGylated Protein/Peptide (Stable Amide Bond) NHS_Ester->PEG_Protein + Protein/Peptide-NH₂ Protein_NH2 Protein/Peptide-NH₂

Applications

PEGylation of Proteins and Peptides

PEGylation, the covalent attachment of PEG chains to biomolecules, is a widely used strategy to:

  • Improve pharmacokinetic and pharmacodynamic properties.

  • Increase solubility and stability.

  • Reduce immunogenicity.

  • Enhance resistance to proteolytic degradation.

This compound can be used to introduce a short, hydrophilic PEG spacer onto proteins and peptides.

Antibody-Drug Conjugates (ADCs)

In ADC development, the linker plays a crucial role in connecting the antibody to the cytotoxic payload. The properties of the linker, including its hydrophilicity, can significantly impact the stability, solubility, and overall efficacy of the ADC. The hydrophilic PEG3 spacer of this linker can help to mitigate the aggregation often associated with hydrophobic drug payloads.[2]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation by the proteasome.[3] The linker connecting the target protein ligand and the E3 ligase ligand is a critical component of a PROTAC. This compound can be used as a building block in the synthesis of these linkers, offering a balance of flexibility and hydrophilicity.[3]

PROTAC_Mechanism

Experimental Protocols

Protocol for Protein/Peptide Conjugation

This protocol describes the conjugation of this compound to a protein or peptide containing primary amines.

Materials and Reagents:

  • Protein or peptide of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

Experimental_Workflow

  • Reagent Preparation:

    • Prepare the protein or peptide solution in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).

    • Allow this compound, EDC, and NHS to equilibrate to room temperature before opening.

    • Prepare stock solutions of this compound, EDC, and NHS in anhydrous DMF or DMSO immediately before use.

  • Activation of this compound:

    • In a separate tube, combine the this compound stock solution with the EDC and NHS stock solutions in Activation Buffer. A molar excess of EDC and NHS over the linker is recommended (e.g., 1.5:1.5:1 of EDC:NHS:linker).

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation to Protein/Peptide:

    • Add the activated linker solution to the protein or peptide solution. The molar ratio of the linker to the protein/peptide should be optimized for the desired degree of labeling. A 10- to 50-fold molar excess of the linker is a common starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted linker, byproducts, and quenching reagents from the conjugate using a desalting column, dialysis, or size-exclusion chromatography (SEC) equilibrated with a suitable buffer (e.g., PBS).

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight.

    • Confirm the conjugation and determine the degree of labeling using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

    • Assess the purity and aggregation state of the conjugate by HPLC-SEC.

Quantitative Data and Characterization

The success of the conjugation reaction can be assessed by various analytical techniques. The following tables provide representative data for the characterization of bioconjugates.

Table 1: Recommended Reaction Conditions for EDC/NHS Coupling

ParameterRecommended ConditionRationale
Activation pH 4.5 - 6.0Optimal for the activation of carboxyl groups with EDC.
Coupling pH 7.0 - 8.5Promotes the reaction of the NHS-ester with primary amines.
Molar Ratio (EDC:NHS:Linker) 1.5:1.5:1 to 5:5:1A molar excess of EDC and NHS drives the formation of the NHS ester.
Activation Time 15 - 30 minutes at RTSufficient time for the formation of the NHS ester.
Coupling Time 2 hours at RT or overnight at 4°CAllows for efficient conjugation to the amine-containing molecule.

Table 2: Representative Characterization Data for a PEGylated Antibody

ParameterResultMethod of Analysis
Purity (Purified) >95%Size-Exclusion Chromatography (SEC-HPLC)
Aggregation <5%Size-Exclusion Chromatography (SEC-HPLC)
Average Degree of Labeling 2-4 PEGs/antibodyMass Spectrometry (MS)
Conjugation Site Lysine residuesPeptide Mapping after Tryptic Digestion

Note: The specific results will vary depending on the protein/peptide, linker-to-protein ratio, and reaction conditions.

Table 3: Methods for Determining Drug-to-Antibody Ratio (DAR) in ADCs

MethodPrincipleAdvantagesDisadvantages
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on hydrophobicity.Provides information on DAR distribution and the amount of unconjugated antibody.May not be suitable for all ADC formats.
Reversed-Phase HPLC (RP-HPLC) Separates light and heavy chains of the reduced antibody, allowing for DAR calculation.High resolution and accuracy.Requires denaturation and reduction of the antibody.
Mass Spectrometry (MS) Measures the mass of the intact or reduced ADC to determine the number of conjugated drugs.Provides accurate mass measurements and can identify different drug-loaded species.Requires specialized instrumentation.
UV/Vis Spectroscopy Calculates the average DAR based on the absorbance of the antibody and the drug at different wavelengths.Simple and rapid for determining average DAR.Prone to inaccuracies if absorbance spectra overlap; does not provide DAR distribution.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Conjugation Efficiency - Inactive EDC or NHS (moisture sensitive).- Suboptimal pH for activation or coupling.- Insufficient molar excess of the linker.- Competing amines in the buffer (e.g., Tris, glycine).- Use fresh, high-quality reagents and prepare stock solutions immediately before use.- Ensure the activation buffer is pH 4.5-6.0 and the coupling buffer is pH 7.0-8.5.- Increase the molar ratio of the linker to the protein.- Use non-amine-containing buffers for the conjugation step.
Protein Precipitation - High concentration of organic solvent (DMSO/DMF) from the linker stock solution.- The protein is not stable at the reaction pH.- Minimize the volume of the organic solvent added to the protein solution (typically <10% v/v).- Perform a buffer screen to find the optimal pH for protein stability during conjugation.
Difficulty in Purifying the Conjugate - Similar chromatographic properties of the reactants and products.- Hydrolysis of the methyl ester to a carboxylic acid, altering the charge of the conjugate.- Use a purification method that separates based on size (SEC) to remove the smaller unreacted linker.- Consider ion-exchange chromatography if there is a significant change in the isoelectric point of the conjugate.

Conclusion

This compound is a versatile and valuable tool for researchers in bioconjugation, drug development, and materials science. Its hydrophilic PEG spacer and bifunctional nature allow for the creation of well-defined bioconjugates with improved properties. The protocols and data presented in these application notes provide a comprehensive guide for the effective utilization of this linker. Optimization of reaction conditions for each specific application is crucial for achieving high conjugation efficiency and obtaining a homogeneous product.

References

Application Notes and Protocols: Acid-PEG3-mono-methyl ester in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG3-mono-methyl ester is a heterobifunctional linker that is increasingly utilized in the development of targeted drug delivery systems, particularly in the construction of antibody-drug conjugates (ADCs). This linker features a carboxylic acid group at one end and a methyl ester at the other, separated by a three-unit polyethylene glycol (PEG) spacer. The carboxylic acid allows for covalent attachment to amine-containing molecules, such as antibodies or other targeting ligands, through the formation of a stable amide bond. The methyl ester serves as a protected carboxylic acid, which can be hydrolyzed to provide a reactive site for further conjugation. The hydrophilic PEG3 chain enhances the solubility and flexibility of the resulting conjugate, which can improve its pharmacokinetic properties and reduce immunogenicity.[1][2][3]

These application notes provide a comprehensive overview of the use of this compound in targeted drug delivery, including its impact on pharmacokinetics, detailed experimental protocols for conjugation and characterization, and a representative signaling pathway for a common ADC payload.

Data Presentation

The incorporation of PEG linkers in drug conjugates significantly influences their pharmacokinetic profiles. Generally, increasing the length of the PEG chain can lead to decreased clearance and a longer plasma half-life.[4][5] However, this can also sometimes lead to reduced in vitro potency.[6] The choice of PEG linker length is therefore a critical optimization parameter in ADC design.[7]

Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics

Linker Length CategoryTypical PEG UnitsGeneral Impact on PharmacokineticsConsiderations
ShortPEG2 - PEG4Faster clearance, shorter half-life.[8]May retain higher in vitro potency. Suitable for payloads not requiring prolonged exposure.[6]
IntermediatePEG8 - PEG12Slower clearance, longer half-life, often reaching a plateau of PK improvement.[8]Often shows a significant improvement in in vivo efficacy. Represents a balanced approach.[6]
LongPEG24 and longerSignificantly prolonged half-life.Can lead to the highest in vivo efficacy but may also cause a more substantial reduction in in vitro cytotoxicity.[6]

Table 2: Representative Pharmacokinetic Parameters of ADCs with Different PEG Linker Sizes

ADC with LinkerClearance Rate (mL/h/kg)Plasma Half-Life (t½) (hours)Overall Exposure (AUC)
Non-PEGylatedHighShortLow
PEG2Moderately HighIncreasedModerate
PEG4ModerateFurther IncreasedHigher
PEG8LowLongHigh
PEG12LowLongHigh
PEG24Very LowVery LongVery High

Note: The values presented are generalized from multiple studies and are intended for comparative purposes. Actual values will vary depending on the specific antibody, payload, and experimental model.[4][5][8]

Signaling Pathway and Mechanism of Action

ADCs developed with linkers like this compound exert their cytotoxic effects through a multi-step process that begins with binding to a target antigen on the surface of a cancer cell and culminates in apoptosis. The diagram below illustrates the general mechanism of action for an ADC carrying a payload such as monomethyl auristatin E (MMAE), a potent anti-tubulin agent.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Associated Antigen ADC->Antigen 1. Binding Internalization 2. Internalization (Receptor-Mediated Endocytosis) Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release 3. Payload Release Lysosome->Payload_Release Tubulin Tubulin Dimers Payload_Release->Tubulin Inhibition of Polymerization Microtubules Microtubules Tubulin->Microtubules Apoptosis 4. Apoptosis Microtubules->Apoptosis Disruption of Mitotic Spindle

Caption: General mechanism of action for an Antibody-Drug Conjugate.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of a targeted drug delivery system using this compound.

Protocol 1: Conjugation of this compound to a Primary Amine-Containing Drug

This protocol describes the activation of the carboxylic acid on the linker and its subsequent conjugation to a drug with a primary amine.

Materials:

  • This compound

  • Amine-containing drug (e.g., MMAE)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

Procedure:

  • Reagent Preparation: Bring all reagents to room temperature. Prepare stock solutions of this compound, EDC, and NHS in anhydrous DMF or DMSO.

  • Activation of Carboxylic Acid:

    • Dissolve this compound in Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS to the linker solution.[9]

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.[9]

  • Conjugation to Drug:

    • Dissolve the amine-containing drug in a minimal amount of anhydrous DMF or DMSO.

    • Add the activated linker solution to the drug solution. A molar excess of the activated linker is typically used.

    • Add 2-3 equivalents of DIPEA to the reaction mixture to act as a base.[10]

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[9]

  • Purification: Purify the resulting drug-linker conjugate using reverse-phase HPLC.

protocol1_workflow start Start reagent_prep Reagent Preparation start->reagent_prep activation Activation of Linker (EDC/NHS) reagent_prep->activation conjugation Conjugation to Amine-Drug activation->conjugation purification Purification (RP-HPLC) conjugation->purification end End: Purified Drug-Linker purification->end

Caption: Workflow for drug-linker synthesis.

Protocol 2: Hydrolysis of the Methyl Ester

This protocol describes the deprotection of the methyl ester on the drug-linker conjugate to reveal a free carboxylic acid for antibody conjugation.

Materials:

  • Purified drug-linker-methyl ester

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) and Water

  • Hydrochloric acid (HCl) for neutralization

  • Reverse-phase HPLC system for purification

Procedure:

  • Dissolve the drug-linker-methyl ester in a mixture of THF and water.

  • Add an excess of LiOH and stir the mixture at room temperature.

  • Monitor the reaction by LC-MS until the hydrolysis is complete.

  • Neutralize the reaction mixture with a dilute HCl solution.

  • Remove the THF under reduced pressure.

  • Purify the resulting drug-linker with a free carboxylic acid by reverse-phase HPLC.

Protocol 3: Conjugation of Drug-Linker to Antibody

This protocol details the conjugation of the deprotected drug-linker to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • Purified drug-linker with a free carboxylic acid

  • EDC and Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Preparation: Exchange the antibody buffer to the Coupling Buffer using a desalting column. Adjust the antibody concentration to 1-10 mg/mL.[11]

  • Activation of Drug-Linker:

    • Dissolve the drug-linker in Activation Buffer.

    • Add a molar excess of EDC and Sulfo-NHS (typically 5-20 fold excess over the drug-linker).

    • Incubate for 15-30 minutes at room temperature.[12]

  • Conjugation to Antibody:

    • Immediately add the activated drug-linker solution to the antibody solution. The molar ratio of drug-linker to antibody will determine the drug-to-antibody ratio (DAR) and should be optimized.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[12]

  • Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15-30 minutes.[11][12]

  • Purification: Purify the resulting ADC using a size-exclusion chromatography (SEC) column to remove unreacted drug-linker and other small molecules.[13]

protocol3_workflow start Start antibody_prep Antibody Buffer Exchange start->antibody_prep linker_activation Drug-Linker Activation (EDC/NHS) start->linker_activation conjugation Conjugation to Antibody antibody_prep->conjugation linker_activation->conjugation quenching Quench Reaction conjugation->quenching purification Purification (SEC) quenching->purification end End: Purified ADC purification->end

Caption: Experimental workflow for ADC synthesis.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cell-killing ability of the synthesized ADC.[14]

Materials:

  • Target antigen-positive and antigen-negative cell lines

  • 96-well plates

  • Complete cell culture medium

  • Synthesized ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[15][16]

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibody. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-120 hours at 37°C and 5% CO2.[15]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[14]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).[14]

Protocol 5: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol provides general guidelines for evaluating the anti-tumor efficacy of the ADC in vivo.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Tumor cells (target antigen-positive)

  • Synthesized ADC, vehicle control, and other relevant control groups

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups.

  • Dosing: Administer the ADC and controls via an appropriate route (e.g., intravenous injection). The dosing schedule and concentration should be determined from prior dose-range-finding studies.[17]

  • Monitoring: Monitor tumor volume (measured with calipers) and body weight regularly (e.g., twice a week).[17]

  • Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size, or at a set time point.

  • Data Analysis: Plot the mean tumor volume for each group over time to assess tumor growth inhibition.

Conclusion

This compound is a valuable tool in the construction of targeted drug delivery systems. Its heterobifunctional nature allows for a controlled, stepwise conjugation process, while the PEG spacer can be leveraged to optimize the pharmacokinetic properties of the final conjugate. The protocols and data presented here provide a foundation for researchers to design and evaluate novel targeted therapeutics. Careful optimization of the linker chemistry, drug-to-antibody ratio, and linker length is essential for developing safe and effective treatments.

References

Application Notes: Hydrolysis of Methyl Ester in Acid-PEG3-mono-methyl Ester for Sequential Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG3-mono-methyl ester is a heterobifunctional linker commonly employed in bioconjugation and drug development.[1] Its structure, featuring a carboxylic acid at one terminus and a methyl ester at the other, connected by a three-unit polyethylene glycol (PEG) spacer, allows for a controlled, sequential conjugation of two different molecular entities.[2][3][4] This capability is particularly valuable in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[5][6]

The PEG spacer enhances the solubility and bioavailability of the resulting conjugate.[7] The terminal carboxylic acid can be readily activated to react with primary amines.[1] The methyl ester group serves as a protecting group for a second carboxylic acid, which can be deprotected through hydrolysis under basic conditions.[1][3] This selective deprotection is a critical step in the sequential conjugation strategy, enabling the attachment of a second molecule of interest.

These application notes provide detailed protocols for the hydrolysis of the methyl ester of this compound and its subsequent use in a sequential conjugation workflow.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC11H20O7
Molecular Weight264.27 g/mol
AppearanceColorless to light yellow liquid
Purity>96%
Storage-20°C for long-term storage

Table 2: Representative Reaction Parameters for Sequential Conjugation

StepReactionKey ReagentsTypical Reaction TimeExpected Yield
1First Conjugation (Amide Bond Formation) EDC, NHS2-4 hours>80%
2Methyl Ester Hydrolysis LiOH or NaOH1-3 hours>90%
3Second Conjugation (Amide Bond Formation) EDC, NHS2-4 hours>75%

Experimental Protocols

Protocol 1: Hydrolysis of this compound to Acid-PEG3-Acid

This protocol details the conversion of the methyl ester to a carboxylic acid, yielding the corresponding di-acid PEG linker.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (H2O)

  • 1N Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na2SO4)

  • Thin Layer Chromatography (TLC) plates

  • Liquid Chromatography-Mass Spectrometry (LC-MS) equipment

Procedure:

  • Dissolve this compound (1.0 equivalent) in a 3:1 (v/v) mixture of THF and water.

  • Add LiOH (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Upon completion, acidify the mixture to a pH of approximately 3 with 1N HCl.

  • Extract the aqueous layer with DCM three times.

  • Combine the organic layers and wash with brine, then dry over anhydrous Na2SO4.

  • Filter and concentrate the solution to yield the di-acid product.

Protocol 2: Sequential Conjugation Workflow

This protocol outlines the complete three-step process for conjugating two different amine-containing molecules (Molecule A and Molecule B) using this compound.

Step 1: Conjugation of Molecule A to the Carboxylic Acid Terminus

  • Dissolve this compound (1.0 eq) and an amine-containing Molecule A (1.2 eq) in anhydrous Dimethylformamide (DMF).

  • Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction at room temperature overnight.

  • Monitor the formation of the Molecule A-PEG3-mono-methyl ester conjugate by LC-MS.

  • Upon completion, purify the intermediate product using preparative High-Performance Liquid Chromatography (HPLC).

Step 2: Hydrolysis of the Methyl Ester

  • Dissolve the purified Molecule A-PEG3-mono-methyl ester conjugate (1.0 eq) in a 3:1 (v/v) mixture of THF and water.

  • Add LiOH (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature, monitoring by LC-MS until the hydrolysis is complete (typically 1-3 hours).

  • Acidify the mixture to pH ~3 with 1N HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to obtain the Molecule A-PEG3-Acid intermediate.

Step 3: Conjugation of Molecule B to the Newly Formed Carboxylic Acid

  • Dissolve the Molecule A-PEG3-Acid intermediate (1.0 eq) and an amine-containing Molecule B (1.2 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the formation of the final Molecule A-PEG3-Molecule B conjugate by LC-MS.

  • Purify the final product by preparative HPLC.

Mandatory Visualizations

G cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Second Conjugation Molecule_A Molecule A (Amine-containing) Activate_COOH Activate Carboxylic Acid (EDC, NHS) Molecule_A->Activate_COOH Acid_PEG_Ester This compound Acid_PEG_Ester->Activate_COOH Conjugate_1 Molecule A-PEG3-mono-methyl ester Activate_COOH->Conjugate_1 Hydrolysis Hydrolyze Methyl Ester (LiOH or NaOH) Conjugate_1->Hydrolysis Conjugate_Acid Molecule A-PEG3-Acid Hydrolysis->Conjugate_Acid Activate_COOH_2 Activate Carboxylic Acid (EDC, NHS) Conjugate_Acid->Activate_COOH_2 Molecule_B Molecule B (Amine-containing) Molecule_B->Activate_COOH_2 Final_Conjugate Molecule A-PEG3-Molecule B Activate_COOH_2->Final_Conjugate

Caption: Experimental workflow for sequential conjugation.

G cluster_pathway PROTAC-Mediated Protein Degradation PROTAC PROTAC (Target Ligand-PEG3-E3 Ligase Ligand) Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., KRAS G12C) Target_Protein->Ternary_Complex E3_Ligase E3 Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation

Caption: Signaling pathway for a PROTAC application.

Application Example: PROTAC Synthesis

The sequential conjugation capabilities of this compound are highly applicable to the synthesis of PROTACs.[8] A PROTAC consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[9]

In a typical synthetic route, the E3 ligase ligand (e.g., a derivative of thalidomide for recruiting Cereblon) containing a primary amine can be conjugated to the carboxylic acid of this compound.[8] Following purification, the methyl ester is hydrolyzed to reveal a new carboxylic acid. This is then coupled to an amine-functionalized ligand for the target protein (e.g., a KRAS G12C inhibitor). The resulting PROTAC can induce the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10][11]

Troubleshooting

Issue: Incomplete Hydrolysis

  • Possible Cause: Insufficient base or reaction time.

  • Solution: Increase the equivalents of LiOH or NaOH to 2.0 and extend the reaction time, monitoring closely by LC-MS. Ensure the starting material is fully dissolved.

Issue: Low Yield in Conjugation Steps

  • Possible Cause: Inactive coupling reagents; presence of moisture; competing nucleophiles in the buffer.

  • Solution: Use fresh, high-quality coupling reagents (e.g., EDC, HATU). Ensure all solvents are anhydrous. Perform the reaction in an amine-free buffer.

Issue: Side Reactions

  • Possible Cause: Hydrolysis of activated esters.

  • Solution: Use the activated PEG linker immediately after preparation. Avoid high pH during the activation step.

By following these detailed protocols and considering the troubleshooting advice, researchers can effectively utilize this compound for their sequential conjugation needs in the development of advanced bioconjugates.

References

Application Notes and Protocols for Molar Ratio Calculation in Acid-PEG3-mono-methyl Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles and practices for the successful conjugation of molecules containing a primary amine to Acid-PEG3-mono-methyl ester. The protocols detailed herein leverage the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond. This method is a cornerstone in bioconjugation for applications in drug delivery, proteomics, and diagnostics.[1]

The hydrophilic three-unit polyethylene glycol (PEG) spacer enhances the solubility and can improve the pharmacokinetic profile of the resulting conjugate.[1][2] The terminal methyl ester provides a versatile handle for further modifications or can be a terminal group depending on the application. This document will guide researchers through the critical calculations for molar ratios, provide detailed experimental protocols, and offer troubleshooting advice for optimal reaction outcomes.

Principle of the Reaction

The EDC/NHS coupling is a two-step process that covalently links a carboxylic acid group with a primary amine.[3][4]

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[4][5]

  • Formation of a Stable NHS Ester and Amine Coupling: The addition of NHS stabilizes the reactive intermediate by converting it into a semi-stable NHS ester. This NHS ester is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate.[3][4] The NHS ester then readily reacts with a primary amine on the target molecule at a physiological to slightly basic pH (7.0-8.5) to form a stable amide bond.[5]

This two-step approach generally leads to higher coupling efficiencies and better control over the reaction.[3]

Quantitative Data Summary

Successful conjugation is highly dependent on the stoichiometry of the reactants and the reaction conditions. The following table summarizes the typical molar ratios and key reaction parameters. Optimization is often necessary for specific applications.[6]

ParameterRecommended RangeNotes
Molar Ratio (EDC:NHS:Acid-PEG3) 2:2:1 to 10:5:1A molar excess of EDC and NHS over the PEG-acid is crucial for efficient activation. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS.[5][6]
Molar Ratio (Amine:Acid-PEG3) 1.5:1 to 10:1A molar excess of the amine-containing molecule is often used to drive the reaction to completion.[7]
Activation pH 4.5 - 6.0Optimal for the activation of the carboxyl group with EDC.[5] MES buffer is a common choice.[5]
Coupling pH 7.0 - 9.0Promotes the efficient reaction of the NHS-ester with primary amines.[5] PBS, borate, or bicarbonate buffers are suitable.[5]
Activation Time 15 - 30 minutesIncubation time for the this compound with EDC and NHS at room temperature.[5]
Coupling Time 2 hours to overnightReaction time for the activated PEG-acid with the amine-containing molecule.[5]
Temperature 4°C to 25°CCommonly performed at room temperature, but can be conducted at 4°C overnight to minimize degradation of sensitive molecules.[5]

Experimental Protocols

Proper handling and preparation of reagents are critical for successful conjugation. EDC and NHS are moisture-sensitive and should be stored in a desiccator at -20°C.[5] Reagent vials should be warmed to room temperature before opening to prevent condensation.[6] It is highly recommended to prepare EDC and NHS solutions immediately before use.[5]

Protocol 1: Two-Step EDC/NHS Coupling of this compound to an Amine-Containing Molecule

This protocol provides a general procedure. The amounts and volumes should be adjusted based on the scale of the reaction and the specific molecules being conjugated.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS for aqueous reactions)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0

  • Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5. Note: Ensure the buffer is free of primary amines (e.g., Tris, Glycine).[5]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving non-aqueous soluble molecules

  • Purification system (e.g., size-exclusion chromatography column, dialysis tubing)

Procedure:

  • Reagent Preparation:

    • Dissolve the this compound in the Activation Buffer to a desired concentration (e.g., 10 mM). If not soluble, use a minimal amount of DMF or DMSO and then dilute with the buffer.

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Immediately before use, prepare EDC and NHS solutions in the Activation Buffer (or ultrapure water) to a 10-fold higher concentration than the final reaction concentration.

  • Activation of this compound:

    • In a reaction vial, add the dissolved this compound.

    • Add the freshly prepared EDC solution to achieve a 2- to 10-fold molar excess over the PEG-acid.

    • Add the freshly prepared NHS solution to achieve a 2- to 5-fold molar excess over the PEG-acid.

    • Mix well and incubate for 15-30 minutes at room temperature.[5]

  • Coupling Reaction:

    • Add the solution containing the amine-containing molecule to the activated this compound solution.

    • Ensure the final pH of the reaction mixture is between 7.2 and 8.0. If necessary, adjust the pH by adding Coupling Buffer.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[5]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.[5]

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters and stop the reaction.[5]

  • Purification of the Conjugate:

    • Purify the final conjugate from excess reagents and byproducts.

    • For macromolecules like proteins, size-exclusion chromatography (SEC) or dialysis are effective methods.[5]

    • For small molecules, purification may require techniques like reverse-phase HPLC.

Visualizing the Workflow and Chemical Mechanism

The following diagrams illustrate the logical flow of the experimental protocol and the underlying chemical transformations.

G cluster_prep 1. Reagent Preparation cluster_activation 2. Carboxyl Activation cluster_coupling 3. Amine Coupling cluster_purification 4. Quench & Purify prep_peg Dissolve this compound in Activation Buffer activate Add EDC and NHS to PEG solution Incubate 15-30 min at RT prep_peg->activate prep_amine Dissolve Amine-Molecule in Coupling Buffer couple Add Amine-Molecule solution Adjust pH to 7.2-8.0 Incubate 2h at RT or overnight at 4°C prep_amine->couple prep_edc_nhs Prepare fresh EDC/NHS solutions prep_edc_nhs->activate activate->couple quench Add Quenching Buffer Incubate 15-30 min couple->quench purify Purify conjugate (SEC, Dialysis, HPLC) quench->purify

Caption: Experimental workflow for this compound conjugation.

G reagents This compound (R-COOH) EDC NHS intermediate1 O-Acylisourea Intermediate (Highly Reactive) reagents->intermediate1 Step 1: Activation pH 4.5-6.0 intermediate1->reagents Hydrolysis (Side Reaction) intermediate2 NHS Ester (Semi-Stable) intermediate1->intermediate2 + NHS product Final Conjugate (R-CONH-R') + Urea Byproduct intermediate2->product Step 2: Coupling + R'-NH2 pH 7.0-9.0 amine Amine-Molecule (R'-NH2) amine->product

Caption: Signaling pathway of the two-step EDC/NHS coupling reaction.

References

Application Notes and Protocols for Acid-PEG3-mono-methyl ester Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing Therapeutics through PEGylation

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small molecule drugs, is a widely utilized strategy in pharmaceutical development. This modification can enhance the therapeutic properties of a molecule by increasing its hydrodynamic volume. This, in turn, can prolong its plasma half-life, improve stability, increase solubility, and reduce immunogenicity.

Acid-PEG3-mono-methyl ester is a heterobifunctional PEG linker containing a triethylene glycol spacer with a terminal carboxylic acid and a mono-methyl ester. The carboxylic acid group can be activated to react with primary amines on a target molecule, forming a stable amide bond. A common and effective method for this conjugation is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The success of this conjugation chemistry is critically dependent on the reaction conditions, particularly the choice of buffer and the precise control of pH. This document provides detailed application notes and protocols for selecting the optimal buffer system for the conjugation of this compound to primary amines.

The Critical Role of Buffer Selection in EDC/NHS Chemistry

The conjugation of this compound using EDC/NHS chemistry is a two-step process:

  • Activation of the Carboxylic Acid: The carboxylic acid group of the PEG linker is first activated by EDC, forming a highly reactive O-acylisourea intermediate.

  • Formation of a Stable NHS Ester and Amine Coupling: The unstable O-acylisourea intermediate is prone to hydrolysis. To improve coupling efficiency, NHS or Sulfo-NHS is added to convert the intermediate into a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond.

Each of these steps has a distinct optimal pH range. Furthermore, the buffer components themselves can interfere with the reaction if not chosen carefully. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will compete with the target molecule for reaction with the NHS ester, significantly reducing the yield of the desired conjugate.[1] Similarly, buffers with carboxyl groups can compete in the activation step.[2] Therefore, the selection of an appropriate non-interfering buffer system is paramount for a successful conjugation.

Recommended Buffer Systems

A two-step protocol, where the activation and coupling steps are performed in different buffers, is generally recommended to maximize efficiency.[3][4]

Activation Step Buffers

The activation of the carboxylic acid with EDC is most efficient in a slightly acidic environment.

BufferRecommended pH RangeConcentrationKey Considerations
MES (2-(N-morpholino)ethanesulfonic acid)4.5 - 6.0[3][5]0.1 M[6]The most common and highly recommended buffer for the activation step.[7] Free of amines and carboxyls.[2]
Coupling Step Buffers

The reaction of the NHS-activated PEG with a primary amine is most efficient at a neutral to slightly basic pH. This ensures that the primary amine is deprotonated and sufficiently nucleophilic.[5]

BufferRecommended pH RangeConcentrationKey Considerations
Phosphate-Buffered Saline (PBS) 7.2 - 8.0[1][4]1X (e.g., 100 mM Phosphate, 150 mM NaCl)[3]A very common and effective choice for the coupling step.[7]
HEPES 7.2 - 8.5[1]50 - 100 mMA good alternative to PBS.
Borate 7.2 - 8.5[1]50 mMAnother suitable option for the coupling reaction.
Bicarbonate 7.2 - 8.5[1]100 mMCan be used for the amine coupling step.

Buffers to Avoid: It is critical to avoid buffers that contain primary amines or carboxylates, as these will compete with the intended reaction.[7] Tris, glycine, and acetate buffers should not be used during the activation and coupling steps.[7]

The Impact of pH on Reaction Efficiency and Stability

As mentioned, pH is a critical parameter in EDC/NHS conjugation reactions. The optimal pH for the activation step is different from that of the coupling step.

  • Low pH (< 4.5) during activation: Reduces the efficiency of the EDC-mediated activation of the carboxylic acid.[3]

  • High pH (> 8.5) during coupling: While a higher pH increases the nucleophilicity of the primary amine, it also significantly accelerates the hydrolysis of the NHS ester intermediate.[5] This competing hydrolysis reaction reduces the amount of activated PEG available to react with the amine, thereby lowering the conjugation efficiency.[5]

The stability of the NHS ester is highly pH-dependent, as illustrated in the table below.

pHTemperatureApproximate Half-life (t½) of NHS-ester
7.00-4°C~4-5 hours[3][4]
8.04°C / Room Temp~1 hour[3]
8.64°C~10 minutes[3][4]

Note: The half-life can vary depending on the specific molecule and buffer conditions.

A one-pot reaction, where both activation and coupling occur in the same buffer, involves a compromise in pH, typically between 6.0 and 7.5.[3] While simpler, this approach may result in lower yields compared to a two-step protocol.

Experimental Protocols

The following protocols provide a general guideline. Optimization of molar ratios, reaction times, and temperature may be necessary for your specific application.

Two-Step Conjugation Protocol (Recommended)

This protocol is suitable for water-soluble molecules such as most proteins and peptides.

Materials:

  • This compound

  • Target molecule with primary amines (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-8.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.[8]

  • Activation of this compound:

    • Dissolve the this compound in the Activation Buffer.

    • Add a 5-10 fold molar excess of EDC and Sulfo-NHS to the PEG solution.[8]

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl group.[3][8]

  • Buffer Exchange (Optional but Recommended):

    • Immediately remove excess EDC, Sulfo-NHS, and byproducts using a desalting column equilibrated with the Coupling Buffer.[3]

  • Conjugation to the Amine-Containing Molecule:

    • If buffer exchange was performed, add the activated PEG solution to the target molecule, which should be dissolved in the Coupling Buffer.

    • If no buffer exchange was performed, adjust the pH of the activation reaction mixture to 7.2-8.0 by adding the Coupling Buffer, then add the target molecule.[4]

    • Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[3][8]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.[8]

    • Incubate for 15-30 minutes at room temperature.[3]

  • Purification:

    • Purify the PEGylated conjugate from excess reagents and byproducts using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.[]

One-Pot Conjugation Protocol

This protocol is simpler but may be less efficient than the two-step method.

Materials:

  • Same as the two-step protocol, but only one buffer is required.

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature.

    • Dissolve the target molecule in the Reaction Buffer.

  • Reaction:

    • Add the this compound to the target molecule solution.

    • Add EDC and Sulfo-NHS (typically at a molar excess to the PEG linker).

    • Incubate for 2 hours at room temperature with gentle stirring.

  • Quenching and Purification:

    • Follow steps 5 and 6 from the two-step protocol.

Visualization of Workflows and Mechanisms

G EDC/NHS Conjugation Pathway cluster_activation Activation Step (pH 4.5-6.0) cluster_stabilization Stabilization cluster_coupling Coupling Step (pH 7.2-8.5) cluster_side_reaction Side Reaction (Hydrolysis) peg_acid This compound (R-COOH) o_acylisourea O-acylisourea Intermediate (Unstable) peg_acid->o_acylisourea + EDC edc EDC nhs_ester NHS Ester Intermediate (Semi-stable) o_acylisourea->nhs_ester + NHS hydrolysis_product Hydrolyzed PEG (Inactive) o_acylisourea->hydrolysis_product + H2O nhs NHS / Sulfo-NHS conjugate PEGylated Conjugate (Stable Amide Bond) nhs_ester->conjugate + Protein-NH2 nhs_ester->hydrolysis_product + H2O target_amine Target Molecule (Protein-NH2)

Caption: Chemical pathway for EDC/NHS-mediated conjugation.

G Two-Step Conjugation Workflow start Start reagent_prep Prepare Reagents (PEG, EDC, NHS) start->reagent_prep activation Activate PEG in MES Buffer (pH 6.0) 15-30 min @ RT reagent_prep->activation buffer_exchange Buffer Exchange into PBS (pH 7.4) (Optional) activation->buffer_exchange add_protein Add Activated PEG to Protein in PBS (pH 7.4) activation->add_protein (if no buffer exchange, adjust pH first) buffer_exchange->add_protein conjugation Incubate 1-4h @ RT or O/N @ 4°C add_protein->conjugation quench Quench Reaction with Tris Buffer conjugation->quench purify Purify Conjugate (SEC / Dialysis) quench->purify end End purify->end

Caption: Recommended two-step experimental workflow.

Purification of PEGylated Proteins

The product of a PEGylation reaction is typically a heterogeneous mixture containing the desired PEGylated conjugate, unreacted starting materials, and byproducts.[1] Effective purification is crucial to obtain a product of high purity.

  • Size-Exclusion Chromatography (SEC): This is one of the most common methods for purifying PEGylated proteins.[] It separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the molecule, the PEGylated conjugate will elute earlier than the unreacted protein.[] SEC is also effective at removing low molecular weight by-products and unreacted PEG.[]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge. The PEG chains can shield the charges on the surface of the protein, altering its binding properties to the IEX resin.[] This allows for the separation of the PEGylated protein from the unmodified protein. IEX can also be used to separate positional isomers.[]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity.[] It can serve as a complementary technique to IEX for proteins that are difficult to purify by other methods.[]

  • Dialysis and Ultrafiltration: These methods are useful for removing small molecules like unreacted PEG, EDC, NHS, and buffer salts from the final product.[10]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conjugation Yield Inactive EDC or NHS due to moisture.Use fresh, high-quality EDC and NHS. Allow reagents to equilibrate to room temperature before opening to prevent condensation. Prepare solutions immediately before use.
Incorrect pH for activation or coupling steps.For a two-step reaction, ensure the activation buffer (e.g., MES) is at pH 4.5-6.0 and the coupling buffer (e.g., PBS) is at pH 7.2-8.0.[3]
Presence of competing primary amines in the buffer.Ensure all buffers used during activation and coupling are free of primary amines (e.g., Tris, glycine).[1] Perform a buffer exchange of your target molecule if necessary.
Hydrolysis of the NHS-ester intermediate.Perform the coupling step immediately after the activation step.[8] Minimize delays. Consider running the reaction at 4°C to slow the rate of hydrolysis.
Precipitation during reaction High concentration of reagents.Consider performing the reaction in a more dilute solution.
Protein instability in the chosen buffer or pH.Ensure the buffer conditions are compatible with your specific protein's stability. This may require screening different non-amine buffers or pH values within the recommended range.
High degree of conjugation leading to insolubility Molar excess of PEG linker and coupling reagents is too high.Reduce the molar excess of the EDC/NHS reagents or the PEG linker. Optimize the ratio of the crosslinker to your target molecule.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Acid-PEG3-mono-methyl ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Acid-PEG3-mono-methyl ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges, specifically low yield, encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It possesses a carboxylic acid group at one end and a methyl ester at the other, connected by a 3-unit polyethylene glycol (PEG) chain. The carboxylic acid can be activated to react with primary amines on proteins, peptides, or other molecules. The PEG chain enhances the water solubility of the resulting conjugate.[1][2] This linker is commonly used in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4]

Q2: What is the most common reason for low yield in conjugation reactions with this linker?

Low yields in conjugation reactions involving this compound often arise from inefficient amide bond formation between the linker's carboxylic acid and the substrate's primary amine.[5] This can be due to several factors including suboptimal reaction conditions (especially pH), poor quality or degradation of coupling agents like EDC and NHS, and competing side reactions such as the hydrolysis of the activated ester intermediate.[6][7]

Q3: How does pH affect the reaction yield?

The pH is a critical parameter because the two key steps of the EDC/NHS coupling reaction have conflicting optimal pH ranges. The activation of the carboxylic acid on the PEG linker with EDC is most efficient in a slightly acidic environment (pH 4.5-6.0).[8][9] However, the subsequent coupling of the activated NHS-ester to a primary amine is most efficient at a neutral to slightly basic pH (7.2-8.5).[8][10] A compromise must be found, or a two-step protocol should be employed to maximize yield.

Q4: Can the methyl ester group interfere with the reaction?

Yes, the methyl ester group can be hydrolyzed to a carboxylic acid, especially under strong basic conditions (pH > 8.5).[1] This can lead to the formation of a di-acid byproduct, which may complicate purification and subsequent reaction steps if the methyl ester is intended for later modification. It is advisable to maintain the reaction pH below 8.5 to minimize this side reaction.

Q5: How should I store this compound?

To ensure its stability, this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is suitable, while long-term storage (months to years) should be at -20°C. It is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, as the reagent is sensitive to moisture.[4]

Troubleshooting Guide: Low Yield

This guide addresses the common issue of low or no conjugation yield in a question-and-answer format.

Issue: I am observing very low to no formation of my desired conjugate.

1. Have you verified the quality and handling of your coupling agents (EDC/NHS)?

  • Problem: EDC and NHS are moisture-sensitive. Improper storage can lead to hydrolysis and inactivation, rendering them unable to activate the carboxylic acid of the PEG linker.[7]

  • Solution: Store EDC and NHS desiccated at -20°C. Allow the reagents to warm to room temperature in a desiccator before opening to prevent condensation. Prepare solutions of EDC and NHS immediately before use in an anhydrous solvent like DMSO or DMF.[9][11]

2. Is your reaction pH optimized for both activation and coupling?

  • Problem: A suboptimal pH can either prevent the amine on your substrate from reacting (if too acidic) or lead to rapid hydrolysis of the activated NHS-ester intermediate (if too basic).[6][10]

  • Solution: For a two-step protocol, perform the activation of this compound with EDC/NHS in a buffer at pH 4.7-6.0 (e.g., MES buffer). Then, for the conjugation to the amine-containing molecule, adjust the pH to 7.2-8.5 (e.g., with PBS or sodium bicarbonate buffer). For a one-step reaction, a pH of 7.2-7.5 is a common compromise.[8]

3. Are you using an appropriate buffer?

  • Problem: Buffers containing primary amines (like Tris or glycine) or carboxylates will compete in the reaction, quenching the activated PEG linker or competing with the carboxylic acid activation, respectively.[9]

  • Solution: Use amine and carboxylate-free buffers. For the activation step, MES buffer is recommended. For the coupling step, phosphate-buffered saline (PBS) or borate buffer are good choices.[9]

4. Could the activated PEG-NHS ester be hydrolyzing before it reacts?

  • Problem: The NHS-ester intermediate is susceptible to hydrolysis, especially at pH values above 8. The half-life can be as short as 10 minutes at pH 8.6.[10]

  • Solution: Minimize the time between the activation of the this compound and the addition of your amine-containing substrate. A two-step protocol where excess EDC and byproducts are removed after the activation step can also improve yields by preventing side reactions.[7]

5. Is your molar ratio of reactants optimized?

  • Problem: An insufficient excess of the PEG linker or coupling agents can lead to incomplete conversion of your substrate.

  • Solution: It is common to use a molar excess of the PEG linker relative to the amine-containing substrate. A starting point is often a 10- to 20-fold molar excess.[12] The optimal ratio should be determined empirically for your specific system. For the coupling agents, a 2-10 fold excess of EDC and NHS over the amount of the PEG linker is a common starting point.[5]

Data Presentation

Table 1: pH-Dependent Stability of NHS-Esters (Half-life of Hydrolysis)
pHTemperatureHalf-life of NHS-Ester
7.00°C4-5 hours[10]
8.0Not specified1 hour
8.64°C10 minutes[10]

This data illustrates the strong influence of pH on the stability of the activated ester intermediate. Methyl esters are generally more stable than NHS esters under these conditions.

Table 2: Recommended Molar Ratios for EDC/NHS Coupling
ReagentMolar Ratio (relative to preceding reactant)Rationale
EDC2-10 fold excess over PEG-AcidEnsures efficient activation of the carboxylic acid.[5]
NHS/Sulfo-NHS1-1.2 fold excess over EDCStabilizes the active intermediate, improving coupling efficiency.[5][13]
This compound1-20 fold excess over amine-containing substrateDrives the reaction towards the desired PEGylated product. The optimal ratio is system-dependent and should be determined empirically.[5][12]
Table 3: Comparative Stability of Esters in Rat Plasma
EsterHalf-life in Rat Plasma (minutes)
Methyl benzoate36[14]
Ethyl benzoate17[14]
n-Propyl benzoate10[14]
n-Butyl benzoate10[14]

This data suggests that methyl esters can be more stable towards enzymatic hydrolysis in plasma compared to larger alkyl esters.

Experimental Protocols

Detailed Protocol for Protein Conjugation with this compound (Two-Step)

This protocol provides a general methodology for the covalent conjugation of this compound to a primary amine-containing protein in an aqueous environment.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Protein to be conjugated (in an amine-free buffer)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Desalting columns

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC, NHS (or Sulfo-NHS), and this compound to room temperature before opening the vials to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of EDC in anhydrous DMSO immediately before use.

    • Prepare a 10 mg/mL stock solution of NHS (or Sulfo-NHS) in anhydrous DMSO immediately before use.

    • Dissolve the this compound in the Activation Buffer to the desired concentration.

    • Ensure the protein solution is in the Coupling Buffer at a concentration of 1-10 mg/mL. If not, perform a buffer exchange using a desalting column.

  • Activation of this compound:

    • In a reaction tube, combine the this compound solution with the freshly prepared EDC and NHS solutions. A typical molar excess is 2-10 fold of EDC and 1-1.2 fold of NHS over the amount of the PEG linker.[5][13]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • To prevent unwanted side reactions with the protein, remove excess EDC and NHS byproducts using a desalting column equilibrated with the Activation Buffer.

  • Conjugation to the Amine-Containing Protein:

    • Immediately add the activated PEG-NHS ester solution to the protein solution in the Coupling Buffer. The molar ratio of the PEG linker to the protein should be optimized, with a 10-20 fold molar excess of the PEG linker being a common starting point.[12]

    • Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS-esters.[7]

  • Purification of the Conjugate:

    • Remove excess, unreacted PEG linker and quenching reagents by size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).

Visualizations

G Troubleshooting Workflow for Low Yield start Low Yield Observed check_reagents Check Reagent Quality (EDC, NHS, PEG-linker) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Degraded Reagents check_reagents->reagents_bad No check_ph Verify Reaction pH reagents_ok->check_ph replace_reagents Use Fresh Reagents Store Properly reagents_bad->replace_reagents replace_reagents->check_ph ph_ok pH Correct check_ph->ph_ok Yes ph_bad pH Incorrect check_ph->ph_bad No check_buffer Check Buffer Composition ph_ok->check_buffer adjust_ph Optimize pH for Activation (4.5-6.0) & Coupling (7.2-8.5) ph_bad->adjust_ph adjust_ph->check_buffer buffer_ok Buffer OK check_buffer->buffer_ok Yes buffer_bad Amine/Carboxylate Buffer Used check_buffer->buffer_bad No check_ratio Optimize Molar Ratios buffer_ok->check_ratio change_buffer Use Amine/Carboxylate-Free Buffers (MES, PBS) buffer_bad->change_buffer change_buffer->check_ratio ratio_ok Ratios Optimized check_ratio->ratio_ok Yes ratio_bad Suboptimal Ratios check_ratio->ratio_bad No check_hydrolysis Minimize NHS-Ester Hydrolysis ratio_ok->check_hydrolysis adjust_ratio Empirically Determine Optimal Ratios ratio_bad->adjust_ratio adjust_ratio->check_hydrolysis hydrolysis_minimized Hydrolysis Minimized check_hydrolysis->hydrolysis_minimized Yes hydrolysis_issue Potential Hydrolysis check_hydrolysis->hydrolysis_issue No success Improved Yield hydrolysis_minimized->success minimize_time Reduce Time Between Activation and Coupling hydrolysis_issue->minimize_time minimize_time->success

Caption: Troubleshooting workflow for low-yield reactions.

G Two-Step EDC/NHS Coupling Workflow cluster_step1 Step 1: Activation (pH 4.5-6.0) cluster_step2 Step 2: Coupling (pH 7.2-8.5) cluster_step3 Step 3: Quenching & Purification peg_acid This compound activated_peg Activated PEG-NHS Ester peg_acid->activated_peg + edc_nhs EDC + NHS (in MES Buffer) edc_nhs->activated_peg conjugate PEGylated Protein Conjugate activated_peg->conjugate Reacts with Amine protein Amine-containing Protein (in PBS Buffer) protein->conjugate quench Quench Reaction (e.g., Tris-HCl) conjugate->quench purify Purify Conjugate (e.g., SEC) quench->purify

Caption: Experimental workflow for two-step EDC/NHS coupling.

References

Technical Support Center: Optimizing pH for Acid-PEG3-mono-methyl ester Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing the pH for Acid-PEG3-mono-methyl ester coupling reactions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for EDC/NHS coupling with this compound?

A1: The EDC/NHS coupling reaction is a two-step process, with each step having a distinct optimal pH range. The initial activation of the carboxylic acid on the PEG linker with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[1] The subsequent reaction of the activated NHS-ester with a primary amine is most effective at a physiological to slightly basic pH, ranging from 7.0 to 9.0.[1][2] For a two-step protocol, it is recommended to perform the activation step in a buffer such as MES at pH 5-6, and then increase the pH to 7.2-7.5 for the coupling step with the amine-containing molecule.[1][3][4]

Q2: Why is a two-step pH process recommended for EDC/NHS coupling?

A2: A two-step pH process is recommended to balance two competing factors: the activation of the carboxylic acid and the stability of the resulting NHS-ester. The acidic conditions of the first step (pH 4.5-6.0) are optimal for the formation of the O-acylisourea intermediate by EDC, which is then converted to a more stable NHS-ester.[5] However, NHS-esters are susceptible to hydrolysis, and this degradation process accelerates as the pH increases.[6][7] By keeping the activation step acidic and only raising the pH for the coupling step, you maximize the formation of the active ester while minimizing its premature hydrolysis, leading to a higher overall yield of the desired conjugate.

Q3: Which buffers are recommended for this reaction, and which should be avoided?

A3: It is critical to use buffers that do not contain primary amines or carboxylates, as these functional groups will compete with the intended reaction.[1]

  • Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a commonly used and effective choice.[1][5]

  • Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS), borate buffer, or sodium bicarbonate buffer are suitable options.[1][8]

Buffers to avoid include Tris, glycine, and acetate, as they contain reactive groups that will interfere with the coupling chemistry. [1][2]

Q4: How does pH affect coupling reactions using HATU/HOBt?

A4: While the search results primarily focus on EDC/NHS chemistry, the general principles of pH optimization apply to other coupling reagents like HATU and HOBt. The carboxylic acid still needs to be activated, and the amine needs to be in its nucleophilic, deprotonated state. HOBt and its derivatives (like HOAt) are often used with carbodiimides to form active esters that are more stable and reactive than the O-acylisourea intermediate alone, which helps to suppress side reactions like racemization.[9][10] The coupling reaction with the amine is still favored at a slightly basic pH where the amine is deprotonated.

Troubleshooting Guide

Issue 1: Low or No Coupling Efficiency

Potential Cause Explanation Recommended Solution
Suboptimal pH If the activation pH is too high, the EDC will be less effective. If the coupling pH is too low, the amine will be protonated and non-nucleophilic. If the coupling pH is too high, the NHS-ester will rapidly hydrolyze.[2][6][7]Verify the pH of your buffers. For EDC/NHS, use a two-step pH protocol: activate at pH 4.5-6.0 and couple at pH 7.2-8.5.[1]
Inactive Reagents EDC and NHS are moisture-sensitive and can lose activity if not stored and handled properly.[1][5]Use fresh, high-quality reagents. Store desiccated at -20°C and allow vials to warm to room temperature before opening to prevent condensation.[1][5]
Inappropriate Buffer Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete with the reaction.[1][2]Use non-interfering buffers such as MES for activation and PBS or borate for coupling.[1]
Hydrolysis of Intermediates The activated O-acylisourea and NHS-ester intermediates are susceptible to hydrolysis in aqueous solutions.[5][6]Perform the reaction steps promptly after preparing reagents. Minimize the time between the activation and coupling steps.[1]
Insufficient Molar Ratios An insufficient amount of coupling reagents will lead to incomplete activation of the carboxylic acid.Use a molar excess of EDC and NHS. A common starting point is a 2- to 5-fold molar excess over the Acid-PEG-ester.[1][5]

Issue 2: Precipitation is Observed During the Reaction

Potential Cause Explanation Recommended Solution
Poor Solubility of Reactants The this compound or the amine-containing molecule may have limited solubility in the reaction buffer.Consider using a co-solvent such as DMSO or DMF to improve solubility.[3][8] Ensure the final concentration of the organic solvent is compatible with the stability of your molecules.
Protein Aggregation If coupling to a protein, the reaction conditions (pH, ionic strength) may induce aggregation.[11]Screen different buffer conditions. The pH should ideally be away from the protein's isoelectric point (pI). Consider performing the reaction at a lower temperature (e.g., 4°C).[11]

Quantitative Data Summary

Table 1: Recommended pH Ranges for Two-Step EDC/NHS Coupling

Reaction Step Optimal pH Range Primary Rationale
Activation 4.5 - 6.0Maximizes carboxylic acid activation by EDC.[1][12]
Coupling 7.0 - 9.0Promotes nucleophilic attack by the primary amine while balancing NHS-ester stability.[1][2][6]

Table 2: Half-life of NHS-ester Hydrolysis at Different pH Values

pH Approximate Half-life Implication
8.0180 - 210 minutesReasonable stability for coupling reactions.[13]
8.5125 - 180 minutesIncreased hydrolysis rate, but often a good compromise for efficient coupling.[13]
9.0110 - 125 minutesRapid hydrolysis; reactions must be performed quickly.[13]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to an Amine-Containing Molecule

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[5]

  • Coupling Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.2-7.5[1][8]

  • Quenching Solution (optional): 1 M Hydroxylamine or 1 M Tris-HCl, pH 8.0

  • Anhydrous DMF or DMSO

Procedure:

  • Reagent Preparation:

    • Allow EDC and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening.[1]

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Immediately before use, prepare solutions of EDC and NHS in the Activation Buffer. A 2- to 5-fold molar excess of EDC and NHS over the this compound is recommended.[1][5]

  • Activation of this compound:

    • In a reaction tube, combine the this compound with the freshly prepared EDC/NHS solution in Activation Buffer.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[1][5]

  • pH Adjustment and Coupling:

    • Immediately raise the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.[1][3][4]

    • Alternatively, for sensitive substrates, the activated PEG-ester can be purified using a desalting column equilibrated with the Coupling Buffer to remove excess EDC/NHS and simultaneously perform the buffer exchange.[5]

    • Add the amine-containing molecule (dissolved in Coupling Buffer) to the activated PEG-ester solution.

  • Incubation:

    • Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[1][5]

  • Quenching (Optional):

    • To stop the reaction and quench any unreacted NHS-ester, add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15-30 minutes.[3][5]

  • Purification:

    • Purify the final conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC to remove unreacted reagents and byproducts.

Visualizations

G cluster_workflow Experimental Workflow prep Reagent Preparation activation Activation of Acid-PEG-Ester (pH 4.5-6.0) prep->activation coupling Coupling to Amine (pH 7.0-8.5) activation->coupling quench Quenching (Optional) coupling->quench purify Purification quench->purify

Caption: General workflow for this compound coupling.

G cluster_troubleshooting Troubleshooting Flowchart start Low Coupling Efficiency? ph_check Are activation & coupling pH values optimal? start->ph_check Yes reagent_check Are EDC/NHS reagents fresh & stored properly? ph_check->reagent_check Yes adjust_ph Solution: Adjust pH to 4.5-6.0 (activation) & 7.0-8.5 (coupling) ph_check->adjust_ph No buffer_check Is buffer free of primary amines/carboxylates? reagent_check->buffer_check Yes use_fresh Solution: Use fresh, properly handled EDC and NHS reagent_check->use_fresh No change_buffer Solution: Use recommended buffers (e.g., MES, PBS) buffer_check->change_buffer No

Caption: Troubleshooting guide for low coupling efficiency.

G cluster_pathway pH Influence on EDC/NHS Coupling PEG-COOH PEG-COOH NHS-Ester Activated NHS-Ester PEG-COOH->NHS-Ester EDC/NHS pH 4.5-6.0 R-NH2 R-NH2 PEG-CO-NH-R PEG-CO-NH-R NHS-Ester->PEG-CO-NH-R R-NH2 pH 7.0-8.5 Hydrolysis Hydrolyzed PEG-COOH NHS-Ester->Hydrolysis H2O (rate increases with pH)

Caption: Competing reactions in EDC/NHS coupling are pH-dependent.

References

Side reactions of Acid-PEG3-mono-methyl ester and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Acid-PEG3-mono-methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding side reactions and troubleshooting common issues encountered during experiments with this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functional groups?

This compound is a heterobifunctional PEG linker. It possesses two distinct functional groups: a carboxylic acid (-COOH) and a methyl ester (-COOCH₃), separated by a three-unit polyethylene glycol (PEG) chain.[1][2] The carboxylic acid can be activated to react with primary amines, while the methyl ester can be hydrolyzed to reveal a second carboxylic acid for further conjugation.[1] The PEG chain enhances solubility in aqueous media.[1]

Q2: What are the most common side reactions observed when using this compound?

The primary side reactions can be categorized by the reactive group involved:

  • Carboxylic Acid (during conjugation):

    • Multi-PEGylation: Attachment of more than one PEG linker to the target molecule.[3]

    • Positional Isomers: The PEG chain attaching to different sites on the target molecule.[3]

    • Hydrolysis of Activated Ester: The activated carboxylic acid (e.g., NHS ester) reacting with water instead of the target amine.[3][4]

    • Protein Aggregation: Can be caused by intermolecular cross-linking if bifunctional impurities are present.[3][5]

  • Methyl Ester:

    • Hydrolysis: The methyl ester can be unintentionally cleaved to a carboxylic acid under acidic or basic conditions, or by enzymatic activity.[6][7]

Q3: How can I prevent multi-PEGylation and the formation of positional isomers?

To achieve a more homogenous, mono-PEGylated product, consider the following strategies:

  • Optimize Molar Ratio: Systematically decrease the molar ratio of the PEG linker to your target molecule to find the optimal balance that favors mono-PEGylation.[3]

  • Control Reaction pH: For amine-reactive PEGylation, a lower pH can increase selectivity for the N-terminal amine, which generally has a lower pKa than lysine epsilon-amines.[3] Higher pH (>8.5) increases the reactivity of lysine residues, leading to a higher degree of PEGylation.[3]

  • Site-Directed Mutagenesis: If a single, specific attachment point is critical, consider modifying your protein to remove competing reactive sites.[3]

Q4: My PEGylation reaction has a low yield. What are the possible causes and solutions?

Low yields in PEGylation reactions can stem from several factors:

  • Incomplete Reaction: Increase the reaction time and monitor progress at various intervals (e.g., 2, 4, 8, and 24 hours).[3] While many reactions are performed at room temperature, a lower temperature (e.g., 4°C) might improve the stability of the reactants, though it may require a longer reaction time.[3]

  • Hydrolysis of Activated PEG: Ensure you are using anhydrous solvents and reagents.[8] Activated esters are sensitive to moisture.[4] It is best to dissolve the PEG reagent immediately before use.[9]

  • Competing Nucleophiles in Buffer: Buffers containing primary amines, such as Tris, will compete with your target molecule for the activated PEG.[3] Use non-amine-containing buffers like phosphate-buffered saline (PBS) or HEPES.[3][10]

Q5: How can I avoid unintentional hydrolysis of the methyl ester group?

The stability of the methyl ester is pH and temperature-dependent.[6]

  • pH Control: Hydrolysis is faster under basic conditions and can also be accelerated under acidic conditions.[6][7] For maximum stability, maintain a neutral or slightly acidic pH (around 6-7).[6]

  • Temperature Control: Higher temperatures increase the rate of hydrolysis.[6] Store stock solutions and conduct reactions at controlled, and if possible, lower temperatures.

  • Enzymatic Hydrolysis: In biological systems, esterases can cleave the ester bond.[6] If working with cell culture media or in vivo, be aware of potential enzymatic degradation.

Troubleshooting Guides

Problem 1: Presence of Multiple PEGylated Species
Possible Cause Recommended Solution
High Molar Ratio of PEG to ProteinSystematically decrease the molar ratio to favor mono-PEGylation.[3]
High Reaction pHLower the pH to increase selectivity for the N-terminal amine over lysine residues.[3]
Multiple Reactive Sites on ProteinConsider site-directed mutagenesis to remove competing reactive sites.[3]
Problem 2: Low Yield of PEGylated Product
Possible Cause Recommended Solution
Incomplete ReactionIncrease reaction time and monitor progress. Consider optimizing the temperature.[3]
Hydrolysis of Activated PEG EsterUse anhydrous solvents and handle the activated PEG reagent in a dry environment.[4][8] Prepare PEG solutions immediately before use.[9]
Competing Nucleophiles in BufferUse non-amine-containing buffers such as PBS or HEPES.[3][10]
Inactivated Reducing Agent (for reductive amination)Use a fresh supply of the reducing agent (e.g., sodium cyanoborohydride).[3]
Problem 3: Unintended Hydrolysis of the Methyl Ester
Possible Cause Recommended Solution
Basic or Acidic Reaction/Buffer ConditionsMaintain a pH between 6 and 7.5 for optimal stability.[6][10]
High TemperatureConduct reactions at a controlled room temperature or lower (e.g., 4°C).[6]
Presence of Esterases in Biological MediaIf enzymatic cleavage is suspected, consider using a more stable amide linker.[6]

Experimental Protocols

Protocol 1: General Procedure for Amine PEGylation
  • Protein Preparation: Prepare the protein in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the this compound and an activating agent (e.g., EDC and NHS) in a dry, water-miscible organic solvent like DMSO.

  • Reaction: Add the activated PEG solution to the protein solution at a specific molar ratio (e.g., 1:1 to 5:1 PEG:protein).

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-12 hours.[9]

  • Quenching: Stop the reaction by adding a small molecule with a primary amine, such as glycine or Tris, to a final concentration of 20-50 mM.[9]

  • Purification: Remove unreacted PEG and byproducts using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[9]

  • Analysis: Analyze the PEGylated product using SDS-PAGE, SEC, and mass spectrometry to determine the degree of PEGylation.[9]

Protocol 2: Monitoring Methyl Ester Hydrolysis
  • Stock Solution Preparation: Prepare a stock solution of this compound in an anhydrous organic solvent (e.g., DMSO).

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 5, 7.4, 9).

  • Incubation: Add the PEG stock solution to each buffer to a final concentration (e.g., 1 mg/mL). Incubate at a controlled temperature (e.g., 25°C or 37°C).

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each solution.

  • Analysis: Analyze the aliquots by reverse-phase HPLC (RP-HPLC) or LC-MS to quantify the remaining ester and the appearance of the hydrolyzed carboxylic acid product.

Visual Guides

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein_Prep Prepare Protein in Amine-Free Buffer Mixing Combine Activated PEG and Protein Solution Protein_Prep->Mixing PEG_Activation Activate this compound (e.g., with EDC/NHS) PEG_Activation->Mixing Incubation Incubate (e.g., 1-2h at RT or 4-12h at 4°C) Mixing->Incubation Quenching Quench Reaction (e.g., with Glycine) Incubation->Quenching Purification Purify Conjugate (e.g., SEC, IEX) Quenching->Purification Analysis Analyze Product (SDS-PAGE, MS) Purification->Analysis

Caption: A typical experimental workflow for protein PEGylation.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Ratio Check PEG:Protein Molar Ratio Start->Check_Ratio Check_pH Check Reaction pH Check_Ratio->Check_pH Optimal High_Ratio High Ratio: Reduce Molar Excess Check_Ratio->High_Ratio High Check_Buffer Check Buffer Composition Check_pH->Check_Buffer Optimal Wrong_pH Incorrect pH: Adjust to Optimal Range Check_pH->Wrong_pH Incorrect Check_Reagent Check Reagent Quality and Handling Check_Buffer->Check_Reagent Amine-Free Amine_Buffer Amine Buffer Present: Use Non-Amine Buffer Check_Buffer->Amine_Buffer Amine Present Bad_Reagent Reagent Hydrolyzed: Use Fresh Reagent Check_Reagent->Bad_Reagent Improper Success Improved Result Check_Reagent->Success Proper High_Ratio->Success Wrong_pH->Success Amine_Buffer->Success Bad_Reagent->Success

References

Technical Support Center: Efficient EDC/NHS Activation of Acid-PEG3-mono-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the EDC/NHS activation of Acid-PEG3-mono-methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during this critical bioconjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the two main steps of the EDC/NHS coupling reaction with this compound?

A1: The EDC/NHS coupling reaction is a two-step process, with each step having a distinct optimal pH range. The initial activation of the carboxyl group on the this compound using EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[1][2] A commonly used buffer for this activation step is MES (2-(N-morpholino)ethanesulfonic acid) buffer.[1] The subsequent coupling of the NHS-activated PEG to a primary amine-containing molecule is most efficient at a neutral to slightly basic pH, ranging from 7.0 to 8.5.[1][2]

Q2: What are the recommended molar ratios of EDC and NHS to this compound?

A2: The optimal molar ratio can vary, but a common starting point is to use a molar excess of EDC and NHS relative to the this compound. A frequently suggested starting ratio is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups of the PEG-acid.[3][4] Optimization of these ratios is often necessary to achieve the highest yield for your specific application.[5]

Q3: Why is my coupling efficiency low?

A3: Low coupling efficiency can be due to several factors. A primary cause is the hydrolysis of the NHS ester, which is unstable in aqueous solutions and can revert to the original carboxyl group.[6][7] Another reason could be suboptimal pH for either the activation or coupling step.[6] Additionally, using buffers that contain primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the NHS ester, thereby reducing efficiency.[6][8] The quality of EDC and NHS is also crucial, as they are moisture-sensitive and can lose activity if not stored properly.[8]

Q4: How can I minimize the hydrolysis of the NHS-activated PEG ester?

A4: To minimize hydrolysis, it is crucial to perform the amine coupling step immediately after the activation of the this compound.[9] While the NHS ester is more stable than the O-acylisourea intermediate, it still has a limited half-life in aqueous solutions, which decreases as the pH increases.[10][11] For instance, the half-life of an NHS ester is about 4-5 hours at pH 7 but drops to 10 minutes at pH 8.6.[10]

Q5: What should I do if I observe precipitation during the reaction?

A5: Precipitation can occur if the concentration of reactants is too high or if the protein is not stable in the reaction buffer.[3][12] If you are conjugating the PEG to a protein, ensure the reaction pH is at least 1-2 units away from the isoelectric point (pI) of the protein to maintain its solubility.[12] A high concentration of EDC can also sometimes cause precipitation.[3] Consider performing the reaction in a more dilute solution or adjusting the buffer conditions.[12]

Q6: How should I properly store and handle EDC and NHS reagents?

A6: Both EDC and NHS are sensitive to moisture and should be stored desiccated at -20°C.[1][8] Before opening a new vial, it is critical to allow it to warm to room temperature to prevent atmospheric moisture from condensing on the cold powder, which leads to hydrolysis and inactivation.[1][8] For frequent use, consider aliquoting the reagents into smaller, single-use vials.[5]

Q7: How do I quench the EDC/NHS reaction?

A7: Quenching the reaction is important to stop the conjugation process and deactivate any remaining reactive NHS esters.[6] This can be achieved by adding a quenching agent containing a primary amine. Common quenching agents include Tris, glycine, or hydroxylamine, typically added to a final concentration of 20-50 mM.[5][6] An incubation of about 15-30 minutes at room temperature is usually sufficient.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the EDC/NHS activation and coupling of this compound.

Issue Potential Cause Recommended Solution
Low or No Conjugation Yield Inactive Reagents: EDC and/or NHS have been hydrolyzed due to improper storage or handling.[8]Use fresh, high-quality EDC and NHS. Allow reagents to equilibrate to room temperature before opening to prevent moisture condensation.[8] Store desiccated at -20°C.[8]
Suboptimal pH: Incorrect pH for the activation or coupling step.[6]For a two-step protocol, perform the activation at pH 4.5-6.0 (e.g., in MES buffer) and the coupling reaction at pH 7.0-8.5 (e.g., in PBS buffer).[12][13]
Competing Nucleophiles: Presence of primary amines (e.g., Tris, glycine) or carboxylates in the reaction buffer.[6][8]Use non-amine and non-carboxylate buffers for the activation step, such as MES buffer.[12] Ensure the buffer for the coupling step does not contain competing nucleophiles.
Hydrolysis of NHS-ester: The activated PEG-ester hydrolyzed before reacting with the amine.[6]Perform the coupling step immediately after the activation step.[9] Avoid delays and work expeditiously.
Precipitation During Reaction High Reactant Concentration: High concentrations of EDC or the PEG reagent can lead to precipitation.[3]Try reducing the concentration of the reactants. Perform the reaction in a more dilute solution.[12]
Protein Instability: The pH of the reaction buffer is too close to the isoelectric point (pI) of the protein, causing aggregation.[12]Ensure the reaction pH is at least 1-2 units away from the pI of your protein.[12]
Inconsistent Results Poor pH Control: Inadequate buffering capacity can lead to pH shifts during the reaction.[12]Use a high-quality buffer within its optimal buffering range. Verify the pH of the reaction mixture after all components have been added.[12]
Reagent Preparation: Inconsistent preparation of EDC and NHS stock solutions.Always prepare fresh solutions of EDC and NHS immediately before use as they are prone to hydrolysis.[5]

Experimental Protocols

Two-Step Aqueous Conjugation Protocol

This protocol describes the activation of this compound and subsequent conjugation to an amine-containing protein.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Amine-containing molecule (e.g., protein)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[4]

  • Coupling Buffer: PBS, pH 7.2-7.5[4]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine[14]

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[4][8]

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.[14]

    • Dissolve the this compound in the Activation Buffer.

    • Ensure the amine-containing protein is in the Coupling Buffer. If not, perform a buffer exchange.

  • Activation of Carboxylic Acid:

    • In a reaction tube, combine the this compound solution with the freshly prepared EDC and Sulfo-NHS solutions. A typical molar excess is 2-10 fold of EDC and NHS over the amount of PEG-acid.[1][4]

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[3][8]

  • Removal of Excess Reagents (Optional but Recommended):

    • To prevent EDC from cross-linking the target protein, it is advisable to remove excess EDC and Sulfo-NHS.[4]

    • Pass the activation reaction mixture through a desalting column equilibrated with Coupling Buffer.[4] This also serves to perform the buffer exchange for the next step.

  • Conjugation to Amine:

    • Immediately add the activated this compound solution to your amine-containing molecule dissolved in the Coupling Buffer.[14]

    • If the desalting step was skipped, the pH of the activation reaction mixture can be raised to 7.2-7.5 by adding a small amount of concentrated, non-amine buffer, followed by the addition of the protein.[1]

    • Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[1]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.[3][5]

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS-esters.[1][3]

  • Purification:

    • Remove unreacted reagents and byproducts by applying the reaction mixture to a desalting column or through dialysis.[1]

Visualizations

EDC/NHS Activation and Coupling Pathway

EDC_NHS_Pathway cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) cluster_side_reactions Side Reactions PEG_COOH This compound (R-COOH) O_Acylisourea O-Acylisourea Intermediate (unstable) PEG_COOH->O_Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS-Ester O_Acylisourea->NHS_Ester + NHS Hydrolysis1 Hydrolysis O_Acylisourea->Hydrolysis1 N_Acylurea N-Acylurea (inactive byproduct) O_Acylisourea->N_Acylurea Rearrangement NHS NHS Conjugate Stable Amide Bond (PEG-Protein Conjugate) NHS_Ester->Conjugate + Protein-NH2 Hydrolysis2 Hydrolysis NHS_Ester->Hydrolysis2 Protein_NH2 Amine-containing Molecule (Protein-NH2) Troubleshooting_Workflow Start Start: Low Coupling Efficiency Check_Reagents 1. Check Reagents: Are EDC/NHS fresh and handled properly? Start->Check_Reagents Reagent_Solution Use fresh reagents. Equilibrate to RT before opening. Check_Reagents->Reagent_Solution No Check_pH 2. Check pH: Are activation and coupling pH values optimal? Check_Reagents->Check_pH Yes Reagent_Solution->Check_pH pH_Solution Adjust pH: Activation: 4.5-6.0 Coupling: 7.0-8.5 Check_pH->pH_Solution No Check_Buffer 3. Check Buffer: Is the buffer free of primary amines/carboxylates? Check_pH->Check_Buffer Yes pH_Solution->Check_Buffer Buffer_Solution Use recommended buffers (e.g., MES, PBS). Check_Buffer->Buffer_Solution No Check_Timing 4. Check Timing: Was the reaction performed promptly to minimize hydrolysis? Check_Buffer->Check_Timing Yes Buffer_Solution->Check_Timing Timing_Solution Minimize delays between activation and coupling steps. Check_Timing->Timing_Solution No End Re-run Experiment Check_Timing->End Yes Timing_Solution->End

References

Technical Support Center: Purifying Acid-PEG3-mono-methyl Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the purification of Acid-PEG3-mono-methyl ester conjugates.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of your this compound conjugate.

Symptom Potential Cause(s) Suggested Solution(s)
Poor Peak Resolution in RP-HPLC 1. Inappropriate Gradient: The elution gradient may be too steep, causing co-elution of the conjugate and impurities. 2. Suboptimal Column Choice: The column chemistry (e.g., C18, C8) may not be ideal for the specific hydrophobicity of your conjugate. 3. Mobile Phase Issues: The organic modifier (e.g., acetonitrile, methanol) or ion-pairing agent (e.g., TFA) may not provide adequate separation.1. Optimize Gradient: Employ a shallower gradient around the expected elution time of your conjugate.[1] 2. Screen Columns: Test different column stationary phases (e.g., C18, C8, or C4) to find the best selectivity for your compound. 3. Vary Mobile Phase: Experiment with different organic solvents or additives. For example, switching from acetonitrile to methanol can alter selectivity.[2]
Low Yield of Purified Conjugate 1. Product Adsorption: The conjugate may be irreversibly binding to the chromatography column or membrane. 2. Incomplete Elution: The elution conditions may not be strong enough to release the product from the column. 3. Product Loss During Work-up: The conjugate may be partially soluble in aqueous phases during extraction steps.1. Modify Stationary/Mobile Phase: For RP-HPLC, consider a less retentive column (e.g., C4 for more hydrophobic conjugates) or add a stronger organic solvent to the mobile phase.[3] 2. Increase Elution Strength: In flash chromatography, increase the polarity of the elution solvent. For IEX, increase the salt concentration in the elution buffer. 3. Optimize Extraction: Minimize aqueous washes or perform back-extractions of the aqueous layers with a suitable organic solvent.
Broad Peak Shape in Chromatography 1. Polydispersity of PEG: The inherent molecular weight distribution in some PEG starting materials can lead to a mixture of conjugates with slightly different retention times.[3] 2. Column Overload: Injecting too much sample can lead to peak broadening. 3. Secondary Interactions: The conjugate may be interacting with the stationary phase in unintended ways.1. Use Monodisperse PEG: If possible, use a discrete PEG (dPEG®) linker to ensure a homogeneous product. 2. Reduce Sample Load: Decrease the amount of sample injected onto the column. 3. Adjust Mobile Phase: Ensure the sample is fully dissolved in the mobile phase. Adding a small amount of a stronger solvent to the sample can sometimes help. Using an ion-pairing agent like TFA can minimize secondary ionic interactions with the silica backbone.[4]
Presence of Unreacted Starting Materials 1. Incomplete Reaction: The conjugation reaction may not have gone to completion. 2. Inefficient Purification: The chosen purification method may not be effective at separating the conjugate from the starting materials.1. Optimize Reaction Conditions: Ensure correct stoichiometry and consider increasing the reaction time or temperature. 2. Employ Orthogonal Purification: Use a combination of purification techniques. For example, an initial flash chromatography step to remove the bulk of impurities, followed by preparative RP-HPLC for high-purity polishing.
Conjugate Instability During Purification 1. Ester Hydrolysis: The methyl ester may be susceptible to hydrolysis under acidic or basic conditions. 2. Degradation on Column: The conjugate may be unstable on the stationary phase.1. Maintain Neutral pH: If possible, use purification buffers with a neutral pH to minimize hydrolysis.[5] 2. Use Milder Conditions: Consider less harsh purification methods like Size Exclusion Chromatography (SEC) if the size difference between the conjugate and impurities is significant.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when working with this compound conjugates?

Common impurities include unreacted starting materials (the molecule you are conjugating and the this compound linker), byproducts from the coupling reaction (e.g., from activating agents like EDC/NHS), and potentially small amounts of di-acid or di-ester PEG species if the starting linker material is not pure.

Q2: Which purification technique is generally the most effective for my this compound conjugate?

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is typically the most effective method for achieving high purity of small molecule-PEG conjugates.[1] It offers high resolution to separate the desired conjugate from closely related impurities. For initial cleanup of very crude samples or removal of small molecule reagents, Size Exclusion Chromatography (SEC) or flash chromatography can be useful pre-purification steps.[3]

Q3: How can I monitor the success of my purification?

Analytical RP-HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary methods for monitoring purification. Analytical HPLC can be used to assess the purity of collected fractions, while LC-MS provides confirmation of the molecular weight of the desired conjugate and helps in identifying impurities.

Q4: My conjugate is not UV active. What detection method should I use for HPLC?

For compounds lacking a strong UV chromophore, universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are recommended for HPLC analysis.[6] Mass Spectrometry (MS) is also an excellent detection method that provides molecular weight information.

Q5: Can I use precipitation to purify my conjugate?

Precipitation can sometimes be used as a preliminary purification step, especially if there is a significant difference in solubility between your conjugate and the impurities. However, it is generally not sufficient to achieve high purity and is often followed by a chromatographic method.

Data Presentation: Comparison of Purification Methods

The following table provides a general comparison of common purification techniques for small molecule-PEG conjugates. The actual yield and purity will vary depending on the specific conjugate and the complexity of the crude reaction mixture.

Purification Method Principle of Separation Typical Purity Typical Yield Throughput Advantages Disadvantages
Reversed-Phase HPLC (RP-HPLC) Hydrophobicity>98%[1]70-90%[1]Low to ModerateHigh resolution, excellent for achieving high purity.[1]More expensive, lower throughput for large quantities.[1]
Flash Chromatography Polarity90-98%60-85%Moderate to HighCost-effective, good for initial cleanup of large quantities.Lower resolution than HPLC, may not separate closely related impurities.
Size Exclusion Chromatography (SEC) Hydrodynamic Volume (Size)>90% (as a pre-purification step)>90%HighMild conditions, effective for removing small molecule impurities and desalting.[3]Not suitable for separating molecules of similar size.[7]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification

This protocol provides a general method for the purification of an this compound conjugate. Optimization will be required for each specific molecule.

Materials:

  • Crude conjugate reaction mixture

  • Preparative RP-HPLC system with a UV detector (or ELSD/CAD/MS)

  • Preparative C18 or C8 column (e.g., 10 x 250 mm, 5 µm particle size)

  • Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Solvents for sample preparation (e.g., DMSO, DMF, or initial mobile phase)

  • 0.22 µm syringe filters

  • Lyophilizer or rotary evaporator

Procedure:

  • Sample Preparation:

    • Terminate the conjugation reaction.

    • If the reaction solvent is organic (e.g., DMF, DMSO), dilute the crude mixture with water or a low percentage of acetonitrile in water to ensure compatibility with the mobile phase.

    • Dissolve the crude conjugate in a minimal amount of a suitable solvent.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Method:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Elute the conjugate using a linear gradient. A starting point could be:

      • 0-5 min: 5% B

      • 5-45 min: 5% to 65% B

      • 45-50 min: 65% to 95% B (column wash)

      • 50-55 min: Hold at 95% B

      • 55-60 min: 95% to 5% B (re-equilibration)

      • 60-65 min: Hold at 5% B

  • Fraction Collection:

    • Collect fractions corresponding to the peak of the desired conjugate. The PEGylated conjugate will typically elute at a different retention time than the unconjugated starting material.

  • Post-Purification Processing:

    • Analyze the collected fractions by analytical RP-HPLC or LC-MS to assess purity.

    • Pool the pure fractions.

    • Remove the acetonitrile using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified conjugate as a solid.

Protocol 2: Size Exclusion Chromatography (SEC) for Desalting and Impurity Removal

This protocol is suitable for removing small molecule impurities (e.g., salts, excess coupling reagents) from the conjugate.

Materials:

  • Crude or partially purified conjugate solution

  • SEC system (e.g., FPLC or HPLC)

  • SEC column with an appropriate molecular weight cut-off (e.g., suitable for separating molecules below 1 kDa from your larger conjugate)

  • SEC buffer (e.g., Phosphate Buffered Saline, pH 7.4, or a volatile buffer like ammonium bicarbonate if lyophilization is the next step)

Procedure:

  • Column Equilibration:

    • Equilibrate the SEC column with at least 2-3 column volumes of the desired SEC buffer.

  • Sample Loading:

    • Load the conjugate solution onto the column. The sample volume should typically not exceed 2-5% of the column volume for optimal resolution.

  • Elution:

    • Elute the sample with the SEC buffer at a constant flow rate.

  • Fraction Collection:

    • Collect fractions and monitor the elution profile using a UV detector. The larger conjugate will elute in the earlier fractions, while smaller impurities will elute later.

  • Analysis:

    • Analyze the collected fractions to identify those containing the purified conjugate.

Visualizations

Purification_Workflow cluster_purification Purification Strategy start Crude Reaction Mixture flash Flash Chromatography (Optional Pre-purification) start->flash High Impurity Load sec Size Exclusion Chromatography (Desalting / Small Impurity Removal) start->sec High Salt Content rphplc Preparative RP-HPLC (High-Resolution Purification) start->rphplc Direct Purification flash->rphplc sec->rphplc analysis Purity Analysis (Analytical HPLC / LC-MS) rphplc->analysis analysis->rphplc Re-purify pooling Pool Pure Fractions analysis->pooling Purity >95% lyophilization Solvent Removal (Lyophilization) pooling->lyophilization final_product Purified Conjugate lyophilization->final_product

Caption: A general workflow for the purification of this compound conjugates.

Troubleshooting_Logic start Poor Purification Outcome q1 What is the main issue? start->q1 low_yield Low Yield q1->low_yield Low Recovery poor_purity Poor Purity q1->poor_purity Contamination q2_yield Check for product adsorption or precipitation? low_yield->q2_yield q2_purity Co-elution with impurities? poor_purity->q2_purity sol_adsorption Change column chemistry or mobile phase q2_yield->sol_adsorption Yes sol_incomplete_elution Increase elution strength q2_yield->sol_incomplete_elution No sol_gradient Optimize HPLC gradient (make it shallower) q2_purity->sol_gradient Yes sol_orthogonal Use an orthogonal purification method (e.g., SEC then RP-HPLC) q2_purity->sol_orthogonal Still co-eluting

Caption: A decision tree for troubleshooting common purification problems.

References

Technical Support Center: Monitoring Acid-PEG3-mono-methyl ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions with Acid-PEG3-mono-methyl ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional polyethylene glycol (PEG) linker. It contains a terminal carboxylic acid group and a methyl ester group, connected by a 3-unit PEG chain. This structure is often utilized in bioconjugation and is particularly common in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible spacer to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1] The PEG chain enhances the solubility and pharmacokinetic properties of the resulting molecule.

Q2: What are the key reaction steps when using this compound?

The use of this compound typically involves a two-step conjugation process:

  • Amide Bond Formation: The terminal carboxylic acid is activated, commonly using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to react with a primary or secondary amine on the first target molecule, forming a stable amide bond.[2]

  • Ester Hydrolysis and Subsequent Coupling: The methyl ester is then hydrolyzed, typically under basic conditions, to reveal a new carboxylic acid. This new acid can then be activated and coupled to a second amine-containing molecule.

Q3: Which analytical techniques are recommended for monitoring reaction progress?

The most common techniques for monitoring the progress of these reactions are:

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), is a powerful tool for separating the starting materials from the product and quantifying their relative amounts.[3]

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative assessment of the reaction's progress.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the chemical shift changes of protons near the reaction site.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a very powerful tool for both separation and identification, confirming the identity of the product by its molecular weight.[3][4]

Q4: How can I tell if my PEGylation reaction is complete?

A reaction is generally considered complete when one of the starting materials is no longer detectable by your chosen monitoring method (e.g., the starting material spot disappears on a TLC plate, or its corresponding peak is absent in an HPLC chromatogram).[3]

Troubleshooting Guides
Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Inactive Reagents Ensure this compound and coupling agents are stored under anhydrous conditions to prevent degradation.[5] Use fresh reagents if degradation is suspected.
Incorrect Reaction pH The activation of the carboxylic acid is most efficient under acidic conditions (pH 4.5-6.0), while the subsequent coupling to an amine is better at a slightly basic pH (7.2-8.5).[6] Optimize the pH for each step.
Suboptimal Molar Ratio An insufficient amount of the PEG reagent or coupling agent can lead to incomplete reactions.[7] It is recommended to perform small-scale optimization experiments to determine the ideal ratio for your specific substrate.[7]
Presence of Water Water can hydrolyze activated esters, reducing the yield. Use anhydrous solvents and dry glassware.[8][9]
Interfering Buffer Components Buffers containing primary amines (e.g., Tris) will compete with the target molecule for the activated PEG reagent.[7] Use non-amine-containing buffers like PBS, HEPES, or borate.[5]
Issue 2: Difficulty in Monitoring by TLC
Possible Cause Troubleshooting Steps
Poor Separation The PEG starting material and product may have very similar polarities. Experiment with different solvent systems. For carboxylic acids, adding a small amount of acetic acid to the mobile phase can improve spot shape.[10] For PEG compounds, solvent systems like acetone/hexanes or THF/hexanes can be effective.[9]
Product Not Visible PEGylated compounds may not be UV-active. Use a stain such as iodine or bromocresol blue to visualize the spots.[9]
Streaking of Spots PEG compounds can streak on silica plates due to their polar nature. Try a different stationary phase or adjust the polarity of your mobile phase.
Issue 3: Complications with HPLC and LC-MS Analysis
Possible Cause Troubleshooting Steps
Poor Peak Shape Peak broadening or tailing can be caused by secondary interactions between the PEG chain and the column's stationary phase. Adding a modifier like trifluoroacetic acid (TFA) to the mobile phase or adjusting the column temperature can help.[11]
Co-elution of Product and Starting Material If the starting material and product are not well separated, adjust the gradient of the mobile phase. A shallower gradient can improve resolution.[11]
Complex Mass Spectra PEGylated compounds can produce complex mass spectra due to their polymeric nature and the formation of various adducts.[12] Using specialized deconvolution software can aid in interpretation.
Experimental Protocols
Protocol 1: General Procedure for Monitoring by Thin-Layer Chromatography (TLC)
  • Spotting: On a silica gel TLC plate, use a capillary tube to spot the starting amine, the activated PEG reagent, and the reaction mixture at different time points (e.g., t=0, 1h, 4h, 24h). It is also helpful to co-spot the starting material and the reaction mixture in the same lane to better visualize the separation.[10]

  • Elution: Develop the TLC plate in a chamber with an appropriate solvent system. A common starting point for PEGylated molecules is a mixture of a polar solvent like methanol or ethyl acetate and a non-polar solvent like dichloromethane or hexanes.

  • Visualization: After development, dry the plate and visualize the spots under a UV lamp if the compounds are UV-active. If not, use a staining agent like iodine vapor or a permanganate dip.

  • Analysis: The reaction is progressing if the spot corresponding to the starting material decreases in intensity while a new spot for the product appears and intensifies over time. The reaction is complete when the starting material spot is no longer visible.

Protocol 2: General Procedure for Monitoring by RP-HPLC
  • Method Development: Develop an HPLC gradient method using a C18 column with a water/acetonitrile mobile phase system, typically containing 0.1% TFA, that adequately separates the starting materials from the expected product.[2]

  • 'Time Zero' Sample: Before initiating the reaction (e.g., before adding the coupling agent), take an aliquot, quench it if necessary by diluting it in the mobile phase, and inject it to obtain a baseline chromatogram.[11]

  • Initiate and Sample: Start the reaction. At regular intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from the reaction mixture.[11]

  • Quench and Dilute: Immediately quench and/or dilute the aliquot in a known volume of mobile phase to stop the reaction and prepare it for injection.[11]

  • Inject and Analyze: Inject the prepared sample onto the HPLC. Monitor the disappearance of the starting material peak(s) and the appearance of the product peak. The reaction is complete when the peak for the limiting reagent is gone.

Quantitative Data Summary

The following table summarizes key spectral data used for monitoring the conversion of a carboxylic acid to an ester, a common reaction involving this compound.

Analytical Technique This compound (Starting Material) PEG3-Ester Product Notes
FTIR Spectroscopy Broad O-H stretch: ~2500-3300 cm⁻¹[13]C=O stretch: ~1710-1760 cm⁻¹[13]Absence of broad O-H stretchEster C=O stretch: ~1735-1750 cm⁻¹[14]The disappearance of the broad O-H band is a key indicator of reaction completion.[15]
¹H NMR Spectroscopy Carboxylic acid proton (-COOH): Broad singlet at ~10-13 ppm[16]Absence of the broad singlet at 10-13 ppmThe disappearance of the highly downfield carboxylic acid proton signal is a clear sign of product formation.[17]
¹³C NMR Spectroscopy Carboxyl carbon (-COOH): ~165-185 ppm[13]Ester carbonyl carbon (-COOR): ~160-180 ppmWhile there is overlap, a shift in the carbonyl carbon resonance can often be observed.

Visualizations

Reaction_Monitoring_Workflow Workflow for Monitoring this compound Reactions cluster_prep Preparation cluster_monitoring Monitoring cluster_analysis Analysis start Start Reaction: This compound + Amine + Coupling Agent take_t0 Take 'Time 0' Sample start->take_t0 take_aliquot Take Aliquots at Intervals take_t0->take_aliquot tlc TLC Analysis take_aliquot->tlc hplc HPLC/LC-MS Analysis take_aliquot->hplc decision Reaction Complete? tlc->decision hplc->decision workup Proceed to Workup & Purification decision->workup Yes continue_reaction Continue Reaction & Monitoring decision->continue_reaction No continue_reaction->take_aliquot

Caption: A typical workflow for monitoring the progress of an this compound reaction.

Troubleshooting_Logic Troubleshooting Low Reaction Yield cluster_reagents Reagent Check cluster_conditions Condition Check cluster_solution Solutions start Low or No Product Observed check_reagents Check Reagent Quality & Storage start->check_reagents check_buffer Check Buffer Composition (e.g., for competing amines) start->check_buffer check_ph Verify Reaction pH start->check_ph check_stoichiometry Verify Stoichiometry start->check_stoichiometry check_water Ensure Anhydrous Conditions start->check_water solution1 Use Fresh Reagents check_reagents->solution1 solution2 Use Amine-Free Buffer (PBS, HEPES) check_buffer->solution2 solution3 Optimize pH for Activation & Coupling check_ph->solution3 solution4 Optimize Molar Ratios check_stoichiometry->solution4 solution5 Use Anhydrous Solvents check_water->solution5

Caption: A logical workflow for troubleshooting low yield in this compound reactions.

References

Impact of temperature on Acid-PEG3-mono-methyl ester conjugation stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acid-PEG3-mono-methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of conjugates involving this linker, with a particular focus on the impact of temperature. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound and its conjugates?

A1: The main stability concern is the hydrolysis of the terminal methyl ester bond. This chemical degradation pathway converts the methyl ester into a carboxylic acid, which can alter the charge, solubility, and subsequent reactivity of the molecule.[1]

Q2: What factors influence the rate of hydrolysis of the methyl ester group?

A2: Several factors can significantly influence the rate of hydrolysis:

  • pH: Hydrolysis is notably faster under basic conditions (high pH) and can also be accelerated under acidic conditions compared to a neutral pH.[1]

  • Temperature: Higher temperatures will generally increase the rate of hydrolysis, following the principles of chemical kinetics.[1]

  • Enzymes: In biological systems, esterases can catalyze the cleavage of the ester bond.[1] This is a critical consideration for in vitro cell-based assays and in vivo applications.

  • Buffer Composition: The type and concentration of buffer salts can also influence the rate of hydrolysis.

Q3: How should I store this compound to ensure its stability?

A3: For long-term storage (months to years), the lyophilized powder should be stored at -20°C in a dry, dark environment.[2][3] For short-term storage (days to weeks), 0-4°C is acceptable.[2] It is crucial to prevent exposure to moisture to avoid degradation.

Q4: Under what conditions are conjugates with this compound expected to be stable?

A4: Conjugates are most stable at a neutral or slightly acidic pH (around 6-7) and at lower temperatures (e.g., 4°C for storage in solution).[1] For short-term experiments in aqueous buffers at room temperature and neutral pH, significant hydrolysis may not be observed. However, for long-term incubations or experiments at elevated temperatures or pH, the potential for hydrolysis should be a key consideration.[1]

Q5: Can the methyl ester group be cleaved enzymatically?

A5: Yes, esterases present in biological fluids and cell lysates can recognize and cleave the terminal methyl ester bond.[1] This can lead to the conversion of the methyl ester to a carboxylic acid, altering the properties of the PEGylated molecule in biological assays.[1]

Troubleshooting Guides

Problem 1: My purified conjugate shows an unexpected negative charge or altered chromatographic behavior over time.
  • Possible Cause: The methyl ester of the PEG linker is hydrolyzing to a carboxylic acid.

  • Solutions:

    • Storage Conditions: Ensure the lyophilized conjugate is stored at -20°C under dessication. For solutions, use a buffer with a neutral or slightly acidic pH (e.g., pH 6.0-7.4) and store at 4°C for short-term use.[1] Prepare fresh solutions for critical experiments.

    • Analytical Monitoring: Regularly check the purity of your conjugate stock solution using HPLC to monitor for the appearance of the hydrolyzed species. The carboxylic acid form will typically have a shorter retention time on a reversed-phase column.[1]

Problem 2: I am observing premature cleavage of my conjugate in a cell-based assay.
  • Possible Cause: Esterases in the cell culture medium (especially if it contains serum) are hydrolyzing the methyl ester bond.[1]

  • Solutions:

    • Minimize Incubation Time: If experimentally feasible, reduce the incubation time of the conjugate with the cells.

    • Serum-Free Medium: If possible, perform the assay in a serum-free medium, as serum is a major source of esterases.[1]

    • Esterase Inhibitors: As a control, consider including a general esterase inhibitor to confirm if the cleavage is enzyme-mediated.

Problem 3: My conjugation reaction is giving low yields or unexpected side products.
  • Possible Cause: The reaction conditions are causing hydrolysis of the methyl ester on your this compound starting material or conjugate product. Many bioconjugation reactions are performed at a slightly basic pH (e.g., pH 8-9 for amine-reactive chemistries), which can accelerate ester hydrolysis.[1]

  • Solutions:

    • Optimize Reaction pH: If possible, perform the conjugation at a lower pH where the ester is more stable, while still allowing for efficient conjugation.

    • Reduce Reaction Temperature: Consider performing the reaction at a lower temperature (e.g., room temperature or 4°C) to slow the rate of hydrolysis.[1]

    • Minimize Reaction Time: Reduce the reaction time to the minimum required for efficient conjugation.

    • Analyze Reaction Mixture: Use HPLC or LC-MS to analyze the reaction mixture for the presence of the hydrolyzed carboxylic acid byproduct.[1]

Data Presentation

Table 1: Representative Temperature-Dependent Stability of a Methyl Ester PEG Linker in Aqueous Buffer (pH 7.4)
Temperature (°C)Estimated Half-life (t½)Degradation Rate Constant (k)Comments
4> 1 monthLowRecommended for short-term storage of solutions.
25Several days to a weekModerateSuitable for short-term experiments.
3724 - 48 hoursIncreasedRelevant for cell culture and in vivo studies; potential for significant hydrolysis.
50Several hoursHighUsed in accelerated stability studies to predict long-term degradation.

Note: This data is illustrative for a typical short-chain methyl ester PEG linker and should be used as a general guide. The actual stability of your specific conjugate may vary.

Experimental Protocols

Protocol: Assessing the Hydrolytic Stability of an this compound Conjugate using HPLC

This protocol provides a general method to monitor the hydrolysis of the methyl ester to its corresponding carboxylic acid over time.

Materials:

  • This compound conjugate

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, PBS, at pH 7.4)

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade

  • HPLC system with a UV or Charged Aerosol Detector (CAD)

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the conjugate in the desired aqueous buffer (e.g., 1 mg/mL in PBS, pH 7.4).

    • Divide the solution into aliquots for each time point to avoid repeated freeze-thaw cycles.

  • Incubation:

    • Incubate the aliquots at a controlled temperature (e.g., 4°C, 25°C, 37°C, or 50°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one aliquot from the incubation temperature.

    • If necessary, quench any further reaction by acidifying the sample (e.g., with a small amount of formic acid) and/or freezing it at -20°C until analysis.[1]

  • HPLC Analysis:

    • Mobile Phase A: 0.1% FA (or TFA) in water

    • Mobile Phase B: 0.1% FA (or TFA) in ACN

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detection: UV at an appropriate wavelength or CAD.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 5% B

      • 31-35 min: 5% B (re-equilibration)

    • Note: This is a generic gradient and should be optimized for your specific conjugate.

  • Data Analysis:

    • Identify the peaks corresponding to the intact methyl ester conjugate and the hydrolyzed carboxylic acid product. The hydrolyzed form will typically have a shorter retention time.

    • Integrate the peak areas for both species at each time point.

    • Calculate the percentage of the intact conjugate remaining: % Intact = (Area_ester / (Area_ester + Area_acid)) * 100

    • Plot the percentage of intact conjugate versus time to determine the hydrolysis rate and half-life at that temperature.

Mandatory Visualizations

Hydrolysis_Pathway Intact_Conjugate R-PEG3-COOCH3 (Intact Conjugate) Hydrolyzed_Product R-PEG3-COOH (Hydrolyzed Product) Intact_Conjugate->Hydrolyzed_Product H2O (Hydrolysis) Methanol CH3OH (Methanol) High_Temp High Temperature High_pH High pH (Base) Esterases Esterases

Caption: Degradation pathway of an this compound conjugate via hydrolysis.

Troubleshooting_Workflow Start Instability Observed (e.g., extra peak in HPLC) Check_Storage Verify Storage Conditions (-20°C, dry) Start->Check_Storage Check_pH Check Buffer/Solution pH (Target: 6.0-7.4) Start->Check_pH Check_Enzymes Consider Enzymatic Degradation (e.g., in cell media) Start->Check_Enzymes Solution_Storage Adjust Storage: - Aliquot and freeze - Use fresh solutions Check_Storage->Solution_Storage Incorrect Solution_pH Adjust pH: - Use neutral/acidic buffer - Optimize reaction pH Check_pH->Solution_pH Incorrect Solution_Enzymes Modify Assay: - Use serum-free media - Reduce incubation time Check_Enzymes->Solution_Enzymes Likely l1 Problem l2 Check l3 Solution

Caption: Troubleshooting workflow for conjugate instability issues.

References

Dealing with poor solubility of Acid-PEG3-mono-methyl ester conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address challenges related to the poor solubility of molecules conjugated with Acid-PEG3-mono-methyl ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional crosslinker used in bioconjugation.[1] It contains a carboxylic acid group and a methyl ester, separated by a hydrophilic 3-unit polyethylene glycol (PEG) spacer.[2] The carboxylic acid can be activated (e.g., using EDC or HATU) to react with primary amines on proteins or other molecules, forming a stable amide bond.[3] The PEG spacer is intended to increase the aqueous solubility of the resulting conjugate.[3][4] This linker is often used in the development of antibody-drug conjugates (ADCs) and PROTACs.[5][6]

Q2: I am having trouble dissolving the this compound reagent itself. What should I do?

This is a common issue as many ester-containing PEG reagents have poor direct solubility in aqueous buffers.[5][7] The recommended procedure is to first dissolve the reagent in a small amount of a water-miscible, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[5][6][7][8] This stock solution can then be added dropwise to your protein or molecule in the aqueous reaction buffer.

  • Key Considerations:

    • Use anhydrous (dry) solvent, as the ester group is susceptible to hydrolysis, especially in the presence of moisture.[7][9]

    • Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[5][7]

    • Ensure the final concentration of the organic solvent in the reaction mixture is low (typically below 10%) to avoid denaturing proteins.[7]

Q3: Why is my conjugate precipitating out of solution after the reaction?

Precipitation or aggregation of the final conjugate can be caused by several factors:

  • High Degree of PEGylation: Attaching an excessive number of PEG chains can sometimes alter the protein's surface properties, leading to intermolecular cross-linking and precipitation.[9][10]

  • Suboptimal Reaction Conditions: The pH, temperature, and buffer composition are critical for maintaining protein stability.[9] Reactions performed at a protein's isoelectric point (pI) often lead to aggregation, as proteins are typically least soluble at their pI.[1]

  • High Protein Concentration: High concentrations of the protein during conjugation increase the likelihood of intermolecular interactions and aggregation.[7][11][12]

  • Conformational Instability: The PEGylation process can sometimes induce subtle changes in a protein's conformation, exposing previously shielded hydrophobic patches that can lead to aggregation.

Q4: Can the length of the PEG chain affect solubility and aggregation?

Yes, the PEG chain length can influence solubility. While PEG is generally hydrophilic, the effect of different molecular weights can vary.[13][14] Longer PEG chains can sometimes provide greater solubility benefits.[15] However, a high degree of PEGylation, regardless of chain length, can also paradoxically increase hydrophobicity under certain conditions, potentially leading to aggregation.

Troubleshooting Guide

Problem 1: Visible precipitation or turbidity during the conjugation reaction.

This indicates the formation of insoluble aggregates of your protein or precipitation of the PEG reagent itself.[1][9]

Troubleshooting Workflow for Reaction Precipitation

G start Start: Precipitation During Conjugation check_reagent 1. Verify Reagent Solubility Is the PEG reagent fully dissolved in organic solvent? start->check_reagent reduce_conc 2. Reduce Concentrations Lower protein and/or PEG reagent concentration. check_reagent->reduce_conc Yes optimize_buffer 3. Optimize Reaction Buffer Adjust pH away from pI. Screen different buffer systems. reduce_conc->optimize_buffer lower_temp 4. Lower Temperature Run reaction at 4°C. optimize_buffer->lower_temp add_excipients 5. Add Stabilizing Excipients (e.g., Arginine, Sucrose) lower_temp->add_excipients end_soluble End: Soluble Conjugate add_excipients->end_soluble

Caption: Troubleshooting workflow for visible protein precipitation.

Possible CauseRecommended Solution
High Concentrations High concentrations of the protein or PEG reagent can accelerate aggregation.[1] Solution: Try reducing the concentration of both components.[1] A typical protein concentration range to test is 0.5-5 mg/mL.[10][12]
Suboptimal Buffer pH Proteins are often least soluble at their isoelectric point (pI).[1] Solution: Adjust the reaction pH to be at least one pH unit away from the protein's pI.[10] Screen a range of pH values (e.g., 7.0-8.5) to find the optimal balance between reaction efficiency and protein stability.[12]
Inappropriate Temperature Higher temperatures can sometimes induce protein unfolding and aggregation. Solution: Perform the reaction at a lower temperature (e.g., 4°C). This will slow the reaction rate but may reduce aggregation.[10][12]
High Molar Ratio of PEG A large molar excess of the PEG reagent can lead to over-PEGylation and aggregation.[9] Solution: Test a range of PEG-to-protein molar ratios (e.g., 1:1, 5:1, 10:1, 20:1) to find the optimal degree of modification without causing precipitation.[10]
Problem 2: The purified conjugate is poorly soluble in the desired aqueous buffer.

This suggests that while the conjugation was successful, the final product has solubility challenges in the formulation buffer.

Decision Tree for Improving Final Conjugate Solubility

G start Start: Poorly Soluble Purified Conjugate step1 Step 1: Formulation Optimization start->step1 ph_screen Screen pH Range (e.g., 5.0 - 8.0) step1->ph_screen step2 Step 2: Re-evaluate Conjugation re_eval Modify Conjugation Strategy (e.g., lower PEG:protein ratio) step2->re_eval buffer_screen Screen Buffer Systems (Phosphate, Citrate, Histidine) ph_screen->buffer_screen excipient_screen Add Solubility-Enhancing Excipients buffer_screen->excipient_screen improved Solubility Improved? excipient_screen->improved end_bad Re-evaluate Project Strategy re_eval->end_bad improved->step2 No end_good End: Soluble Conjugate improved->end_good Yes

Caption: Strategy selection for enhancing conjugate solubility.

Possible CauseRecommended Solution
Buffer Composition The components, pH, and ionic strength of your formulation buffer may not be optimal for the conjugate.[10] Solution: Systematically screen different buffer systems (e.g., phosphate, citrate, histidine), pH values, and ionic strengths to find the best conditions for solubility and long-term stability.[16]
Hydrophobicity The conjugation may have altered the surface chemistry, increasing overall hydrophobicity.[9] Solution: Incorporate solubility-enhancing excipients into your formulation. These can prevent aggregation and improve solubility.[16]
Commonly Used Solubility-Enhancing Excipients

The addition of excipients can significantly improve the solubility and stability of protein conjugates.[10]

Excipient ClassExamplesTypical Concentration RangeNotes
Amino Acids L-arginine, Glycine0.1 - 1 MArginine is commonly used to suppress protein aggregation.[10]
Sugars / Polyols Sucrose, Trehalose, Mannitol, Sorbitol5 - 10% (w/v)Can act as stabilizers and cryoprotectants.[10][16]
Surfactants Polysorbate 20 (Tween 20), Polysorbate 800.01 - 0.1% (v/v)Used at low concentrations to prevent surface-induced aggregation.[10][16]

Experimental Protocols

Protocol 1: General Conjugation of a Protein with this compound

This protocol describes a general method for activating the carboxylic acid on the PEG linker and conjugating it to a protein.

Experimental Workflow for Conjugation and Purification

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis p1 1. Prepare Protein Solution in Amine-Free Buffer (e.g., MES, pH 6.0) r1 3. Add Activators (EDC/Sulfo-NHS) to Protein Solution p1->r1 p2 2. Prepare PEG Reagent Stock in Anhydrous DMSO r2 4. Add PEG Stock to Activated Protein p2->r2 r1->r2 r3 5. Incubate (e.g., 2h at RT) r2->r3 q1 6. Quench Reaction (Optional) r3->q1 q2 7. Purify Conjugate (e.g., SEC or Dialysis) q1->q2 a1 8. Analyze Product (SDS-PAGE, SEC, MS) q2->a1

Caption: Workflow for protein conjugation and subsequent purification.

Objective: To covalently link this compound to primary amines on a target protein.

Materials:

  • Target protein in an amine-free buffer (e.g., 2-(N-morpholino)ethanesulfonic acid, MES)

  • This compound

  • Anhydrous DMSO

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) column)

Procedure:

  • Buffer Exchange: Ensure the protein solution (e.g., 2-5 mg/mL) is in an amine-free buffer such as MES or HEPES at a pH suitable for carbodiimide chemistry (typically pH 6.0-7.5).

  • Prepare PEG Stock: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of ~25 mM.[7]

  • Activation: Add a molar excess of EDC and Sulfo-NHS to the protein solution. Incubate for 15 minutes at room temperature to activate the carboxylic acid groups on the PEG linker.

  • Conjugation: Add the PEG stock solution to the activated protein mixture. The optimal molar ratio of PEG to protein should be determined empirically.[10]

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, add a quenching buffer to consume unreacted activated esters.[7]

  • Purification: Remove excess PEG reagent and byproducts to purify the final conjugate. Size-exclusion chromatography (SEC) or dialysis are common methods.[11][15]

Protocol 2: Screening for Optimal Formulation Buffer

Objective: To identify a buffer system that maximizes the solubility and stability of the purified conjugate.

Procedure:

  • Purify Conjugate: Following the conjugation reaction, purify the conjugate using SEC, exchanging it into a baseline buffer (e.g., PBS, pH 7.4).[7]

  • Prepare Buffer Stocks: Prepare a variety of concentrated buffer stocks at different pH values (e.g., citrate pH 5.0, histidine pH 6.0, phosphate pH 7.0, borate pH 8.0).

  • Create Formulations: Aliquot the purified conjugate into separate tubes. Dilute with the different buffer stocks to achieve the desired final protein concentration and buffer conditions. Include a control sample in the baseline buffer.[7]

  • Incubation and Analysis:

    • Incubate the samples under desired storage conditions (e.g., 4°C or room temperature).

    • Visually inspect for precipitation or turbidity immediately and over time (e.g., 24h, 1 week).

    • Measure turbidity by reading absorbance at 600 nm.[11]

    • Analyze samples using Size Exclusion Chromatography (SEC) to quantify the percentage of monomer versus high molecular weight (HMW) aggregates.

References

Minimizing N-acylurea formation in EDC coupling with Acid-PEG3-mono-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize N-acylurea formation during EDC coupling reactions with Acid-PEG3-mono-methyl ester.

Troubleshooting Guide: Minimizing N-acylurea Formation

Low yield of the desired amide product and the presence of an unreactive N-acylurea byproduct are common challenges in EDC coupling reactions. This guide provides a systematic approach to troubleshoot and optimize your reaction conditions.

Issue: Low Coupling Efficiency & High N-acylurea Byproduct

Use the following flowchart to diagnose and resolve common issues in your EDC coupling reaction.

G cluster_0 cluster_3 start Low Coupling Efficiency / High N-acylurea Formation ph_check Is the reaction pH optimized? start->ph_check reagent_check Are EDC and NHS/HOBt fresh and handled correctly? start->reagent_check ratio_check Is the stoichiometry of reactants appropriate? start->ratio_check temp_check Is the reaction temperature controlled? start->temp_check ph_solution Adjust pH: - Activation step (EDC/NHS): pH 4.5-6.0 - Amine coupling step: pH 7.2-8.0 ph_check->ph_solution No reagent_solution Use fresh, anhydrous EDC and NHS/HOBt. Equilibrate to room temperature before opening. reagent_check->reagent_solution No ratio_solution Use a slight excess of EDC and NHS/HOBt (e.g., 1.2-1.5 equivalents). ratio_check->ratio_solution No temp_solution Perform reaction at room temperature or 4°C to minimize side reactions. temp_check->temp_solution No end Improved Yield, Minimized Byproduct ph_solution->end reagent_solution->end ratio_solution->end temp_solution->end

Caption: Troubleshooting workflow for EDC coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is N-acylurea and why is it a problem?

A1: N-acylurea is a stable and unreactive byproduct formed during EDC coupling. It arises from the rearrangement of the highly reactive O-acylisourea intermediate.[1][2] Its formation consumes the activated carboxylic acid, reducing the yield of the desired amide product and complicating purification.[1]

Q2: How does pH affect N-acylurea formation?

A2: The pH of the reaction is critical. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH of 4.5-6.0.[3][4] However, the subsequent reaction with the amine is favored at a more neutral to slightly basic pH of 7.2-8.0.[3][4] Performing the entire reaction at a suboptimal pH can lead to increased hydrolysis of the O-acylisourea intermediate and a higher propensity for N-acylurea formation. A two-step pH adjustment is often recommended.[4]

Q3: What is the role of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt)?

A3: Additives like NHS or HOBt are crucial for minimizing N-acylurea formation.[1][5] They react with the unstable O-acylisourea intermediate to form a more stable, amine-reactive NHS or HOBt ester.[5][6] This semi-stable intermediate is less prone to rearrangement into N-acylurea and efficiently reacts with the primary amine to form the desired amide bond.[1][5]

Q4: What is the optimal molar ratio of reactants?

A4: A slight excess of EDC and NHS (or HOBt) relative to the carboxylic acid is generally recommended to drive the activation reaction.[7][8] A typical starting point is a molar ratio of 1:1.2:1.2 (this compound : EDC : NHS).[7] A large excess of EDC should be avoided as it can lead to the formation of N-acylurea.[9]

Q5: Can the reaction temperature be optimized to reduce N-acylurea formation?

A5: Yes, lower temperatures can help minimize the formation of N-acylurea. While many protocols suggest room temperature, performing the reaction at 4°C can slow down the rate of the rearrangement reaction that leads to the N-acylurea byproduct.[8][10]

Q6: Are there specific buffer recommendations?

A6: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the desired reaction.[10][11]

  • Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a good choice.[3][10]

  • Coupling Step (pH 7.2-8.0): Phosphate-buffered saline (PBS) is commonly used.[10][12]

Quantitative Data Summary

The efficiency of EDC coupling and the extent of N-acylurea formation are highly dependent on reaction conditions. The following table summarizes the impact of key parameters on the reaction outcome.

ParameterConditionExpected Outcome on Amide YieldExpected Outcome on N-acylurea FormationCitation(s)
pH (Activation) 4.5 - 6.0OptimalMinimized[4][13][14]
< 4.5 or > 6.0DecreasedIncreased[9]
pH (Coupling) 7.2 - 8.0OptimalMinimized[3][4]
< 7.0 or > 8.5DecreasedPotentially Increased
Additive With NHS or HOBtIncreasedSignificantly Decreased[1][5][6]
Without AdditiveDecreasedSignificantly Increased[1][2]
Temperature 4°CGoodMinimized[8][10]
Room TemperatureGoodModerate[14]
> Room TemperaturePotentially DecreasedPotentially Increased[15]
EDC Molar Ratio 1.2 - 1.5 eqOptimalMinimized[7][8]
> 2.0 eqPotentially DecreasedIncreased[9]

Experimental Protocol: Two-Step EDC/NHS Coupling of this compound

This protocol provides a general guideline for coupling this compound to an amine-containing molecule, emphasizing steps to minimize N-acylurea formation.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0[4]

  • Coupling Buffer: 100 mM Phosphate Buffer, pH 7.2-7.5[3]

  • Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 7.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for solubility)

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS to room temperature before opening the vials to prevent condensation.[11]

    • Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.[10]

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer. If solubility is an issue, a minimal amount of anhydrous DMF or DMSO can be used.[16]

    • Add EDC (1.2-1.5 molar equivalents) and NHS (1.2-1.5 molar equivalents) to the this compound solution.[7][8]

    • Incubate the reaction for 15-30 minutes at room temperature.[10]

  • Amine Coupling:

    • Immediately after activation, add the amine-containing molecule (dissolved in Coupling Buffer) to the reaction mixture.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.[3][4]

    • Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[10]

  • Quenching:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.[8]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the final conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC to remove byproducts and unreacted reagents.

Reaction Pathway Visualization

The following diagram illustrates the EDC coupling mechanism, highlighting the desired amide bond formation and the competing N-acylurea byproduct pathway.

G cluster_reactants cluster_pathways R_COOH This compound (R-COOH) O_acylisourea O-Acylisourea Intermediate (Unstable) R_COOH->O_acylisourea + EDC EDC EDC NHS_ester NHS Ester (Semi-stable) O_acylisourea->NHS_ester + NHS N_acylurea N-Acylurea Byproduct (Unreactive) O_acylisourea->N_acylurea Rearrangement Amide_product Desired Amide Product (R-CO-NH-R') NHS_ester->Amide_product + Amine (R'-NH2)

Caption: EDC coupling reaction pathways.

References

Acid-PEG3-mono-methyl ester degradation and prevention strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Acid-PEG3-mono-methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation of this compound and to offer strategies for its prevention. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is the hydrolysis of the terminal methyl ester bond. This reaction, which can be catalyzed by acid or base, cleaves the ester to yield the corresponding carboxylic acid and methanol. The polyethylene glycol (PEG) backbone itself is generally more stable but can undergo oxidative degradation under certain conditions.

Q2: What factors influence the rate of hydrolysis of the methyl ester?

A2: The rate of hydrolysis is significantly influenced by several factors:

  • pH: The hydrolysis of the ester is slowest in a slightly acidic to neutral pH range (typically pH 4-6). The rate increases significantly under both acidic (pH < 4) and basic (pH > 8) conditions.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing and using the reagent at lower temperatures (e.g., 4°C or on ice) can significantly slow down degradation.

  • Moisture: Water is a key reactant in the hydrolysis process. Exposure to moisture, even from the atmosphere, can lead to degradation over time. It is crucial to handle and store the compound under anhydrous conditions.

  • Enzymes: In biological systems, such as cell lysates or plasma, esterases can enzymatically catalyze the cleavage of the methyl ester bond.

Q3: How can I prevent the degradation of this compound during storage?

A3: Proper storage is critical to maintaining the integrity of this compound. The following storage conditions are recommended:

  • Temperature: Store the compound in its solid form at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1][2]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.[3]

  • Desiccation: Keep the compound in a desiccated environment to prevent moisture absorption.

When preparing stock solutions, use anhydrous solvents like DMSO or DMF. For aqueous buffers, prepare solutions fresh and use them promptly. Stock solutions in anhydrous solvents should be stored at -20°C or -80°C.[2]

Q4: My conjugation reaction with this compound is giving low yields. Could ester hydrolysis be the cause?

A4: Yes, hydrolysis of the methyl ester during your conjugation reaction can be a significant contributor to low yields, especially if the reaction is performed in aqueous buffers at a basic pH (e.g., pH 8-9 for amine-reactive chemistries). The hydrolysis converts the methyl ester to a carboxylic acid, which may not be the desired functional group for your subsequent steps.

To troubleshoot, you can:

  • Monitor the reaction: Use analytical techniques like HPLC or LC-MS to check for the presence of the hydrolyzed carboxylic acid byproduct.

  • Optimize pH: If possible, perform the conjugation at a more neutral pH to slow down hydrolysis.

  • Control temperature: Running the reaction at a lower temperature can also help minimize degradation.

  • Limit reaction time: Minimize the reaction time to reduce the exposure of the ester to hydrolytic conditions.

Troubleshooting Guides

Issue 1: Premature Hydrolysis of the Methyl Ester
  • Symptom: You observe a significant amount of the carboxylic acid form of the linker in your starting material or during a reaction, as confirmed by HPLC or LC-MS.

  • Possible Causes & Solutions:

Possible CauseSolution
Improper Storage Store the solid compound at -20°C under a dry, inert atmosphere. For stock solutions in anhydrous solvents (e.g., DMSO, DMF), store at -20°C or -80°C and minimize freeze-thaw cycles.
Exposure to Moisture Handle the solid compound and prepare solutions in a dry environment (e.g., glove box or under a stream of inert gas). Use anhydrous solvents for stock solutions.
Inappropriate Buffer pH If working in an aqueous solution, use a buffer with a pH between 6 and 7 to maximize stability. Prepare aqueous solutions immediately before use.
Extended Incubation at Room Temperature Minimize the time the compound spends in aqueous solutions at room temperature. If possible, perform reactions at 4°C or on ice.
Issue 2: Low Yield in PROTAC Synthesis or Bioconjugation
  • Symptom: The final yield of your PROTAC or bioconjugate is lower than expected.

  • Possible Causes & Solutions:

Possible CauseSolution
Hydrolysis During Reaction If your reaction is in an aqueous buffer, especially at basic pH, the methyl ester may be hydrolyzing. Monitor the reaction for the hydrolyzed byproduct. Consider lowering the pH or temperature, or reducing the reaction time.
Steric Hindrance The bulky nature of the molecules being conjugated can physically block the reactive sites. Consider using a longer PEG linker to increase the distance between the molecules.[4]
Impure Starting Materials Verify the purity of your this compound and other reactants by NMR or LC-MS before starting the synthesis.
Suboptimal Reaction Conditions Ensure you are using the correct stoichiometry of reactants and the appropriate coupling reagents (e.g., EDC, NHS for activating the carboxylic acid). Use anhydrous solvents for non-aqueous reactions.

Data Presentation

Table 1: Factors Affecting the Stability of this compound

FactorConditionEffect on StabilityRecommendation
pH Acidic (<4) or Basic (>8)DecreasedUse a buffer with a pH of 6-7 for aqueous solutions.
Neutral (6-7)OptimalIdeal for short-term experiments in aqueous buffers.
Temperature ElevatedDecreasedStore at -20°C (long-term) or 4°C (short-term). Perform reactions at lower temperatures if possible.
Low (≤ 4°C)IncreasedRecommended for storage and handling of aqueous solutions.
Moisture PresentDecreasedStore under dessication and an inert atmosphere. Use anhydrous solvents for stock solutions.
Enzymes Esterases PresentDecreasedBe aware of potential enzymatic degradation in biological samples. Consider using more stable linkers (e.g., amides) for long-term biological studies.

Experimental Protocols

Protocol 1: Monitoring Hydrolysis of this compound by HPLC

This protocol allows for the quantitative analysis of the hydrolysis of the methyl ester to its carboxylic acid form.

1. Materials:

  • This compound

  • Buffers of desired pH (e.g., pH 4, 7, and 9)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade

  • HPLC system with UV or ELSD detector

2. Sample Preparation:

  • Prepare a stock solution of this compound in an anhydrous solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • In separate vials, dilute the stock solution into the different pH buffers to a final concentration of 1 mg/mL.

  • Incubate the samples at a controlled temperature (e.g., 37°C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.

  • Quench the reaction by adding an equal volume of cold acetonitrile containing 0.1% FA and store at -20°C until analysis.

3. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% FA in water

  • Mobile Phase B: 0.1% FA in ACN

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B (re-equilibration)

  • Detection: UV at 210 nm or ELSD.

4. Data Analysis:

  • Identify the peaks for the intact methyl ester and the hydrolyzed carboxylic acid. The carboxylic acid form will typically have a shorter retention time.

  • Integrate the peak areas for both species at each time point.

  • Calculate the percentage of the intact ester remaining: % Intact = (Area_ester / (Area_ester + Area_acid)) * 100.

  • Plot the percentage of intact ester versus time to determine the hydrolysis rate and half-life under different pH conditions.

Visualizations

degradation_pathway cluster_hydrolysis Hydrolysis A This compound B Carboxylic Acid-PEG3-Carboxylic Acid A->B H2O, H+ or OH- C Methanol A->C H2O, H+ or OH-

Caption: Degradation pathway of this compound via hydrolysis.

troubleshooting_workflow start Low Yield in Conjugation Reaction check_hydrolysis Analyze reaction mixture for hydrolyzed byproduct (HPLC/LC-MS) start->check_hydrolysis hydrolysis_present Hydrolysis Confirmed check_hydrolysis->hydrolysis_present Yes no_hydrolysis No Significant Hydrolysis check_hydrolysis->no_hydrolysis No optimize_conditions Optimize Reaction: - Lower pH - Lower Temperature - Shorter Reaction Time hydrolysis_present->optimize_conditions check_other Investigate Other Causes: - Purity of starting materials - Steric hindrance - Reaction stoichiometry no_hydrolysis->check_other

Caption: Troubleshooting workflow for low yield in conjugation reactions.

References

Validation & Comparative

A Comparative Guide to Acid-PEG3-mono-methyl Ester Conjugates in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a cornerstone in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, a molecular bridge connecting a targeting moiety to a therapeutic payload, profoundly influences the stability, solubility, pharmacokinetics, and efficacy of the final conjugate. This guide provides an objective comparison of Acid-PEG3-mono-methyl ester with other commonly employed linkers, supported by experimental data and detailed protocols to inform rational drug design.

Introduction to this compound

This compound is a heterobifunctional linker featuring a three-unit polyethylene glycol (PEG) chain.[1][2] This short, hydrophilic spacer enhances the aqueous solubility of the conjugate.[2] One terminus of the linker is a carboxylic acid, which can be activated to react with primary amine groups, while the other end is a methyl ester that can be hydrolyzed under strong basic conditions for further modification.[2] This structure makes it a versatile tool in bioconjugation, particularly in the synthesis of PROTACs where it connects a target protein-binding ligand to an E3 ligase-recruiting ligand.[1]

Performance Comparison of Linker Types

The choice of linker significantly impacts the physicochemical properties and biological activity of a drug conjugate. While direct head-to-head quantitative comparisons of this compound with a wide array of other linkers under identical experimental conditions are limited in published literature, we can draw valuable insights from studies on structurally similar linkers. The following tables summarize representative data on key performance indicators, illustrating general trends.

Table 1: Physicochemical and In Vitro Performance of PEG vs. Alkyl Linkers in PROTACs
PropertyPEG Linkers (e.g., this compound)Alkyl LinkersKey Observations & Considerations
Solubility Generally higher due to the hydrophilic nature of the PEG chain.[3][4]Generally lower and more hydrophobic, which can limit aqueous solubility.[3][4]Improved solubility is advantageous for formulation and bioavailability.[3]
Cell Permeability (Papp) Can be variable. While hydrophilicity can hinder passive diffusion, the flexibility of PEG linkers may allow for conformations that shield polar groups.[3]Can be enhanced due to increased lipophilicity, which facilitates passive diffusion across cell membranes.[3]Permeability is a complex property influenced by multiple factors beyond the linker.[3]
Metabolic Stability The ether linkages can be susceptible to oxidative metabolism.[4]Generally considered more metabolically stable.[4]Linker stability directly impacts the in vivo half-life of the conjugate.
Ternary Complex Formation The flexibility of the PEG chain can be advantageous for achieving a productive ternary complex conformation.[4][5]Provides a flexible tether for the formation of the ternary complex.[5]The optimal linker must balance flexibility with the entropic cost of complex formation.[5]

Note: The data presented is a synthesis of findings from various studies and should be interpreted as illustrative of general trends.

Table 2: Impact of Linker Length on PROTAC Efficacy (BTK Degradation)
PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC 1PEG9>5000<10
PROTAC 2PEG1212585
PROTAC 3PEG1531>95
PROTAC 4PEG188>95

Data synthesized from studies on Bruton's tyrosine kinase (BTK) PROTACs. DC50 is the concentration for 50% degradation, and Dmax is the maximum degradation observed.[6] This data highlights the critical role of linker length in PROTAC efficacy, with a clear trend towards improved degradation with longer PEG chains in this specific context.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate comparison of different linkers.

Protocol 1: General Synthesis of an this compound Conjugate

This protocol describes a general method for conjugating this compound to a primary amine-containing molecule (e.g., a protein ligand).

Materials:

  • This compound

  • Amine-containing molecule

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., Phosphate-buffered saline, PBS, pH 7.4)

  • Purification system (e.g., HPLC)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1.2 equivalents), EDC (1.5 equivalents), and NHS (1.5 equivalents) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.

  • Conjugation:

    • Dissolve the amine-containing molecule (1 equivalent) in the reaction buffer.

    • Add the activated Acid-PEG3-NHS ester solution to the amine-containing molecule solution.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Purification:

    • Purify the conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted starting materials and byproducts.

    • Lyophilize the collected fractions containing the pure conjugate.

Protocol 2: Characterization of the Conjugate by HPLC and LC-MS

Instrumentation:

  • HPLC system with a C18 reversed-phase column

  • LC-MS system with an electrospray ionization (ESI) source

HPLC Method:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Detection: UV at 220 nm and 280 nm.

  • Analysis: Assess the purity of the conjugate by calculating the peak area of the product relative to the total peak area.

LC-MS Method:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Analysis: Confirm the molecular weight of the conjugate by analyzing the mass spectrum.

Protocol 3: In Vitro Plasma Stability Assay

Materials:

  • Purified conjugate

  • Human or mouse plasma

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Incubate the conjugate in plasma at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the plasma sample.

  • Precipitate the plasma proteins with acetonitrile.

  • Analyze the supernatant by LC-MS to quantify the amount of intact conjugate remaining.

  • Calculate the half-life of the conjugate in plasma.

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex POI->POI_PROTAC_E3 Binding PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->POI_PROTAC_E3 E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI_PROTAC_E3 Poly_Ub_POI Polyubiquitinated POI POI_PROTAC_E3->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->POI_PROTAC_E3 Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

experimental_workflow start Start: Amine-containing Molecule & this compound activation 1. Activation of Carboxylic Acid (EDC/NHS) start->activation conjugation 2. Conjugation Reaction activation->conjugation purification 3. Purification (RP-HPLC) conjugation->purification characterization 4. Characterization purification->characterization stability 5. In Vitro Stability Assay (Plasma) purification->stability hplc HPLC (Purity) characterization->hplc lcms LC-MS (Identity) characterization->lcms end End: Characterized Conjugate stability->end

References

A Comparative Guide to HPLC Analysis of Acid-PEG3-mono-methyl Ester Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation and the development of targeted therapeutics, the precise analysis of reaction products is paramount. Acid-PEG3-mono-methyl ester is a common heterobifunctional linker used to connect molecules, and monitoring its conjugation reactions requires robust analytical methods. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound reaction products, supported by experimental data and detailed protocols.

Introduction to the Analytical Challenge

This compound is a hydrophilic linker containing a carboxylic acid and a methyl ester.[1][2] The carboxylic acid is typically activated to react with primary amines, forming a stable amide bond.[3] A primary analytical challenge is the lack of a strong UV chromophore in the PEG backbone, which can make detection difficult.[4] Furthermore, the reaction mixture can be complex, containing the starting materials, the desired conjugate, and potential byproducts such as the hydrolyzed di-acid form of the linker.[4]

Comparison of HPLC Methods

The selection of an appropriate HPLC method is critical for the accurate analysis of this compound reaction products. The most common techniques are Reversed-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC), and Hydrophilic Interaction Liquid Chromatography (HILIC).

FeatureReversed-Phase HPLC (RP-HPLC)Size-Exclusion Chromatography (SEC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle Separation based on hydrophobicity.Separation based on molecular size (hydrodynamic volume).[5]Separation based on partitioning between a polar stationary phase and a mobile phase with a high organic solvent concentration.[6]
Primary Application Purity assessment, quantification of reactants and products, and reaction monitoring.[7]Analysis of large biomolecule conjugations (e.g., proteins), and detection of aggregation.Separation of polar compounds that are poorly retained in RP-HPLC.[6]
Typical Stationary Phase C18 or C8.[4][8]Porous silica or polymer-based particles with controlled pore sizes.[9]Silica or polymer-based materials with polar functional groups.
Common Detectors UV (at low wavelengths like 210-220 nm), Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), Mass Spectrometry (MS).[4]UV, Refractive Index (RI), Multi-Angle Light Scattering (MALS).ELSD, CAD, MS.
Advantages High resolution, excellent for separating closely related small molecules, widely available columns and established methods.[7]Gentle separation conditions, useful for large and fragile molecules.Good retention for very polar analytes, complementary selectivity to RP-HPLC.
Limitations Very polar compounds may have poor retention. Use of 100% aqueous mobile phases can be problematic for some columns.[10]Lower resolution for small molecules with similar sizes. Not suitable for separating unreacted small molecule linkers from the product if there is no significant size difference.Can have issues with sample solubility in high organic mobile phases, longer equilibration times.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Reaction Monitoring

This method is ideal for monitoring the consumption of this compound and the formation of its amide conjugate with a small amine-containing molecule.

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV or ELSD/CAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[4]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[4]

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 214 nm or ELSD/CAD.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the reaction mixture in Mobile Phase A to a concentration of approximately 1 mg/mL.

Protocol 2: Size-Exclusion Chromatography (SEC) for Protein Conjugate Analysis

This method is suitable for analyzing the conjugation of this compound to a larger biomolecule like a protein.

  • Instrumentation: HPLC or UHPLC system with an isocratic pump, autosampler, and UV detector.

  • Column: SEC column with a pore size appropriate for the protein of interest (e.g., 300 Å for antibodies).

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 280 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dilute the reaction mixture in the mobile phase.

Data Presentation

The following table summarizes expected quantitative data from a typical RP-HPLC analysis of a reaction between this compound and a primary amine.

CompoundExpected Retention Time (min)Peak Area (%) - Start of ReactionPeak Area (%) - End of Reaction
Primary Amine~3.545< 5
This compound~8.250< 5
Amide Product~10.50> 90
Hydrolyzed Di-acid~7.1< 5< 5

Mandatory Visualization

Reaction_Workflow cluster_reactants Reactants cluster_reaction Conjugation Reaction cluster_products Reaction Products Acid-PEG3-mono-methyl_ester This compound Activation Activation (e.g., EDC/NHS) Acid-PEG3-mono-methyl_ester->Activation Unreacted_Starting_Materials Unreacted Starting Materials Acid-PEG3-mono-methyl_ester->Unreacted_Starting_Materials Primary_Amine Primary Amine Amide_Bond_Formation Amide Bond Formation Primary_Amine->Amide_Bond_Formation Primary_Amine->Unreacted_Starting_Materials Activation->Amide_Bond_Formation Activated Ester Byproducts Byproducts (e.g., hydrolyzed di-acid) Activation->Byproducts Hydrolysis Amide_Conjugate Desired Amide Conjugate Amide_Bond_Formation->Amide_Conjugate

Caption: Reaction scheme for this compound conjugation.

HPLC_Analysis_Workflow Reaction_Mixture Reaction Mixture Sample_Preparation Sample Preparation (Dilution/Filtration) Reaction_Mixture->Sample_Preparation HPLC_System HPLC System Sample_Preparation->HPLC_System Separation Chromatographic Separation (e.g., RP-HPLC) HPLC_System->Separation Detection Detection (UV, ELSD, CAD, MS) Separation->Detection Data_Analysis Data Analysis (Integration, Quantification) Detection->Data_Analysis Results Purity, Conversion, Yield Data_Analysis->Results

Caption: General workflow for HPLC analysis of reaction products.

Alternative Analytical Techniques

While HPLC is the primary method for analyzing these reaction products, other techniques can provide complementary information:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, providing unambiguous confirmation of the desired product's molecular weight.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the final product, although it is less sensitive than HPLC and requires a purified sample.

  • Thin-Layer Chromatography (TLC): A rapid and inexpensive method for qualitative monitoring of the reaction progress.[12]

Conclusion

The successful analysis of this compound reaction products relies on the selection of an appropriate HPLC method. RP-HPLC is a versatile and high-resolution technique suitable for a wide range of applications, from reaction monitoring to final product purity assessment. For larger bioconjugates, SEC provides a gentle and effective means of analysis. The choice of detector is also critical, with ELSD, CAD, or MS being necessary when the conjugated molecule lacks a UV chromophore. By implementing the appropriate analytical strategy, researchers can ensure the quality and consistency of their PEGylated products.

References

Confirming Acid-PEG3-mono-methyl ester Conjugation: A Mass Spectrometry-Centric Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is a cornerstone of robust and reproducible research. The conjugation of discrete polyethylene glycol (dPEG®) linkers, such as Acid-PEG3-mono-methyl ester, is a widely used strategy to enhance the therapeutic properties of molecules by improving solubility and pharmacokinetic profiles.[1][2] Verifying the successful and specific attachment of this linker is critical for quality control and ensuring the desired product has been synthesized.[3]

This guide provides an objective comparison of mass spectrometry with alternative analytical techniques for confirming this compound conjugation. It is supported by experimental data and detailed methodologies to aid in selecting the most appropriate analytical strategy.

Mass Spectrometry: The Gold Standard for Definitive Confirmation

Mass spectrometry (MS) is the most powerful and direct method for confirming conjugation.[4] It provides an accurate measurement of the conjugate's molecular weight, allowing for unambiguous verification of the mass addition from the linker.[5] The use of a discrete PEG linker like this compound, which has a defined molecular weight, simplifies the resulting mass spectrum and allows for the clear determination of the number of attached PEG molecules.[1][6]

The two primary mass spectrometry techniques employed for this purpose are Electrospray Ionization (ESI-MS), often coupled with Liquid Chromatography (LC-MS), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS.[4][7]

Key Advantages of Mass Spectrometry:

  • High Specificity and Accuracy: Directly measures the mass-to-charge ratio (m/z), providing definitive confirmation of the added mass.[4]

  • Detection of Multiple Species: Can resolve and identify different species in a sample, such as the unconjugated starting material, and mono-, di-, or multi-PEGylated products.[4]

  • Structural Information: Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact site of conjugation, confirming site-specificity.[3][8]

Data Presentation: Expected Mass Shift

Successful conjugation of a single this compound moiety (Molecular Weight ≈ 264.27 Da) results in a predictable mass increase. The following table summarizes the expected mass additions for a hypothetical 20 kDa protein.

Number of this compound Molecules AttachedTotal Mass Added (Da)Expected Mass of Conjugate (Da)
0 (Unmodified Protein)020,000.00
1264.2720,264.27
2528.5420,528.54
3792.8120,792.81

Comparison with Alternative Techniques

While mass spectrometry provides definitive confirmation, other techniques offer complementary information regarding the purity, homogeneity, and physicochemical properties of the conjugate.

TechniquePrincipleInformation ProvidedKey AdvantagesKey Disadvantages
Mass Spectrometry (LC-MS, MALDI-TOF) Measures mass-to-charge ratio of ionized molecules.[4]Definitive confirmation of molecular weight, degree of PEGylation, site of conjugation (with MS/MS).[4][8]High specificity and accuracy, provides direct evidence of conjugation.[4]Requires specialized equipment; can be complex for highly heterogeneous samples.[4]
Reversed-Phase HPLC (RP-HPLC) Separates molecules based on hydrophobicity.[5]Purity of the conjugate, separation of different PEGylated species from the unconjugated molecule.[9]High resolution, can often separate isomers or species with different degrees of PEGylation.[5]Indirect measure of conjugation; retention time shifts can be influenced by factors other than PEGylation.[5]
Size-Exclusion Chromatography (SEC-HPLC) Separates molecules based on their hydrodynamic radius (size).[5]Purity of the conjugate, detection of aggregation, estimation of PEGylation degree based on retention time shift.[5]Robust method for assessing purity and detecting aggregates.[5]Indirect measure of conjugation; lower resolution may not separate species with small mass differences.[5]
SDS-PAGE Separates proteins based on molecular weight under denaturing conditions.Visualizes the increase in molecular weight after conjugation.[10]Simple, widely available, good for an initial, qualitative assessment of the conjugation reaction.[11]Low resolution, provides only an estimation of molecular weight, not suitable for small molecules.[11]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible data.

Protocol 1: LC-MS for Intact Mass Analysis

This protocol is designed for the analysis of the purified conjugate to confirm its identity and purity using a high-resolution mass spectrometer like a Q-TOF or Orbitrap.[12][13]

1. Sample Preparation:

  • Dissolve the purified conjugate in a suitable solvent, such as 10% acetonitrile with 0.1% formic acid, to a final concentration of 0.1-1 mg/mL.[1][12]

  • Ensure the sample is fully dissolved and free of particulates.

2. Liquid Chromatography (LC) Conditions:

  • LC System: A high-performance (HPLC) or ultra-high-performance (UHPLC) liquid chromatography system.[13]

  • Column: A reversed-phase column suitable for the analyte (e.g., C4 for proteins, C18 for smaller molecules).[8][13]

  • Mobile Phase A: 0.1% formic acid in water.[13]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[13]

  • Gradient: A linear gradient appropriate to elute the unconjugated and conjugated species (e.g., 5% to 95% Mobile Phase B over 10-20 minutes).[13]

  • Flow Rate: 0.3-0.4 mL/min.[13]

  • Injection Volume: 5-10 µL.[13]

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[12]

  • Mass Analyzer: A high-resolution instrument such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.[12][13]

  • Mass Range: A wide m/z range is necessary to detect the various charge states of the analyte (e.g., m/z 1000-4000).[12]

  • Data Acquisition: Acquire data in full scan mode.[12]

4. Data Analysis:

  • Use deconvolution software to process the raw mass spectrum (which contains a series of multiply charged ions) and generate a zero-charge mass spectrum.[7][12]

  • This will show the distribution of species, allowing for the identification of the unmodified starting material and the various PEGylated forms based on their precise molecular weights.[12]

Protocol 2: MALDI-TOF MS Analysis

This protocol is suitable for rapid molecular weight confirmation of the conjugate.[14]

1. Sample Preparation:

  • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a solvent mixture like 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).[14][15]

  • Analyte Solution: Dissolve the conjugate in a compatible solvent to a concentration of approximately 1 mg/mL.[14]

  • Sample Spotting: Mix the matrix and analyte solutions (a 10:1 ratio is common). Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry completely.[14]

2. MALDI-TOF MS Conditions:

  • Ionization Mode: Positive ion reflector mode.[6]

  • Laser: Nitrogen laser (337 nm).[6]

  • Mass Range: Set the mass range to encompass the expected molecular weights of the unconjugated and conjugated species.[6]

3. Data Analysis:

  • Identify the molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺) corresponding to the expected molecular weights.[15] The spectrum should show a clear mass shift of ~264 Da for each added PEG linker.

Mandatory Visualizations

To further clarify the processes involved, the following diagrams illustrate the key workflows and logical relationships.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Conjugation Conjugation Reaction (Target + this compound) Purification Purification (e.g., RP-HPLC, SEC) Conjugation->Purification Formulation Sample Formulation (in MS-compatible buffer) Purification->Formulation LC_Separation LC Separation Formulation->LC_Separation MS_Analysis ESI-MS Analysis LC_Separation->MS_Analysis Data_Processing Deconvolution of Raw Data MS_Analysis->Data_Processing Confirmation Mass Confirmation & Purity Assessment Data_Processing->Confirmation

Caption: Experimental workflow for LC-MS analysis of conjugates.

cluster_MS Mass Spectrometry cluster_Alternatives Alternative Techniques Confirmation Confirmation of Conjugation MS Direct Evidence: Measures exact mass addition of the linker. Confirmation->MS HPLC Indirect Evidence: Infers conjugation from shift in retention time (hydrophobicity/size). Confirmation->HPLC SDS_PAGE Indirect Evidence: Infers conjugation from shift in gel mobility (apparent size). Confirmation->SDS_PAGE

Caption: Logical diagram of analytical evidence types.

References

A Comparative Guide to Acid-PEG3-mono-methyl Ester and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical step in the development of advanced biotherapeutics, including antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and PEGylated proteins or peptides. The linker not only connects the functional moieties of a conjugate but also profoundly influences its solubility, stability, pharmacokinetics, and overall efficacy. This guide provides an objective comparison of Acid-PEG3-mono-methyl ester, a short-chain heterobifunctional polyethylene glycol (PEG) linker, with other commonly used PEG linkers, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a discrete PEG (dPEG®) linker characterized by a three-unit polyethylene glycol chain, which imparts hydrophilicity.[1][2] It is a heterobifunctional molecule, featuring a terminal carboxylic acid and a methyl ester group.[3][4] The carboxylic acid can be activated to react with primary amines, forming a stable amide bond, while the methyl ester serves as a protected carboxylic acid that can be hydrolyzed under basic conditions for subsequent modifications.[3] This linker is frequently employed in the synthesis of PROTACs and for the surface modification of nanoparticles and peptides.[5][6]

Performance Comparison of PEG Linkers

The choice of a PEG linker is a multi-parameter optimization process. Key considerations include the linker's length, the nature of its terminal functional groups, and the stability of the resulting covalent bond. These factors collectively influence the therapeutic index of a bioconjugate.

Physicochemical Properties of Representative PEG Linkers

The structure and size of a PEG linker directly impact the physicochemical properties of the resulting conjugate. Shorter, discrete PEG linkers like this compound provide a defined and compact hydrophilic spacer.

Linker Type Example Compound Molecular Weight ( g/mol ) Key Features Primary Applications
Short-chain Heterobifunctional PEG This compound264.27[7]Short, hydrophilic, discrete PEG linker with orthogonal functional groups.[3]PROTACs, peptide modification, nanoparticle functionalization.[5][6]
Amine-reactive PEG m-PEG4-NHS Ester~347Amine-reactive linker for forming stable amide bonds; prone to hydrolysis.[8][9]Protein and peptide PEGylation.[8]
Thiol-reactive PEG Maleimide-PEG4-Amine~340Thiol-reactive linker forming thioether bonds; potential for retro-Michael reaction.[10][11]Site-specific conjugation to cysteine residues in antibodies and peptides.[]
Non-PEG Linker SMCC334.32Hydrophobic, non-cleavable linker.[13]Antibody-drug conjugates.[14]
Impact of PEG Linker Length on ADC Performance

The length of the PEG chain is a critical parameter that can be tuned to optimize the pharmacokinetic and pharmacodynamic properties of a bioconjugate. While longer PEG chains generally improve solubility and in vivo half-life, they may also decrease in vitro potency due to steric hindrance.[15][16]

Linker In Vitro Cytotoxicity (IC50) Plasma Half-life In Vivo Efficacy (% Tumor Growth Inhibition)
Short-chain PEG (e.g., PEG2, PEG4) May be higherShorter35-45%
Medium-chain PEG (e.g., PEG8, PEG12) IntermediateLonger75-85%
Long-chain PEG (e.g., PEG24) May be lowerSignificantly increased75-85%
Data synthesized from multiple sources for illustrative purposes.[13]
Stability of Covalent Linkages in Bioconjugates

The stability of the bond formed between the linker and the biomolecule is crucial for the overall performance and safety of the conjugate. This compound forms a highly stable amide bond.

Linkage Type Formation Reaction Stability Characteristics Half-life (Physiological Conditions)
Amide Carboxylic Acid + AmineExceptionally stable, resistant to hydrolysis.[17]Very high (generally stable).[17]
Thioether Maleimide + ThiolGenerally stable, but can be susceptible to retro-Michael reaction in the presence of thiols.[18][19]Hours to >200 hours (highly dependent on structure).[18]
Oxime Aminooxy + Aldehyde/KetoneHighly stable across a broad pH range, more stable than hydrazones.[20]~1 month.[21]
Data is compiled from various studies and should be considered as a comparative indicator.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of bioconjugates.

Protocol 1: Conjugation of this compound to a Primary Amine-containing Molecule

This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS, followed by conjugation to a primary amine.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO.

    • In a separate vial, dissolve EDC (1.5 equivalents) and NHS (1.5 equivalents) in anhydrous DMF or DMSO.

    • Add the EDC/NHS solution to the this compound solution.

    • Allow the reaction to proceed at room temperature for 15-30 minutes with gentle stirring to form the NHS ester.[21]

  • Conjugation to the Amine-containing Molecule:

    • Dissolve the amine-containing molecule (1.0 equivalent) in the Coupling Buffer.

    • Add the activated this compound solution dropwise to the amine-containing molecule solution while stirring.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[21]

  • Purification:

    • Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC to remove unreacted linker and reagents.[21]

    • Characterize the final conjugate by LC-MS and/or SDS-PAGE.

Protocol 2: Thiol-Maleimide Conjugation

This protocol outlines the conjugation of a maleimide-activated PEG linker to a thiol-containing molecule.

Materials:

  • Thiol-containing molecule (e.g., protein with reduced cysteines)

  • Maleimide-activated PEG linker

  • Reaction Buffer: 10 mM HEPES, pH 7.0

  • Quenching Reagent: L-cysteine

Procedure:

  • Preparation:

    • Dissolve the thiol-containing molecule in the Reaction Buffer.

    • Prepare a fresh stock solution of the maleimide-activated PEG in the Reaction Buffer.[22]

  • Conjugation:

    • Add the maleimide-PEG solution to the thiol-containing molecule solution at an optimized molar ratio (e.g., 10-20 fold molar excess of maleimide-PEG).[23]

    • Incubate for 2 hours at room temperature or overnight at 4°C.[23]

  • Quenching and Purification:

    • Add L-cysteine in excess to quench any unreacted maleimide groups.

    • Purify the conjugate using SEC or another suitable method.[22]

Protocol 3: Oxime Ligation

This protocol describes the conjugation of an aminooxy-functionalized PEG linker to an aldehyde-containing molecule.

Materials:

  • Aldehyde-containing molecule (e.g., oxidized glycoprotein)

  • Aminooxy-functionalized PEG linker

  • Reaction Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5-5.5[24]

  • Aniline (optional catalyst)

Procedure:

  • Preparation:

    • Dissolve the aldehyde-containing molecule in the Reaction Buffer.

    • Dissolve the aminooxy-PEG linker in the Reaction Buffer.[24]

  • Conjugation:

    • Add the aminooxy-PEG linker solution to the aldehyde-containing molecule solution. A molar excess of the linker is typically used.

    • If using a catalyst, add aniline to a final concentration of 10-20 mM.

    • Incubate the reaction at room temperature for 2-24 hours.[25]

  • Purification:

    • Purify the conjugate using SEC, dialysis, or other suitable methods to remove unreacted linker and catalyst.[24]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for understanding the logical flow of experimental processes and the mechanism of action of the resulting bioconjugates.

G cluster_0 PROTAC Synthesis Workflow A This compound C EDC/NHS Activation A->C B Amine-functionalized E3 Ligase Ligand D Amide Bond Formation B->D C->D E POI Ligand-Linker Intermediate D->E F Methyl Ester Hydrolysis (e.g., LiOH) E->F G Deprotected Intermediate F->G I EDC/NHS Activation G->I H Amine-functionalized POI Ligand J Final PROTAC Assembly H->J I->J K Purification (HPLC) J->K L Final PROTAC K->L

Caption: Sequential synthesis of a PROTAC using this compound.

G cluster_1 Comparison of Conjugation Chemistries cluster_amide Amide Bond Formation cluster_thioether Thioether Bond Formation cluster_oxime Oxime Bond Formation Amine Protein-NH2 Amide Protein-NH-CO-PEG-X (Stable Amide Bond) Amine->Amide AcidPEG Acid-PEG-X EDCNHS EDC/NHS AcidPEG->EDCNHS EDCNHS->Amide Thiol Protein-SH Thioether Protein-S-PEG-X (Thioether Bond) Thiol->Thioether MalPEG Maleimide-PEG-X MalPEG->Thioether Aldehyde Protein-CHO Oxime Protein-CH=N-O-PEG-X (Stable Oxime Bond) Aldehyde->Oxime AminooxyPEG Aminooxy-PEG-X AminooxyPEG->Oxime

Caption: Overview of common bioconjugation reactions.

G cluster_2 PROTAC Mechanism of Action PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ubiquitination Ubiquitination Ternary->Ubiquitination Ub Ubiquitin Ub->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

The selection of a PEG linker is a critical decision in the design of bioconjugates. This compound offers a short, hydrophilic, and heterobifunctional scaffold that is particularly well-suited for applications in PROTAC development and other areas requiring precise control over conjugation. While direct comparative data for this specific linker is still emerging, the principles of linker design suggest that its properties can be advantageous for optimizing the solubility and pharmacokinetic profile of the resulting molecule. The choice between this compound and other PEG linkers will depend on the specific requirements of the application, including the desired stability, length, and reactivity. The provided experimental protocols offer a robust framework for the systematic evaluation of different PEG linkers, enabling researchers to make data-driven decisions to advance their drug development programs.

References

A Head-to-Head Comparison of Amine-Reactive PEG Linkers: Acid-PEG3-mono-methyl ester vs. NHS-PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical decision in the design of bioconjugates, profoundly influencing the stability, functionality, and overall performance of the final product. Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility, stability, and in vivo circulation time of proteins, peptides, and other biomolecules.[1] This guide provides an in-depth, objective comparison between two prevalent classes of amine-reactive PEG linkers: Acid-PEG3-mono-methyl ester and N-hydroxysuccinimide (NHS)-ester PEG linkers. We will delve into their chemical properties, reaction mechanisms, and performance characteristics, supported by experimental data and detailed protocols to inform your bioconjugation strategies.

At a Glance: Key Differences

The fundamental distinction between these two linker types lies in their reactivity towards primary amines, such as those on the lysine residues of proteins.[2] NHS-activated PEG linkers are "ready-to-use" reagents, featuring a highly reactive ester group that directly forms a stable amide bond with an amine.[2] In contrast, the carboxylic acid of this compound must first be activated in situ to an amine-reactive species, a process typically achieved through carbodiimide chemistry using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[2][3]

Performance Comparison: A Quantitative Overview

While both methodologies yield a stable amide bond, the reaction pathways, efficiencies, and conditions exhibit significant variations. The choice between these linkers often involves a trade-off between versatility and reaction simplicity.[2]

FeatureThis compound (with EDC/NHS activation)NHS-PEG Linker
Reaction with Amines Indirect: Requires in situ activation of the carboxylic acid.[2]Direct: NHS ester reacts directly with primary amines.[2]
Reaction Type Two-step, one-pot reaction (activation followed by conjugation).[2]One-step direct conjugation.[2]
Reaction Efficiency / Yield Can be highly efficient, but yields may be variable and are highly dependent on reaction conditions. The two-step nature can lead to lower overall yields.[2]Generally high and can be near-quantitative under optimal conditions. A study with an NHS-activated PEG12 linker reported a near-complete conversion with an isolated yield of over 75%.[4]
Reaction pH Activation: pH 4.5-6.0; Conjugation: pH 7.2-8.5.[5]pH 7.2-9.0.[6]
Reaction Time Activation: 15-30 minutes; Conjugation: 2 hours to overnight.[2]30-60 minutes at room temperature or 2 hours on ice.[2]
Key Advantage Versatility; the carboxylic acid is stable for storage and can be used for other conjugations.[2]Simplicity, high reactivity, and a long history of successful use.[3]
Considerations Potential for side reactions during the activation step; requires careful optimization of reaction conditions.[3]Susceptible to hydrolysis, which competes with the conjugation reaction.[7]
Resulting Linkage Stable amide bond.[8]Stable amide bond.[8]
Stability of Linker The carboxylic acid is highly stable.The NHS ester is moisture-sensitive and prone to hydrolysis.[6]

Reaction Mechanisms and Experimental Workflows

The operational differences between this compound and NHS-activated PEG linkers are significant. The following diagrams illustrate the distinct experimental workflows and the underlying chemical reactions.

Reaction Mechanisms

cluster_acid This compound Reaction cluster_nhs NHS-PEG Linker Reaction A1 Acid-PEG-R A2 O-acylisourea intermediate (unstable) A1->A2 + EDC A3 NHS-activated PEG (more stable) A2->A3 + NHS A5 PEG-Protein Conjugate (Stable Amide Bond) A3->A5 pH 7.2-8.5 A4 Protein-NH2 A4->A5 N1 NHS-PEG-R N3 PEG-Protein Conjugate (Stable Amide Bond) N1->N3 pH 7.2-9.0 N4 Hydrolyzed PEG-Acid (Inactive) N1->N4 + H2O (competing reaction) N2 Protein-NH2 N2->N3

Caption: Reaction mechanisms for Acid-PEG and NHS-PEG linkers.

Experimental Workflow: A Comparative Overview

cluster_acid_workflow This compound Workflow cluster_nhs_workflow NHS-PEG Linker Workflow AW1 Prepare Protein Solution AW2 Activate Acid-PEG linker (EDC, NHS, pH 4.5-6.0) AW1->AW2 AW3 Adjust pH to 7.2-7.5 AW2->AW3 AW4 Add activated linker to protein AW3->AW4 AW5 Incubate (2h to overnight) AW4->AW5 AW6 Quench Reaction AW5->AW6 AW7 Purify Conjugate AW6->AW7 NW1 Prepare Protein Solution NW2 Dissolve NHS-PEG linker (immediately before use) NW1->NW2 NW3 Add linker to protein (pH 7.2-9.0) NW2->NW3 NW4 Incubate (30-60 min) NW3->NW4 NW5 Quench Reaction NW4->NW5 NW6 Purify Conjugate NW5->NW6

Caption: Comparison of bioconjugation workflows.

Application Spotlight: PROTAC Synthesis

A prominent application for these linkers is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein.[9] The linker is a critical component that influences the PROTAC's efficacy.

The following diagram illustrates a general workflow for PROTAC synthesis where either an Acid-PEG or NHS-PEG linker could be employed for conjugating the two ligands.

PROTAC_Synthesis_Workflow start Start ligand1 E3 Ligase Ligand (with amine) start->ligand1 linker Acid-PEG or NHS-PEG Linker start->linker conjugation1 First Conjugation ligand1->conjugation1 linker->conjugation1 intermediate Ligand-Linker Intermediate conjugation1->intermediate purification1 Purification intermediate->purification1 conjugation2 Second Conjugation purification1->conjugation2 ligand2 Target Protein Ligand (with amine or other reactive group) ligand2->conjugation2 protac Final PROTAC conjugation2->protac purification2 Purification & Characterization protac->purification2 end End purification2->end

Caption: PROTAC synthesis experimental workflow.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison and application of different PEG linkers. Below are representative protocols for bioconjugation using both this compound and an NHS-PEG linker.

Protocol 1: Bioconjugation using this compound

This protocol describes the conjugation of a primary amine-containing molecule (e.g., a protein) using this compound, which first requires hydrolysis of the methyl ester to a carboxylic acid, followed by activation.

Materials:

  • Protein to be conjugated in an amine-free buffer (e.g., MES or PBS)

  • This compound

  • Sodium Hydroxide (NaOH) for hydrolysis

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns for purification

Procedure:

  • Hydrolysis of Methyl Ester:

    • Dissolve this compound in an appropriate solvent.

    • Add a solution of NaOH and stir at room temperature. Monitor the reaction by a suitable method (e.g., TLC or LC-MS) until the hydrolysis is complete.

    • Neutralize the reaction mixture and purify the resulting Acid-PEG3-COOH.

  • Activation of Carboxylic Acid:

    • Dissolve the purified Acid-PEG3-COOH in Activation Buffer.

    • Add a molar excess of EDC and NHS to the solution.

    • Incubate for 15 minutes at room temperature with gentle stirring to activate the carboxylic acid.

  • Conjugation to Protein:

    • Immediately add the activated Acid-PEG linker solution to the protein solution in Conjugation Buffer. A 10- to 50-fold molar excess of the PEG linker to the protein is a common starting point.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

    • Purify the final bioconjugate using a desalting column or size exclusion chromatography to remove unreacted materials.

Protocol 2: Bioconjugation using an NHS-PEG Linker

This protocol describes a more direct, one-step conjugation process.

Materials:

  • Protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-PEG Linker

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns for purification

Procedure:

  • Preparation of Reagents:

    • Prepare a solution of the protein at a concentration of 1-10 mg/mL in the Conjugation Buffer.

    • Immediately before use, dissolve the NHS-PEG linker in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). Do not store the solution as NHS esters are moisture-sensitive.[6]

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved NHS-PEG linker to the protein solution. A 20-fold molar excess is a typical starting point.[10]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching and Purification:

    • Stop the reaction by adding the Quenching Buffer to consume any unreacted NHS esters.

    • Purify the conjugate using a desalting column or dialysis to remove unreacted linker and byproducts.

Conclusion

The choice between this compound and NHS-PEG linkers depends on the specific requirements of the bioconjugation application. NHS-ester PEG linkers are the gold standard for targeting primary amines, offering high reactivity, rapid reaction times, and the formation of exceptionally stable amide bonds. They are ideal for applications where a straightforward and efficient conjugation is desired.

This compound, after hydrolysis, provides greater versatility. The terminal carboxylic acid is a stable functional group that allows for more controlled, stepwise conjugation strategies. However, its use for amine coupling necessitates an additional activation step that requires careful optimization to maximize efficiency and minimize the formation of side products. For applications requiring a high degree of control, specificity, and a homogeneous final product, the two-step approach with an acid-PEG linker can be advantageous.

References

Amide vs. Ester Bonds in Bioconjugates: A Comparative Guide to Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linkage chemistry is a critical decision in the design of bioconjugates, directly impacting their stability, efficacy, and safety. This guide provides an objective comparison of the stability of amide and ester bonds, supported by experimental data and detailed methodologies, to inform the selection of the most appropriate linker for a given application.

The covalent bond tethering a payload—such as a small molecule drug, a fluorescent dye, or a PEG chain—to a biomolecule like an antibody or protein is a linchpin of the conjugate's performance. Two of the most common and fundamental linkages used in bioconjugation are the amide bond and the ester bond. While structurally similar, they exhibit vastly different stabilities under physiological conditions, a factor that can be strategically exploited in drug development.

The Stability Showdown: Why Amides Reign Supreme

Amide bonds are renowned for their exceptional chemical stability, making them the gold standard for applications requiring the conjugate to remain intact for extended periods, such as in vivo circulation.[1] This remarkable stability is attributed to the resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group.[2][3] This resonance imparts a partial double-bond character to the carbon-nitrogen bond, making it stronger and less susceptible to nucleophilic attack and subsequent hydrolysis.[3][4]

In stark contrast, ester bonds are significantly more labile and prone to hydrolysis, particularly under basic conditions or in the presence of esterase enzymes prevalent in plasma and within cells.[5] The oxygen atom in the ester linkage is more electronegative than the nitrogen in an amide, which results in a more electrophilic carbonyl carbon, rendering it more susceptible to attack by water.[3] This inherent instability, however, is not always a disadvantage and can be harnessed for controlled-release drug delivery systems.[1]

Quantitative Comparison of Hydrolytic Stability

The difference in stability between amide and ester linkages is not merely qualitative. Experimental data consistently demonstrates the superior resilience of amides to hydrolysis under various conditions.

Linkage TypeConditionTemperatureHalf-life (t½)Reference
Amide pH 5.5, 7.5, 8.525°C & 50°CNo detectable hydrolysis over 300 hours[2]
Ester pH 7.525°C>1,800 hours[2]
Ester pH 8.525°C~225 hours[2]
Ester pH 7.550°C~40 hours[2]
Ester pH 8.550°C~30 hours[2]

Visualizing the Chemical Structures and Hydrolysis Mechanisms

To better understand the fundamental differences, the following diagrams illustrate the chemical structures of amide and ester bonds, as well as their respective hydrolysis mechanisms.

General chemical structures of amide and ester bonds.

G cluster_amide Amide Hydrolysis (Base-Catalyzed) cluster_ester Ester Hydrolysis (Base-Catalyzed) A1 Amide A3 Tetrahedral Intermediate A1->A3 Nucleophilic Attack A2 Hydroxide Ion (Nucleophile) A2->A3 A4 Carboxylic Acid A3->A4 A5 Amine A3->A5 A7 Carboxylate A4->A7 Irreversible A5->A7 A6 Deprotonation B1 Ester B3 Tetrahedral Intermediate B1->B3 Nucleophilic Attack B2 Hydroxide Ion (Nucleophile) B2->B3 B4 Carboxylic Acid B3->B4 B5 Alkoxide Ion B3->B5 B7 Carboxylate B4->B7 Irreversible B8 Alcohol B5->B8 Protonation B6 Deprotonation

Simplified mechanism of base-catalyzed hydrolysis.

Implications for Drug Development

The choice between an amide and an ester linkage has profound consequences for the pharmacokinetic profile, efficacy, and toxicity of a bioconjugate.[6][7]

  • Antibody-Drug Conjugates (ADCs): For ADCs, linker stability is a critical parameter.[6][8] A highly stable, non-cleavable linker, often employing an amide bond, ensures that the cytotoxic payload remains attached to the antibody until it is internalized by the target cancer cell and degraded in the lysosome.[7] Premature release of the payload in circulation due to an unstable linker can lead to systemic toxicity and a reduced therapeutic window.[7] Conversely, cleavable linkers, which may incorporate ester bonds, are designed to release the payload in the tumor microenvironment or inside the cell in response to specific stimuli like lower pH or the presence of certain enzymes.[9]

  • PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic proteins, known as PEGylation, is used to increase their hydrodynamic size, extend their circulation half-life, and reduce their immunogenicity. Amide bonds are typically the linkage of choice for creating stable, long-lasting PEG-protein conjugates.

  • Prodrugs: Ester bonds are frequently used in prodrug design. A pharmacologically active molecule with poor solubility or permeability can be modified with an ester linkage to a promoiety. This ester-linked prodrug can then be administered and subsequently hydrolyzed in vivo by esterases to release the active drug.

Experimental Protocols

Accurate assessment of conjugate stability is crucial for predicting its in vivo behavior. Below are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of a bioconjugate in plasma from various species (e.g., human, mouse, rat) by monitoring the integrity of the conjugate over time.[10][11]

Materials:

  • Test bioconjugate

  • Plasma from the desired species (e.g., human, mouse)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Protein A or G magnetic beads for antibody-based conjugates[11]

  • Wash buffer (e.g., PBS with 0.05% Tween-20)[11]

  • Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5)[12]

  • Quenching solution (e.g., cold acetonitrile)[10]

  • LC-MS/MS system for analysis[13]

Procedure:

  • Incubation: Spike the test bioconjugate into plasma to a final concentration (e.g., 100 µg/mL). Prepare a control sample in PBS.[11]

  • Time Points: Incubate the samples at 37°C. Collect aliquots at predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 96, and 168 hours). Immediately freeze the aliquots at -80°C to stop degradation.[11]

  • Sample Processing (for ADCs):

    • Thaw the plasma samples.

    • For analysis of intact conjugate, use immunoaffinity capture (e.g., Protein A/G beads) to isolate the ADC from plasma proteins.[11]

    • Wash the beads to remove non-specifically bound proteins.[11]

    • Elute the intact ADC from the beads.[12]

    • For analysis of released payload, precipitate plasma proteins with a quenching solution (e.g., cold acetonitrile) and centrifuge. Collect the supernatant.[10]

  • Analysis:

    • Analyze the eluted intact conjugate by LC-MS to determine the drug-to-antibody ratio (DAR) over time.[12]

    • Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.[13]

Data Analysis: Plot the average DAR or the concentration of intact conjugate as a function of time to determine the stability profile and calculate the half-life.

G cluster_workflow In Vitro Plasma Stability Assay Workflow A Spike Conjugate into Plasma B Incubate at 37°C A->B C Collect Aliquots at Time Points B->C D Sample Cleanup (e.g., Immunoaffinity Capture) C->D E LC-MS/MS Analysis D->E F Determine Half-life E->F

Workflow for an in vitro plasma stability assay.

Conclusion

The decision to use an amide or an ester bond in a bioconjugate is a strategic one that depends on the desired in vivo behavior. Amide bonds provide exceptional stability, making them ideal for applications where the conjugate must remain intact for a prolonged duration.[1] In contrast, the inherent lability of ester bonds can be leveraged for controlled or triggered payload release. A thorough understanding of the stability profiles of these linkages, backed by robust experimental validation, is paramount for the successful design and development of novel biotherapeutics.

References

A Comprehensive Guide to Purity Assessment of Acid-PEG3-mono-methyl Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of bioconjugates is a critical step in producing reliable and reproducible results. Acid-PEG3-mono-methyl ester is a discrete polyethylene glycol (dPEG®) linker widely used in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics. Its defined length and hydrophilic nature are advantageous, but also necessitate rigorous analytical characterization to ensure the homogeneity and purity of the final conjugate.

This guide provides a comparative analysis of the primary analytical techniques for assessing the purity of this compound conjugates: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the performance of each method, supported by illustrative experimental data and detailed protocols.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on the specific information required, the nature of the conjugate, and the potential impurities. A multi-pronged approach utilizing orthogonal methods is often necessary for a comprehensive purity profile.

Analytical MethodCommon Detector(s)Key Purity Parameters MeasuredAdvantagesLimitations
Reverse-Phase HPLC (RP-HPLC) Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), UV-Vis- Purity Percentage: Quantifies the main conjugate peak area relative to impurity peaks.- Unreacted Starting Materials: Resolves and quantifies unreacted this compound and the molecule it is conjugated to.- Di-PEGylated Species: Can separate species with different degrees of PEGylation.- High sensitivity for non-volatile compounds, even those lacking a strong chromophore (with CAD/ELSD).- Excellent for separating compounds with different polarities.- Well-established and robust methodology.- May not resolve isomers or impurities with very similar retention times.- Does not provide direct molecular weight information without a coupled mass spectrometer.
Liquid Chromatography-Mass Spectrometry (LC-MS) Mass Spectrometer (e.g., Q-TOF, Orbitrap)- Molecular Weight Confirmation: Provides the exact mass of the conjugate, confirming its identity.- Impurity Identification: Can identify the mass of unknown peaks, aiding in impurity characterization.- Quantification: Can be used for quantitative analysis with appropriate standards.- Unambiguous identification of the desired product.- High sensitivity and specificity.- Can provide structural information through fragmentation (MS/MS).- Ionization efficiency can vary between compounds, affecting quantification.- Complex spectra can arise from polydisperse samples or multiple charge states.- Salts and buffers from HPLC can interfere with the MS signal.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR Detector- Structural Confirmation: Confirms the covalent attachment and structure of the conjugate.- Conjugation Efficiency: Can determine the ratio of conjugated to unconjugated species by integrating specific proton signals.- Purity Assessment: Can identify and quantify impurities with distinct NMR signals.- Provides detailed structural information.- Non-destructive technique.- Quantitative with the use of an internal standard.- Lower sensitivity compared to HPLC and LC-MS.- Complex spectra for large molecules or mixtures.- Signal overlap can complicate interpretation, especially for flexible linkers like PEG.[1]

Potential Impurities in this compound Conjugates

Understanding the potential impurities that can arise during the synthesis and conjugation of this compound is crucial for developing effective purification and analytical strategies.

ImpurityOriginPotential Impact
Unreacted this compound Incomplete conjugation reaction.Can interfere with downstream applications and lead to inaccurate quantification of the desired conjugate.
Unreacted substrate molecule Incomplete conjugation reaction.Reduces the overall yield and purity of the final product.
Di-PEGylated or multi-PEGylated species If the substrate molecule has multiple reaction sites.Leads to a heterogeneous product with potentially altered pharmacological properties.
Hydrolyzed this compound The methyl ester can be hydrolyzed to a carboxylic acid under certain conditions.Changes the charge and polarity of the linker, potentially affecting its reactivity and the properties of the conjugate.[2]
Byproducts from coupling reagents Side reactions involving activating agents (e.g., EDC, HATU).Can be difficult to remove and may interfere with analytical methods.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These are representative protocols and may require optimization for specific conjugates.

Protocol 1: Purity Analysis by RP-HPLC

This protocol is designed to separate the this compound conjugate from unreacted starting materials and byproducts.[3]

  • Instrumentation: HPLC system with a gradient pump, autosampler, and a suitable detector (e.g., CAD, ELSD, or UV).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[3]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[3]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.[3]

  • Flow Rate: 1.0 mL/min.[]

  • Injection Volume: 10-20 µL.[3]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[]

  • Data Analysis: Calculate the purity based on the relative peak areas.

Protocol 2: Molecular Weight Confirmation by LC-MS

This protocol is for confirming the molecular weight of the this compound conjugate.[3]

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source and a high-resolution mass spectrometer (e.g., Q-TOF).[3]

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[3]

  • Mobile Phase A: 0.1% Formic acid in water.[3]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]

  • Gradient: A fast gradient from 5% to 95% Mobile Phase B over 5-10 minutes.[3]

  • Flow Rate: 0.3 mL/min.[5]

  • Injection Volume: 1-5 µL.[3]

  • Sample Preparation: Dilute the conjugate in Mobile Phase A.[3]

  • Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the conjugate.

Protocol 3: Purity and Structural Analysis by ¹H NMR

This protocol is suitable for confirming the structure and assessing the purity of the conjugate.[6]

  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[6]

  • Sample Preparation: Dissolve 5-10 mg of the purified conjugate in 0.5-0.7 mL of the deuterated solvent in an NMR tube.[3]

  • Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Analysis:

    • Structural Confirmation: Identify the characteristic signals for the this compound moiety and the conjugated molecule. For the linker, expect signals for the methyl ester protons (~3.6-3.7 ppm), the PEG backbone protons (~3.5-3.7 ppm), and protons adjacent to the acid and ester functionalities.[6][7]

    • Purity Assessment: Integrate the peaks corresponding to the conjugate and any visible impurities. The absence of signals from the unreacted starting materials can confirm purity.

Visualization of Workflows and Relationships

To further clarify the processes involved in the purity assessment of this compound conjugates, the following diagrams illustrate key workflows and logical relationships.

G cluster_synthesis Synthesis and Purification cluster_analysis Purity Assessment cluster_results Data Interpretation cluster_decision Final Decision start This compound + Substrate reaction Conjugation Reaction start->reaction purification Crude Product Purification (e.g., RP-HPLC, SEC) reaction->purification hplc RP-HPLC Analysis purification->hplc lcms LC-MS Analysis purification->lcms nmr NMR Analysis purification->nmr purity_data Purity (%) hplc->purity_data mw_data Molecular Weight lcms->mw_data structure_data Structural Confirmation nmr->structure_data final_product Pure Conjugate purity_data->final_product mw_data->final_product structure_data->final_product

Caption: Experimental workflow for the synthesis and purity assessment of conjugates.

G cluster_properties Physicochemical Properties cluster_methods Analytical Methods compound Acid-PEG3-mono-methyl Ester Conjugate polarity Polarity compound->polarity size Molecular Size compound->size mass Molecular Mass compound->mass structure Covalent Structure compound->structure hplc RP-HPLC polarity->hplc sec SEC size->sec ms Mass Spectrometry mass->ms nmr NMR structure->nmr

Caption: Logical relationship between conjugate properties and analytical methods.

G start Initial Purity Assessment (e.g., RP-HPLC) pure Purity > 95%? start->pure confirm Confirm Structure (LC-MS & NMR) pure->confirm Yes repurify Re-purify Sample pure->repurify No final Proceed to Next Step confirm->final repurify->start

Caption: Decision workflow for purity analysis of conjugates.

By employing a combination of these analytical techniques and a thorough understanding of potential impurities, researchers can confidently assess the purity of their this compound conjugates, ensuring the quality and reliability of their scientific findings.

References

A Comparative Guide to the Structural Analysis of Acid-PEG3-mono-methyl Ester: NMR Spectroscopy vs. Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of PEGylated compounds, rigorous structural confirmation is a critical checkpoint. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical methods for the structural analysis of Acid-PEG3-mono-methyl ester, a bifunctional PEG linker. Supported by predicted experimental data and detailed protocols, this document aims to equip scientists with the knowledge to make informed decisions for their analytical workflows.

The precise chemical structure of this compound, with its terminal carboxylic acid and methyl ester groups, dictates its reactivity and utility in applications such as the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Verifying this structure and assessing purity are paramount for ensuring the reproducibility and success of subsequent conjugation chemistries.

Performance Comparison: NMR vs. Alternative Analytical Techniques

While several techniques can provide information about the physicochemical properties of this compound, they vary significantly in the depth and specificity of the structural information they offer. The following table summarizes a comparison of key analytical methods.

Analytical TechniqueInformation ProvidedAdvantagesLimitations for Structural Confirmation
NMR Spectroscopy - Precise atomic connectivity- Chemical environment of each proton and carbon- Unambiguous confirmation of functional groups (acid and ester)- Quantitative purity assessment (qNMR)- Non-destructive- Provides definitive structural information- Can identify and quantify impurities with distinct signals- Relatively lower sensitivity compared to Mass Spectrometry- Can be complex for very large, polydisperse polymers
Mass Spectrometry (MS) - Molecular weight confirmation- Elemental composition (with high-resolution MS)- High sensitivity- Provides accurate molecular weight- Does not provide information on atomic connectivity- Isomeric compounds cannot be distinguished- Fragmentation may be required for structural clues
High-Performance Liquid Chromatography (HPLC) - Purity assessment- Detection of impurities- High resolving power for separating mixtures- Quantitative analysis of components- Provides no direct structural information- Requires reference standards for peak identification
Fourier-Transform Infrared (FTIR) Spectroscopy - Presence of functional groups (e.g., C=O, C-O)- Fast and simple to operate- Provides a molecular "fingerprint"- Does not provide detailed atomic connectivity- Overlapping signals can be difficult to interpret

In-Depth Analysis: NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the definitive structural confirmation of this compound. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a complete picture of the molecule's atomic framework can be assembled.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of structurally similar PEG derivatives. Spectra are typically recorded in deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-OCH₃ ~3.68s3H
-CH₂ -CH₂ -O- (PEG backbone)~3.65m8H
-O-CH₂ -CH₂-COOCH₃~3.75t2H
-O-CH₂-CH₂ -COOCH₃~2.75t2H
-O-CH₂ -CH₂-COOH~3.85t2H
-O-CH₂-CH₂ -COOH~2.65t2H
-COOH ~10-12br s1H

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

AssignmentChemical Shift (δ, ppm)
-OC H₃~51.7
-C H₂-C H₂-O- (PEG backbone)~70.5
-O-C H₂-CH₂-COOCH₃~69.0
-O-CH₂-C H₂-COOCH₃~35.0
-O-C H₂-CH₂-COOH~68.0
-O-CH₂-C H₂-COOH~34.0
-C OOCH₃~172.0
-C OOH~178.0

Experimental Protocols

NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is essential for accurate structural analysis.

Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Gently vortex or swirl the vial to ensure the sample is completely dissolved.

  • Transfer the clear solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition (400 MHz Spectrometer):

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (e.g., zg30)

    • Number of Scans: 16-32

    • Relaxation Delay: 5 seconds

    • Acquisition Time: 4 seconds

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled (e.g., zgpg30)

    • Number of Scans: 1024 or more for adequate signal-to-noise

    • Relaxation Delay: 2 seconds

    • Acquisition Time: 1-2 seconds

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

  • Assign the peaks in both spectra to the corresponding atoms in the molecular structure.

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

  • Prepare a stock solution of the sample at 1 mg/mL in a 1:1 mixture of acetonitrile and water.

  • Dilute the stock solution to 10-50 µg/mL with the same solvent mixture.

Instrumentation and Data Acquisition:

  • Ionization Mode: Positive or negative ion mode.

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution data.

  • Data Analysis: Look for the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the structural analysis of this compound, comparing the paths of NMR and Mass Spectrometry.

G cluster_0 Structural Analysis Workflow cluster_1 NMR Spectroscopy cluster_2 Mass Spectrometry Sample This compound Sample NMR_Prep Sample Preparation (Dissolve in CDCl3) Sample->NMR_Prep MS_Prep Sample Preparation (Dilute in ACN/H2O) Sample->MS_Prep NMR_Acq Data Acquisition (¹H and ¹³C NMR) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Integration) NMR_Acq->NMR_Proc NMR_Result Definitive Structure & Purity Assessment NMR_Proc->NMR_Result MS_Acq Data Acquisition (ESI-MS) MS_Prep->MS_Acq MS_Result Molecular Weight Confirmation MS_Acq->MS_Result

Validating the Activity of Acid-PEG3-mono-methyl Ester Conjugates: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic deployment of linker technology is a cornerstone in the development of targeted therapeutics. Among these, conjugates utilizing the Acid-PEG3-mono-methyl ester linker, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), have garnered significant attention. This guide provides an objective comparison of functional assays crucial for validating the activity of these conjugates, supported by experimental data and detailed protocols. We will delve into the performance of short polyethylene glycol (PEG) linkers, such as the PEG3 moiety, in comparison to other linker architectures, to inform the rational design of potent and selective protein degraders.

The Central Role of the Linker in PROTAC Efficacy

A PROTAC molecule comprises three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer; its length, composition, and flexibility are pivotal in dictating the efficacy, selectivity, and pharmacokinetic properties of the entire molecule.[1][2] An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[3]

Comparative Analysis of Functional Assays

The validation of an this compound-containing PROTAC involves a series of functional assays designed to quantify its ability to induce the degradation of the target protein and to characterize the underlying molecular interactions. The bromodomain-containing protein 4 (BRD4) is a well-studied target for PROTAC-mediated degradation in cancer, and will be used as a primary example in this guide.[4]

Target Protein Degradation Assays

The primary function of a PROTAC is to reduce the cellular levels of a target protein. Western blotting is the gold standard for quantifying this degradation. Key parameters derived from these experiments are the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of degradation achieved).

Comparative Data: Impact of Linker Composition on BRD4 Degradation

PROTAC Linker CompositionTarget ProteinE3 Ligase RecruitedDC50 (nM)Dmax (%)Reference
Short PEG Linker (e.g., PEG3) BRD4VHL~1>90[5]
Alkyl ChainBRD4VHL>100<50[4]
Rigid Piperidine-basedBRD4VHL~10~85[6]

This table compiles representative data from different sources to illustrate general trends. Actual values are cell-line dependent.

The data suggests that for BRD4 degradation, PROTACs with short PEG linkers often exhibit superior potency (lower DC50) and efficacy (higher Dmax) compared to those with simple alkyl chains or more rigid linkers. The flexibility and hydrophilicity imparted by the PEG3 linker are thought to be crucial for the formation of a stable and productive ternary complex.[7]

Ternary Complex Formation Assays

The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is the cornerstone of PROTAC activity. Several biophysical techniques can be used to measure and characterize this complex.

  • NanoBRET™ Ternary Complex Assay: This live-cell assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC. An increase in the Bioluminescence Resonance Energy Transfer (BRET) signal indicates the formation of the ternary complex.[8][9]

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time kinetic data on the binding of the PROTAC and the target protein to the immobilized E3 ligase, allowing for the determination of association and dissociation rates of the ternary complex.[10][11]

Comparative Data: Ternary Complex Formation with Different Linkers

Linker TypeTarget ProteinE3 LigaseTernary Complex Affinity (KD, nM)MethodReference
Short PEG Linker (e.g., PEG3) BRD4VHL~70SPR[12]
Long PEG Linker (e.g., PEG8)BRD4VHL~200SPR[6]
Alkyl LinkerBRD4VHL>500SPR[4]

Data is illustrative and compiled from various sources in the literature.

These findings indicate that a shorter PEG linker can facilitate a more stable ternary complex compared to longer PEG linkers or alkyl chains for the BRD4-VHL system. This is likely due to an optimal balance of flexibility and length, which minimizes steric hindrance and reduces the entropic penalty of complex formation.[13]

Experimental Protocols

Accurate and reproducible experimental protocols are essential for the comparative evaluation of PROTACs.

Western Blot for Determination of DC50 and Dmax

This is a fundamental assay to quantify the degradation of the target protein.[14]

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293) and allow them to adhere. Treat with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[15]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[14]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[13]

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[14]

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.[15]

  • Data Analysis: Plot the normalized protein levels against the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[15]

NanoBRET™ Ternary Complex Formation Assay

This live-cell assay provides a quantitative measure of ternary complex formation.[16][17]

  • Cell Preparation: Co-transfect cells (e.g., HEK293) with plasmids expressing the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.

  • HaloTag® Labeling: Incubate the cells with the HaloTag® NanoBRET® 618 Ligand.

  • PROTAC Treatment: Add serial dilutions of the PROTAC to the cells.

  • Substrate Addition: Add the Nano-Glo® Live Cell Substrate.

  • Signal Detection: Measure the donor emission (460nm) and acceptor emission (618nm) using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and plot it against the PROTAC concentration.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

This assay provides detailed kinetic information about the formation and stability of the ternary complex.[11][12][18]

  • E3 Ligase Immobilization: Immobilize the purified E3 ligase (e.g., VHL complex) onto an SPR sensor chip.

  • Binary Interaction Analysis (Optional): Inject the PROTAC alone over the immobilized E3 ligase to determine the binary binding kinetics.

  • Ternary Complex Analysis: Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein (e.g., BRD4) and varying concentrations of the PROTAC.

  • Injection and Data Acquisition: Inject these solutions over the E3 ligase-functionalized sensor chip and record the binding sensorgrams.

  • Data Analysis: Fit the sensorgram data to an appropriate kinetic model to determine the association rate (ka), dissociation rate (kd), and affinity (KD) of the ternary complex.

Visualizing Signaling Pathways and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Acid-PEG3-Linker) POI Target Protein (POI) (e.g., BRD4) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recruitment Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow Start Cell Culture & PROTAC Treatment Lysis Cell Lysis Start->Lysis Quantification Protein Quantification (BCA/Bradford) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-Target & Anti-Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Densitometry & Data Analysis (DC50 / Dmax Calculation) Detection->Analysis

Caption: Experimental workflow for Western blot analysis.

BRD4_Signaling BRD4_PROTAC BRD4-targeting PROTAC (with Acid-PEG3-Linker) BRD4 BRD4 Protein BRD4_PROTAC->BRD4 Induces Degradation Proteasomal Degradation BRD4->Degradation Super_Enhancers Super-Enhancers (e.g., MYC locus) BRD4->Super_Enhancers Binds to & Activates Degradation->Super_Enhancers Eviction from Chromatin MYC_Transcription c-MYC Transcription Super_Enhancers->MYC_Transcription Drives Cell_Cycle Cell Cycle Progression MYC_Transcription->Cell_Cycle Promotes Apoptosis Apoptosis MYC_Transcription->Apoptosis Inhibits

Caption: Downstream effects of BRD4 protein degradation.

Conclusion

The validation of conjugates utilizing the this compound linker, particularly in the context of PROTACs, requires a multi-faceted approach employing a suite of functional assays. The evidence suggests that the short, flexible, and hydrophilic nature of the PEG3 linker often provides a distinct advantage in promoting potent and efficient degradation of target proteins like BRD4 when compared to other linker modalities. By employing the detailed experimental protocols for degradation and ternary complex formation assays outlined in this guide, researchers can effectively characterize and optimize their PROTAC candidates, accelerating the development of novel and impactful therapeutics.

References

Benchmarking Acid-PEG3-mono-methyl Ester: A Comparative Guide to Crosslinkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of a chemical crosslinker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of complex biologics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Acid-PEG3-mono-methyl ester represents a class of heterobifunctional linkers offering a balance of hydrophilicity and latent reactivity. This guide provides an objective, data-supported comparison of this compound with common alternative crosslinkers, including N-hydroxysuccinimide (NHS) esters and maleimides.

Overview of Crosslinker Chemistries

This compound is a heterobifunctional linker featuring a carboxylic acid at one terminus and a methyl ester at the other, connected by a three-unit polyethylene glycol (PEG) spacer. The carboxylic acid group is not directly reactive with amines but can be activated, typically using carbodiimide chemistry (e.g., EDC with NHS), to form a highly reactive NHS ester. This two-step activation process allows for more controlled conjugation compared to using a pre-activated NHS ester linker. The methyl ester end is relatively stable but can be hydrolyzed under basic conditions to reveal a carboxylic acid for further modification, making it a useful building block in multi-step synthesis, particularly for PROTACs.

NHS-Ester PEG Linkers are widely used for their high reactivity towards primary amines (e.g., lysine residues on proteins) at physiological to slightly basic pH, forming stable amide bonds.[1] These are often the go-to choice for straightforward and efficient amine-reactive conjugation. However, the high reactivity of the NHS ester group also makes it susceptible to hydrolysis in aqueous environments, which can reduce conjugation efficiency.[2]

Maleimide-PEG Linkers target thiol groups (sulfhydryls), such as those on cysteine residues. This chemistry is highly specific and efficient at neutral pH, forming a stable thioether bond. It is a popular choice for site-specific conjugation to engineered cysteines in antibodies. However, the resulting thiosuccinimide linkage can be subject to a retro-Michael reaction, potentially leading to deconjugation in vivo.[3]

Data Presentation: A Comparative Analysis

The selection of a crosslinker significantly impacts the key attributes of the resulting bioconjugate. The following tables summarize quantitative data from various studies to facilitate a comparison between this compound (used via EDC/NHS activation) and other common crosslinkers.

Table 1: Physicochemical and Reactive Properties of Selected Crosslinkers

FeatureThis compound (activated)NHS-PEG3-acidMaleimide-PEG3-amine
Target Functional Group Primary Amines (e.g., Lysine)Primary Amines (e.g., Lysine)Thiols (e.g., Cysteine)
Reaction pH Activation: 4.5-6.0; Conjugation: 7.2-8.5[4][5]7.2-8.5[1]6.5-7.5[3]
Bond Formed AmideAmideThioether
Relative Stability of Reactive Group Low (unactivated); High (as NHS ester)Moderate (prone to hydrolysis)[2]High
Stability of Conjugate Linkage High (Amide bond)High (Amide bond)Moderate (potential for retro-Michael)[3]

Table 2: Performance Characteristics of Antibody-Drug Conjugates (ADCs) with Different Linkers

ParameterLinker TypeTypical Value/ObservationSource(s)
In Vitro Cytotoxicity (IC50) PEG4K vs. No PEG4.5-fold reduction with PEG[6]
PEG10K vs. No PEG22-fold reduction with PEG[6]
Plasma Half-life PEG4K vs. No PEG2.5-fold increase[6]
PEG10K vs. No PEG11.2-fold increase[6]
Drug-to-Antibody Ratio (DAR) Cysteine-linked MaleimideHomogeneous DAR achievable[7]
Lysine-linked NHS EsterHeterogeneous DAR[7]
In Vivo Efficacy Longer PEG linkersGenerally improved tumor accumulation[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible and optimal results in bioconjugation.

Protocol 1: Two-Step EDC/NHS Activation and Conjugation of this compound to an Antibody

Objective: To conjugate an amine-containing antibody with this compound.

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Reagent Preparation: Allow all reagents to equilibrate to room temperature before use. Prepare stock solutions of this compound, EDC, and NHS in anhydrous DMF or DMSO.

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, add a 5-fold molar excess of EDC and a 5-fold molar excess of NHS to the this compound solution in Activation Buffer.[2]

    • Incubate the activation mixture for 15-30 minutes at room temperature.[4][9]

  • Conjugation Reaction:

    • Immediately add the activated PEG linker solution to the antibody solution at a 10- to 20-fold molar excess.

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle agitation.[5]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to consume any unreacted NHS esters.[2]

  • Purification: Remove excess, unreacted crosslinker and byproducts by purifying the conjugate using a desalting column or size-exclusion chromatography (SEC), exchanging the buffer to a suitable storage buffer (e.g., PBS).

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy

Objective: To determine the average DAR of a purified ADC.

Materials:

  • Purified ADC sample

  • Unconjugated antibody

  • Free drug-linker

  • UV/Vis spectrophotometer

  • Quartz cuvettes

  • Appropriate buffer (e.g., PBS)

Procedure:

  • Determine Extinction Coefficients: Accurately measure the molar extinction coefficients (ε) of the unconjugated antibody and the free drug-linker at two wavelengths: the antibody's absorbance maximum (typically 280 nm) and the drug's absorbance maximum (λmax).[10][11]

  • Sample Measurement: Measure the absorbance of the purified ADC solution at both 280 nm (A280) and λmax (Amax).

  • Calculate Concentrations: Use the following equations to calculate the concentrations of the antibody and the drug:

    • C_drug = (Amax - (A280 * ε_Ab,max / ε_Ab,280)) / (ε_drug,max - (ε_drug,280 * ε_Ab,max / ε_Ab,280))

    • C_Ab = (A280 - (C_drug * ε_drug,280)) / ε_Ab,280

  • Calculate DAR: The average DAR is the ratio of the molar concentration of the drug to the molar concentration of the antibody.

    • DAR = C_drug / C_Ab

Protocol 3: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the linker in plasma.

Materials:

  • Purified ADC

  • Human or mouse plasma (pooled, with anticoagulant)

  • Incubator at 37°C

  • LC-MS system for analysis

Procedure:

  • Plasma Preparation: Thaw frozen plasma at 37°C. Centrifuge to remove cryoprecipitates. Use immediately or store aliquots at -80°C.[3]

  • Incubation: Dilute the ADC into the plasma to a final concentration of approximately 100 µg/mL. Incubate at 37°C.

  • Time Points: Collect aliquots of the plasma/ADC mixture at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately freeze the aliquots at -80°C until analysis.[7][12]

  • Sample Processing: For each time point, the ADC can be captured from the plasma using an affinity resin (e.g., Protein A for IgG-based ADCs).[13]

  • LC-MS Analysis: Analyze the captured ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates payload deconjugation.[14]

  • Data Analysis: Plot the average DAR as a function of time to determine the stability profile of the ADC in plasma.

Mandatory Visualization

G cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation AcidPEG This compound Intermediate O-acylisourea intermediate (unstable) AcidPEG->Intermediate + EDC EDC EDC NHS NHS NHSEster Amine-reactive NHS-ester-PEG Intermediate->NHSEster + NHS Conjugate Antibody-PEG-Conjugate (Stable Amide Bond) NHSEster->Conjugate + Antibody-NH2 Antibody Antibody-NH2

EDC/NHS activation and conjugation workflow.

ADC_Workflow Design ADC Design (Antibody, Linker, Payload Selection) Synthesis ADC Synthesis & Conjugation Design->Synthesis Purification Purification (SEC, HIC) Synthesis->Purification Characterization Physicochemical Characterization Purification->Characterization DAR DAR Determination (UV/Vis, HIC, MS) Characterization->DAR Stability Stability Assessment (Plasma, Thermal) Characterization->Stability InVitro In Vitro Evaluation Characterization->InVitro Binding Antigen Binding Assay InVitro->Binding Cytotoxicity Cytotoxicity Assay (IC50) InVitro->Cytotoxicity InVivo In Vivo Evaluation InVitro->InVivo PK Pharmacokinetics InVivo->PK Efficacy Antitumor Efficacy InVivo->Efficacy

Workflow for ADC development and evaluation.

PROTAC_MoA PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycling PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Degradation Degradation Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

References

Safety Operating Guide

Safe Disposal of Acid-PEG3-mono-methyl Ester: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical reagents is a cornerstone of a safe and compliant research environment. This guide provides detailed procedural information for the safe handling and disposal of Acid-PEG3-mono-methyl ester, a PROTAC linker used in the synthesis of proteolysis-targeting chimeras. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 1807505-26-5) is not consistently available, this document synthesizes safety protocols from structurally similar compounds to ensure best practices are followed.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to handle this compound with the appropriate safety measures. Based on data for similar PEG-acid compounds, this substance is considered harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles with side-shields.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Wear a standard laboratory coat or impervious clothing.

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood.[2][3]

Engineering Controls: An accessible safety shower and eyewash station should be available.[2][3]

Summary of Safety and Handling Information

The following table summarizes key safety and handling information based on available data for this compound and similar compounds.

PropertyGuidelineCitations
Hazard Classification Harmful if swallowed. Very toxic to aquatic life with long-lasting effects.[1]
Storage (Unused Product) Store in a cool, dry, well-ventilated area in a tightly closed container. Recommended storage temperature is -20°C for the pure form.[2][4][5]
Incompatible Materials Strong oxidizing agents.[3]
Spill Cleanup Absorb with inert, liquid-binding material (e.g., diatomite, universal binders). Decontaminate surfaces with alcohol.[2]

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to entrust it to an approved waste disposal plant in accordance with all federal, state, and local regulations.[1][2]

  • Waste Identification and Segregation:

    • Identify all waste containing this compound, including unused or expired product, and any contaminated consumables such as pipette tips, vials, and gloves.[2]

    • Segregate this waste into a dedicated, chemically resistant container with a secure lid.[2]

  • Waste Container Labeling:

    • Clearly label the waste container as "Hazardous Waste".

    • Include the full chemical name: "this compound".

    • Add any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[2]

  • Storage Pending Disposal:

    • Store the sealed waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2]

    • The storage area should be designated for chemical waste.[6]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup.[2][3]

    • Provide the disposal contractor with all available safety information for this compound to ensure safe handling and transport.[2]

Environmental Precautions: Avoid releasing the product into drains, water courses, or the soil.[2][7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Disposal_Workflow start Start: Generate This compound Waste identify Identify and Segregate Waste (Pure compound, contaminated labware) start->identify containerize Place in a Labeled, Chemically Resistant Container identify->containerize labeling Label Container: 'Hazardous Waste' 'this compound' containerize->labeling storage Store Sealed Container in a Designated Chemical Waste Area labeling->storage contact_ehs Contact Institution's EHS or Licensed Waste Disposal Contractor storage->contact_ehs disposal Arrange for Professional Pickup and Disposal contact_ehs->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Acid-PEG3-mono-methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents like Acid-PEG3-mono-methyl ester is paramount for both personal safety and the integrity of experimental outcomes. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to ensure the secure and effective use of this compound in the laboratory.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is critical to minimize exposure and ensure a safe working environment. The following PPE is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles that meet ANSI Z87.1 standards are required to protect against potential splashes.[1]
Face ShieldRecommended when there is a significant risk of splashing or when handling larger quantities.[1][2]
Hand Protection Disposable Nitrile GlovesProvides good protection against a broad range of chemicals for incidental contact.[1][3] Consider double-gloving for enhanced protection.[1]
Body Protection Laboratory CoatA long-sleeved lab coat is mandatory to protect skin and clothing.[1]
Chemical-Resistant ApronRecommended when working with larger quantities or when there is a higher risk of splashes.[1]
Respiratory Protection Chemical Fume HoodAll handling of this compound in solid or solution form should be conducted in a certified chemical fume hood.[1]
RespiratorA NIOSH-approved respirator may be necessary if a fume hood is not available or if there is a risk of generating significant dust.[1]
Foot Protection Closed-toe ShoesRequired in all laboratory settings to protect against spills and falling objects.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize risks and ensure procedural consistency.

  • Preparation :

    • Consult the Safety Data Sheet (SDS) and any other available manufacturer's information before use.[1]

    • Designate a specific work area within a certified chemical fume hood for all handling procedures.[1]

    • Assemble all necessary materials, including the chemical, solvents, glassware, and labeled waste containers, before commencing the experiment.[1]

  • Handling the Compound :

    • Weighing : If weighing the solid compound, perform this task within the fume hood. Use a tared weigh paper or a container to minimize dust generation.[1]

    • Dissolving : When preparing solutions, slowly add the this compound to the solvent to prevent splashing.[1] If sonication is required to aid dissolution, ensure the container is properly sealed.

  • Post-Handling Procedures :

    • Decontamination : Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[1]

    • Doffing PPE : Remove personal protective equipment in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of immediately as chemical waste.[1]

    • Hand Washing : Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.[1][4]

Disposal Plan

Proper disposal of chemical waste is crucial for protecting personnel and the environment.

  • Waste Segregation : All solid and liquid waste containing this compound must be collected in a designated, clearly labeled, and sealed hazardous waste container.[1][5][6] Do not mix with other waste streams unless compatibility is confirmed.[7]

  • Container Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.[6]

  • Storage Pending Disposal : Store the sealed waste container in a designated, cool, and well-ventilated area, away from incompatible materials, direct sunlight, and sources of ignition.[4][6]

  • Professional Disposal : Arrange for the collection and disposal of the chemical waste through your institution's EHS department or a licensed chemical waste disposal contractor.[6][7] Provide them with the SDS to ensure safe handling and disposal.[6]

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Consult SDS prep_area Designate Fume Hood Work Area prep_sds->prep_area prep_materials Assemble Materials & Waste Containers prep_area->prep_materials handle_weigh Weigh Solid in Fume Hood prep_materials->handle_weigh handle_dissolve Dissolve Slowly handle_weigh->handle_dissolve post_decon Decontaminate Work Area handle_dissolve->post_decon disp_segregate Segregate Waste handle_dissolve->disp_segregate post_ppe Doff PPE Correctly post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_label Label Waste Container disp_segregate->disp_label disp_store Store Waste Securely disp_label->disp_store disp_professional Arrange Professional Disposal disp_store->disp_professional

Caption: A step-by-step workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acid-PEG3-mono-methyl ester
Reactant of Route 2
Reactant of Route 2
Acid-PEG3-mono-methyl ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.